molecular formula C9H9N3O B1427033 1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-ol CAS No. 1279105-86-0

1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-ol

Cat. No.: B1427033
CAS No.: 1279105-86-0
M. Wt: 175.19 g/mol
InChI Key: UIRZPBIVSUDSBN-UHFFFAOYSA-N
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Description

1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-ol, also known as 2-methyl-5-pyridin-2-yl-1H-pyrazol-3-one, is a heterocyclic compound with the molecular formula C9H9N3O and a molecular weight of 175.19 g/mol . This compound features a pyrazolone core, a privileged scaffold in medicinal chemistry known for its diverse pharmacological potential . Pyrazole and its derivatives are recognized as pharmacologically important active scaffolds and are found in numerous therapeutic agents, including anti-inflammatory, antipsychotic, and antidepressant drugs . The primary research value of this compound lies in its use as a key building block for the design and synthesis of novel bioactive molecules. Specifically, 1,4-disubstituted 3-methylpyrazol-5(4H)-one derivatives, which are structurally related to this compound, have demonstrated significant antimicrobial activities . Recent studies show that such derivatives exhibit potent antibacterial activity against both methicillin-susceptible and methicillin-resistant strains of Staphylococcus aureus (MSSA and MRSA), with minimum inhibitory concentration (MIC) values as low as 4 µg/mL, comparable to the standard drug ciprofloxacin . Additionally, some analogues have shown potent antifungal activity against Aspergillus niger . The mechanism of action for these antimicrobial properties is predicted through molecular docking studies to involve inhibition of essential bacterial and fungal enzymes, such as dihydrofolate reductase (DHFR) from Staphylococcus aureus and N-myristoyltransferase (NMT) from Candida albicans . Researchers utilize this compound in exploring structure-activity relationships and in developing new therapeutic candidates. The compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-methyl-5-pyridin-2-yl-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-12-9(13)6-8(11-12)7-4-2-3-5-10-7/h2-6,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIRZPBIVSUDSBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(N1)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1279105-86-0
Record name 1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-ol
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Foundational & Exploratory

1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-ol synthesis and characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-ol

Introduction: The Significance of Pyridyl-Substituted Pyrazolones

Pyridyl-substituted pyrazolones represent a privileged scaffold in medicinal chemistry and materials science. The pyrazolone core is a versatile heterocyclic motif found in numerous biologically active compounds, including analgesics, anti-inflammatory agents, and anticancer drugs.[1][2][3] The incorporation of a pyridine ring introduces a key hydrogen bond acceptor and a site for metal coordination, significantly modulating the molecule's physicochemical properties and biological target interactions.[4] this compound, the subject of this guide, is a prime example of this class, merging the established bioactivity of the pyrazolone ring with the unique electronic and coordinating properties of the pyridine moiety.

A crucial aspect of pyrazolone chemistry is the phenomenon of tautomerism, where the molecule can exist in multiple, interconvertible isomeric forms.[5][6] For this compound, three primary tautomers are possible: the OH-form (1H-pyrazol-5-ol), the NH-form (1,2-dihydro-3H-pyrazol-3-one), and the CH-form (pyrazol-3-one). The predominant form is highly dependent on the solvent, temperature, and physical state (solution vs. solid).[5][7] This guide will focus on the synthesis of this scaffold and the analytical techniques required to unequivocally determine its structure, with a particular emphasis on elucidating its tautomeric identity.

Part 1: Synthesis of this compound

The most direct and widely adopted method for synthesizing 5-pyrazolone rings is the Knorr pyrazole synthesis, which involves the condensation of a β-ketoester with a hydrazine derivative.[1][8] This approach is favored for its high efficiency, operational simplicity, and the formation of a stable aromatic pyrazole ring system.

Causality of Experimental Design

Our synthetic strategy hinges on the reaction between ethyl 3-(pyridin-2-yl)-3-oxopropanoate and methylhydrazine.

  • Ethyl 3-(pyridin-2-yl)-3-oxopropanoate (Starting Material 1): This β-ketoester provides the core C3-C4-C5 and pyridyl-C3 fragments of the pyrazolone ring. The ester group is an excellent leaving group for the final intramolecular cyclization step.

  • Methylhydrazine (Starting Material 2): This reagent provides the N1 and N2 atoms of the pyrazole ring. The methyl group on one of the nitrogen atoms is crucial as it prevents annular tautomerism (proton migration between N1 and N2), simplifying the final product mixture.[5] Using methylhydrazine instead of hydrazine hydrate ensures the N1 position is methylated.

  • Solvent and Catalyst: The reaction is typically performed in a protic solvent like ethanol, which facilitates the dissolution of reactants and intermediates. A catalytic amount of acid (e.g., glacial acetic acid) is often employed to protonate the carbonyl oxygen of the keto group, activating it for nucleophilic attack by the hydrazine.[1]

Synthetic Workflow Diagram

Synthesis_Workflow cluster_reactants Starting Materials SM1 Ethyl 3-(pyridin-2-yl)-3-oxopropanoate Intermediate Hydrazone Intermediate SM1->Intermediate Condensation (Ethanol, Acetic Acid cat.) SM2 Methylhydrazine SM2->Intermediate Condensation (Ethanol, Acetic Acid cat.) Product This compound (Tautomeric Mixture) Intermediate->Product Intramolecular Cyclization (Heat) Purification Purification (Recrystallization) Product->Purification FinalProduct Isolated Product Purification->FinalProduct

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 3-(pyridin-2-yl)-3-oxopropanoate (1.0 eq) in absolute ethanol (approx. 10 mL per gram of ester).

  • Reagent Addition: To this stirring solution, add methylhydrazine (1.1 eq) dropwise at room temperature. A slight exotherm may be observed. Following the addition, add 3-4 drops of glacial acetic acid as a catalyst.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting β-ketoester spot is no longer visible.

  • Product Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.

  • Precipitation & Filtration: Cool the concentrated solution in an ice bath for 30-60 minutes to induce precipitation of the product. Isolate the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol to remove soluble impurities.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate, to yield the final product as a crystalline solid.

Part 2: In-Depth Characterization

A multi-technique approach is essential for the unambiguous structural elucidation and confirmation of purity for the synthesized compound. This process validates the success of the synthesis and provides critical insights into the molecule's final form, particularly its dominant tautomer.

Characterization Workflow Diagram

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_structural Structural & Purity Analysis start Purified Solid Product NMR NMR Spectroscopy (¹H, ¹³C) start->NMR IR FT-IR Spectroscopy start->IR MS Mass Spectrometry start->MS XRAY Single Crystal X-Ray Diffraction start->XRAY EA Elemental Analysis start->EA interpretation Data Interpretation & Structure Confirmation NMR->interpretation IR->interpretation MS->interpretation XRAY->interpretation EA->interpretation

Caption: Comprehensive workflow for the characterization of the synthesized compound.

Spectroscopic and Analytical Data

The following data are based on expected values derived from analogous structures in the literature.[7][9][10]

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure in solution. The choice of solvent (e.g., CDCl₃ vs. DMSO-d₆) can influence the tautomeric equilibrium and thus the observed spectrum.[7]

Data Type Expected Chemical Shift (δ, ppm) Assignment & Rationale
¹H NMR 8.5 - 8.7Doublet, Pyridine H6 (ortho to N)
7.7 - 7.9Triplet of doublets, Pyridine H4
7.2 - 7.4Multiplet, Pyridine H3, H5
5.8 - 6.0Singlet, Pyrazole H4
3.6 - 3.8Singlet, N-CH₃
10.0 - 12.0Broad singlet, Pyrazole O-H (disappears on D₂O exchange)
¹³C NMR 160 - 165Pyrazole C5 (bearing OH group)
148 - 152Pyrazole C3 (bearing pyridyl group) & Pyridine C6
147 - 150Pyridine C2
136 - 138Pyridine C4
120 - 125Pyridine C3, C5
90 - 95Pyrazole C4
34 - 36N-CH₃
  • Trustworthiness Insight: The presence of a broad, exchangeable proton signal in the 10-12 ppm range is strong evidence for the hydroxyl (OH) tautomer being dominant in solution. If the keto (NH or CH) form were significant, one might expect different signals for the pyrazole ring protons and carbons.[7]

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides information about the functional groups present in the molecule. The spectrum can help distinguish between the keto and enol tautomers.

Expected Absorption (cm⁻¹) Functional Group Vibration Significance
3400 - 3200 (broad)O-H stretchIndicates the presence of the hydroxyl group (enol form).
3100 - 3000Aromatic C-H stretchConfirms the presence of the pyridine and pyrazole rings.
~1620C=N stretchCharacteristic of the pyrazole ring.
~1590, 1560C=C stretchAromatic ring stretches from both pyridine and pyrazole.
1700 - 1650 (weak or absent)C=O stretchThe absence or weakness of a strong carbonyl peak argues against the keto tautomer being the dominant form in the solid state.[11]

3. Mass Spectrometry (MS)

MS provides the molecular weight and fragmentation pattern, confirming the compound's identity.

  • Expected Molecular Ion (M⁺): For C₉H₉N₃O, the expected monoisotopic mass is 175.0746 g/mol .[12] High-resolution mass spectrometry (HRMS) should confirm this value to within a few parts per million (ppm).

  • Key Fragmentation: Expect to see fragments corresponding to the loss of the N-methyl group, cleavage of the pyrazole ring, or separation of the pyridine ring.

4. Single Crystal X-Ray Diffraction

This is the definitive technique for determining the solid-state structure.[4] If suitable crystals can be grown, X-ray diffraction will provide:

  • Unambiguous confirmation of the atomic connectivity.

  • Precise bond lengths and angles.

  • The absolute tautomeric form present in the crystal lattice.[7]

  • Information on intermolecular interactions, such as hydrogen bonding and π–π stacking, which stabilize the crystal structure.[13]

Conclusion

The synthesis of this compound via the Knorr condensation reaction is a reliable and efficient method for accessing this valuable heterocyclic scaffold. A rigorous characterization protocol, combining NMR and IR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction, is paramount for confirming the chemical identity and, crucially, for elucidating the dominant tautomeric form of the final product. The insights gained from these analytical techniques are essential for researchers in medicinal chemistry and drug development, providing a solid foundation for further studies into the biological activity and therapeutic potential of this compound.

References

  • Katritzky, A. R., et al. (n.d.). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. National Institutes of Health.
  • BenchChem. (n.d.). Synthesis of Pyrazole Derivatives from β-Keto Esters. BenchChem Application Notes.
  • Wessjohann, L. A., et al. (n.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. National Institutes of Health.
  • de Oliveira, R. B., et al. (n.d.). Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants. National Institutes of Health.
  • Gagnon, P. E., et al. (n.d.). SYNTHESIS OF PYRAZOLONES FROM α-KETO AND α-CYANO ESTERS. Canadian Journal of Chemistry.
  • Kumar, K. A., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. National Institutes of Health.
  • Wessjohann, L. A., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals.
  • Ferreira, V. F., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. National Institutes of Health.
  • El-Sayed, A. M. (2012). Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. ResearchGate.
  • Evans, N. A., et al. (1965). Tautomerism in the 5-pyrazolone series. Sci-Hub.
  • Savaliya, K. (n.d.). Design, synthesis, and bioevaluation of substituted pyrazoles. World Journal of Pharmaceutical Research.
  • PubChem. (n.d.). This compound. PubChemLite.
  • Ben Ali, M., et al. (n.d.). X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol. National Institutes of Health.
  • Fun, H.-K., et al. (n.d.). (5-Hydroxy-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanone monohydrate. National Institutes of Health.
  • Castillo, J.-C., et al. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI.
  • Ryabukhin, S. V., et al. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. MDPI.

Sources

Physicochemical properties of 1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Physicochemical Properties of 1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-ol

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its presence in numerous FDA-approved drugs.[1][2] This guide provides a comprehensive technical analysis of this compound, a heterocyclic compound with significant potential in drug discovery. We delve into its core physicochemical properties, with a particular focus on the critical phenomenon of tautomerism, which dictates its biological interactions. This document synthesizes predicted data with field-proven insights from analogous structures to offer a practical framework for its synthesis, characterization, and evaluation in a drug development context. Detailed experimental protocols are provided to empower researchers with self-validating methodologies for empirical analysis.

The Pyrazole Scaffold: A Foundation for Modern Therapeutics

The five-membered pyrazole ring, containing two adjacent nitrogen atoms, is a versatile building block in the design of bioactive molecules.[1][3] Its unique electronic properties and ability to participate in various non-covalent interactions allow it to bind to a wide array of biological targets.[1] This has led to the development of pyrazole-containing drugs for a multitude of diseases, including cancer, inflammation, and infectious diseases.[2][4][5]

This compound incorporates three key structural motifs:

  • A Pyrazol-5-ol Core: Capable of complex tautomeric equilibria.

  • An N-methyl Group: This modification prevents annular tautomerism of the pyrazole ring itself, simplifying the potential tautomeric landscape to the substituent at position 5.

  • A Pyridin-2-yl Substituent: Introduces a key hydrogen bond acceptor and a potential metal-chelating site, significantly influencing the compound's conformation and interaction profile.

This guide aims to provide a detailed characterization of this molecule, bridging theoretical predictions with practical experimental strategies.

Synthesis and Structural Elucidation

Proposed Synthetic Pathway

The synthesis of 5-pyrazolone derivatives is well-established and typically involves the cyclocondensation of a β-ketoester with a hydrazine derivative.[6] For the title compound, a logical and efficient pathway involves the reaction of an appropriate ethyl 2-pyridoylacetate with methylhydrazine.

The causality behind this choice lies in the high reactivity of the hydrazine nucleophile with the two electrophilic carbonyl centers of the β-ketoester, leading to a spontaneous cyclization and dehydration to form the stable pyrazole ring. Acetic acid is often used as a catalyst to facilitate the reaction.

G cluster_reactants Reactants cluster_process Process cluster_product Product A Ethyl 3-oxo-3-(pyridin-2-yl)propanoate C Cyclocondensation A:e->C:w + B Methylhydrazine B:e->C:w (AcOH, Reflux) D This compound C->D

Caption: Proposed synthesis of this compound.

Structural Elucidation

Confirmation of the final structure relies on a suite of standard analytical techniques.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement (Predicted Monoisotopic Mass: 175.07455 Da).[7]

  • NMR Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the connectivity of the atoms. The presence of signals corresponding to the methyl group, the pyrazole ring proton, and the four distinct protons of the pyridin-2-yl ring are expected.

  • Infrared (IR) Spectroscopy: IR analysis would help identify key functional groups, such as a broad O-H stretch and C=O/C=N stretches, which can also provide clues to the dominant tautomeric form in the solid state.

Core Physicochemical Properties

The Critical Role of Tautomerism

For pyrazol-5-ol systems, the most critical physicochemical property to understand is prototropic tautomerism. The compound can exist in equilibrium between three forms: the hydroxyl (OH), the methylene (CH), and the amine (NH) tautomers.[8] The presence of the pyridin-2-yl substituent introduces an additional layer of complexity and control, allowing for the formation of a stable six-membered ring via an intramolecular hydrogen bond, particularly in the OH-tautomer.[8][9]

The equilibrium between these forms is highly sensitive to the environment, particularly solvent polarity.[10][11]

  • In non-polar solvents (e.g., Chloroform): The OH form, stabilized by the intramolecular hydrogen bond, is expected to be the predominant species.[9]

  • In polar aprotic solvents (e.g., DMSO): The solvent's ability to form strong hydrogen bonds can disrupt the intramolecular bond, potentially favoring the NH or CH tautomers.[11]

  • In polar protic solvents (e.g., Methanol, Water): A complex equilibrium will exist, with the solvent actively participating in proton exchange. Studies on analogous compounds show that with increasing solvent polarity, the amount of the NH form (Form C) increases.[9]

Understanding this equilibrium is paramount for drug development, as each tautomer presents a different set of hydrogen bond donors and acceptors, leading to distinct binding modes with target proteins.

Caption: Tautomeric equilibrium of this compound.

Tabulated Physicochemical Data

The following table summarizes key physicochemical properties. Data is derived from predictions for the target molecule and experimental values from closely related analogs to provide a scientifically grounded estimation.

PropertyValue / Predicted ValueSource / Rationale
Molecular Formula C₉H₉N₃OPubChem[7]
Molecular Weight 175.19 g/mol PubChem[12]
Monoisotopic Mass 175.07455 DaPubChem[7]
Predicted XLogP3 0.5PubChem[7][12]
Predicted pKa ~7.5 - 8.5Based on analog 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (pKa 8.08)[13]
Melting Point (°C) ~170 - 185 (Predicted)Based on analog 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (177-179 °C)[13]
Solubility DMSO (Slightly), Methanol (Slightly)Based on analog 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol[13]
Appearance Crystalline Powder or NeedlesTypical for this class of compounds[13]

Experimental Protocols for Characterization

Protocol for Determination of Tautomeric Ratio by ¹H NMR Spectroscopy

Rationale: This experiment leverages the sensitivity of proton chemical shifts to the local electronic environment. By acquiring spectra in solvents of differing polarity, one can observe shifts in the equilibrium, providing direct evidence of the tautomeric forms present and their relative populations.[9][11]

Methodology:

  • Sample Preparation: Prepare three separate, precise concentrations (e.g., 10 mg/mL) of the compound in three different deuterated solvents: CDCl₃ (non-polar), Acetone-d₆ (polar aprotic), and DMSO-d₆ (highly polar aprotic).

  • Instrument Setup: Calibrate a 400 MHz (or higher) NMR spectrometer. Ensure consistent temperature control (e.g., 298 K) for all acquisitions.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum for each sample. Key regions to monitor are the pyrazole C4-H proton (expected ~5.5-6.0 ppm), the aromatic region for the pyridine ring protons (7.0-8.5 ppm), and the broad signals for exchangeable OH/NH protons.

  • Analysis:

    • Compare the chemical shifts of the C4-H proton across the three spectra. A significant shift indicates a change in the electronic nature of the pyrazole ring, reflecting a shift in the tautomeric equilibrium.

    • Integrate the signals corresponding to the different tautomers if they are distinct and not in fast exchange. The ratio of these integrals provides the relative population of each form in that solvent.

    • The presence of a broad OH or NH signal that exchanges upon addition of D₂O confirms the presence of these protons.

Protocol for pKa Determination by Potentiometric Titration

Rationale: The pKa value is critical for predicting a compound's ionization state at physiological pH, which governs its absorption, distribution, and target engagement. A potentiometric titration provides a reliable, direct measurement of the pKa.

Methodology:

  • System Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in a suitable co-solvent system (e.g., 20% Methanol / 80% Water) due to expected low aqueous solubility.

  • Titration Setup: Use an automated potentiometric titrator with a calibrated pH electrode. The titrant should be a standardized solution of 0.1 M HCl, followed by a back-titration with 0.1 M NaOH.

  • Titration Execution: Titrate the sample solution first with HCl to protonate all basic sites, then with NaOH past the expected pKa values. The instrument records the pH as a function of the volume of titrant added.

  • Data Analysis:

    • Plot the first derivative of the pH vs. volume curve. The peak of this curve corresponds to the equivalence point.

    • The pKa is determined from the pH value at which half of the volume to the equivalence point has been added.

    • This self-validating system ensures accuracy through precise volume and pH measurements and standardized titrants.

Implications for Drug Development

The physicochemical profile of this compound has profound implications for its journey as a drug candidate:

  • Solubility & Absorption: The predicted low aqueous solubility suggests that formulation strategies, such as salt formation or amorphous solid dispersions, may be necessary to achieve adequate oral bioavailability.

  • Lipophilicity (LogP): A predicted XLogP of 0.5 indicates a relatively hydrophilic molecule.[7] This suggests it may have good aqueous solubility but could face challenges in passively diffusing across lipid membranes, such as the blood-brain barrier.

  • Ionization (pKa): With a predicted pKa around 8, the compound will be predominantly in its neutral form at the acidic pH of the stomach but will become partially ionized in the intestines and blood (pH ~7.4). This balance is crucial for the absorption and distribution profile.

  • Target Binding & Selectivity: The tautomeric state in the target's binding pocket is of utmost importance. The OH-form presents both a hydrogen bond donor (OH) and acceptor (pyridine-N), while the NH-form presents a different donor (NH) and an acceptor (C=O). This chameleon-like ability can be exploited to achieve high-affinity binding but must be well-understood to ensure selectivity and avoid off-target effects. The pyridyl-pyrazolone motif is also an excellent bidentate chelator for metal ions, a property that has been explored in the development of palladium(II) anticancer agents.[11]

Conclusion

This compound is a compound of significant interest, built upon a scaffold with proven therapeutic relevance. Its physicochemical properties are dominated by a solvent-dependent tautomeric equilibrium, which is a critical determinant of its biological activity. A thorough understanding and experimental characterization of its pKa, solubility, and tautomerism, using the robust protocols outlined herein, are essential first steps for any researcher or drug development professional seeking to unlock the full therapeutic potential of this promising molecular architecture.

References

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  • MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. [Link]

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  • ResearchGate. (2007). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. [Link]

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Tautomerism in 1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-ol Systems: A Guide to Structural Elucidation and Equilibria Control

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The phenomenon of tautomerism in heterocyclic systems is a cornerstone of medicinal chemistry, directly influencing a molecule's physicochemical properties, receptor binding affinity, and metabolic stability. The 1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-ol scaffold is of particular interest due to its prevalence in pharmacologically active compounds.[1][2] This guide provides a comprehensive exploration of the tautomeric landscape of this system, detailing the intricate interplay of structural and environmental factors that govern the equilibrium. We will dissect the causality behind advanced analytical methodologies, including multinuclear NMR spectroscopy, X-ray crystallography, and computational modeling, offering field-proven insights and self-validating protocols for the unambiguous characterization of these dynamic structures.

The Tautomeric Challenge: Beyond a Single Structure

In drug discovery, a molecule is rarely a single, static entity. Prototropic tautomerism, the relocation of a proton, creates an equilibrium of two or more structural isomers. For pyrazol-5-one derivatives, this dynamic behavior is particularly pronounced, potentially leading to significant variations in biological activity.[3] The this compound system can theoretically exist in three principal tautomeric forms: the aromatic hydroxy (OH) form, the methylene (CH) form, and the imino (NH) form.[2]

The presence of the pyridin-2-yl substituent introduces an additional layer of complexity. The pyridine nitrogen atom can act as a hydrogen bond acceptor, potentially stabilizing specific tautomers through intramolecular interactions.[2] Understanding and controlling this equilibrium is paramount for rational drug design, as the dominant tautomer in a physiological environment will dictate the molecule's ultimate therapeutic efficacy.

Caption: The three principal tautomeric forms of pyrazol-5-one systems.

Core Principles: Factors Governing Tautomeric Preference

The position of the tautomeric equilibrium is not random; it is a finely balanced outcome dictated by both intramolecular and extrinsic factors. Manipulating these factors provides a powerful tool for stabilizing a desired tautomeric form.

The Decisive Role of the Solvent

The solvent environment is arguably the most critical external factor influencing tautomeric preference.[3][4][5] The polarity, proticity, and hydrogen-bonding capability of the solvent can selectively stabilize or destabilize different tautomers.

  • Nonpolar Aprotic Solvents (e.g., CDCl₃, C₆D₆): In these environments, the less polar tautomers are often favored. For pyrazolones, this can be the CH form or the OH form, which may exist as dimers stabilized by intermolecular hydrogen bonds.[6]

  • Polar Aprotic Solvents (e.g., DMSO-d₆): These solvents are effective at disrupting intermolecular hydrogen bonds.[6] They can stabilize more polar species, often resulting in a dynamic equilibrium that includes significant populations of the NH and OH tautomers.[1][7]

  • Polar Protic Solvents (e.g., H₂O, CH₃OD): These solvents can actively participate in proton exchange and form strong hydrogen bonds, further complicating the equilibrium. Computational studies have shown that water molecules can lower the energetic barriers between tautomers, facilitating interconversion.[4]

The Influence of Substituents

The electronic nature of the substituents on the pyrazole ring profoundly impacts the relative stability of the tautomers.[8]

  • Electron-Withdrawing Groups (EWGs): Groups like trifluoromethyl (CF₃) or nitro (NO₂) can significantly alter electron density and favor specific forms. For instance, studies on 3-CF₃ substituted pyrazoles show a higher stability for the tautomer where the CF₃ group is at the C3 position.[4]

  • Electron-Donating Groups (EDGs): Groups such as methyl (CH₃) or amino (NH₂) also modulate the equilibrium, generally favoring the tautomer where the donor group is at C3.[4][8]

  • The Pyridin-2-yl Moiety: In our target system, the pyridyl group is the key player. Its nitrogen atom can form an intramolecular hydrogen bond with the proton of the OH or NH tautomer, creating a stable six-membered ring. This chelation effect can dramatically shift the equilibrium towards these forms.[2]

The Scientist's Toolkit: Methodologies for Tautomer Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard in Solution

NMR is the most powerful technique for studying tautomeric equilibria in solution, providing both qualitative and quantitative data.[9]

  • ¹H and ¹³C NMR: The chemical shifts of the pyrazole ring nuclei are highly sensitive to the electronic environment, making them excellent probes of tautomeric structure. For example, the C4 carbon exhibits a distinct shift, appearing around 88 ppm in the CH form but at a different position in the aromatic OH form.[7] Similarly, the C5 carbon signal is a key indicator, appearing as a C-O in the OH form versus a C=O in the NH/CH forms.[10]

  • ¹⁵N NMR: The nitrogen chemical shifts are exceptionally informative. The shielding of the N1 and N2 nuclei differs significantly between the OH, CH, and NH forms.[6] Furthermore, the involvement of the pyridine nitrogen in hydrogen bonding can be directly observed through changes in its ¹⁵N chemical shift.[2]

Table 1: Representative NMR Chemical Shift Comparison for Pyrazolone Tautomers

Tautomer Key ¹H Shifts (ppm) Key ¹³C Shifts (ppm) Key ¹⁵N Shifts (ppm)
OH-Form OH proton (variable, >10 ppm); H4 and H5 in aromatic region.[6][11] C3 (~160-164), C5 (~130-145), C4 (~90-100).[6][11] N1 (~190-200), N2 (~245-265).[6]
CH-Form C4-H₂ (~3.4 ppm).[2] C3 (C=O, >170), C5 (~155), C4 (~40).[7] N/A (less common, data sparse)
NH-Form NH proton (variable); H4 and H5 signals distinct from OH form.[6] C3 (C=O, ~168), C5 (~142), C4 (~98).[6] N1 (~160), N2 (~162).[6]

Note: Values are approximate and vary based on substituents and solvent. Data compiled from related pyrazolone systems.[2][6][7][11]

Protocol 1: NMR-Based Tautomer Analysis
  • Sample Preparation: Prepare solutions of the compound at a consistent concentration (e.g., 10-20 mg/mL) in a series of deuterated solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, CD₃OD).

  • Synthesis of Controls: Synthesize the "fixed" O-methyl and N2-methyl derivatives. These compounds are invaluable as they represent a single, non-interconverting tautomer and provide unambiguous reference spectra.[6]

  • Data Acquisition: Acquire high-resolution ¹H, ¹³C, and ¹⁵N NMR spectra for the target compound and the fixed derivatives in each solvent at a controlled temperature.

  • Spectral Assignment: Compare the spectra of the target compound to the fixed derivatives. Assign signals in the target compound's spectra to the corresponding tautomers.

  • Quantification: In cases of slow exchange where distinct signals for each tautomer are visible, determine the tautomer ratio by integrating the corresponding ¹H NMR signals.[12]

  • Variable Temperature (VT) NMR: If signals are broadened due to intermediate exchange rates, perform VT-NMR experiments. Cooling the sample can slow the interconversion, potentially resolving separate signals for each tautomer.[4]

X-Ray Crystallography: The Definitive Solid-State Structure

Single-crystal X-ray diffraction provides an unequivocal snapshot of the molecular structure in the solid state.[13] This is crucial for identifying which tautomer is thermodynamically favored in the crystal lattice and revealing key intermolecular interactions, such as hydrogen-bonded dimers.[6][14] It is critical to remember that the solid-state structure does not necessarily represent the major tautomer in solution.[10]

Protocol 2: Single-Crystal X-Ray Crystallography Workflow
  • Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Select a high-quality crystal and mount it on a diffractometer. Collect diffraction data, typically at low temperatures (~100 K) to minimize thermal motion.[13]

  • Structure Solution & Refinement: Process the diffraction data to solve and refine the crystal structure. This yields precise atomic coordinates, bond lengths, and bond angles.

  • Analysis: Analyze the refined structure to definitively identify the tautomeric form present in the crystal. Examine intermolecular interactions (e.g., hydrogen bonds, π-stacking) to understand the crystal packing forces.

Computational Chemistry: A Predictive and Corroborative Tool

In silico methods, particularly Density Functional Theory (DFT), are indispensable for predicting the relative stabilities of tautomers and corroborating experimental findings.[15][16]

Protocol 3: Computational Workflow for Tautomer Analysis
  • Structure Generation: Build 3D models of all possible tautomers (OH, CH, NH) and relevant conformers (e.g., considering rotation around the pyrazole-pyridine bond).

  • Gas-Phase Optimization: Perform geometry optimization and frequency calculations for each tautomer in the gas phase (e.g., using B3LYP/6-311++G(d,p) level of theory).[4][17]

  • Solvation Modeling: Re-optimize the geometries in the presence of a solvent using a continuum solvation model (e.g., PCM). This is crucial for accurately modeling the system's behavior in solution.[4]

  • Energy Calculation: Calculate the Gibbs free energies (ΔG) for each tautomer in each medium. The relative energies indicate the predicted thermodynamic stability and allow for the calculation of theoretical equilibrium constants (Keq).[15]

  • NMR Prediction: Use the GIAO method to calculate the theoretical NMR chemical shifts for each optimized tautomer.[17] Comparing these predicted shifts with experimental data provides strong evidence for structural assignments.

Caption: Integrated workflow for comprehensive tautomerism analysis.

Conclusion and Outlook

The tautomerism of this compound is a complex interplay of solvent, temperature, and intramolecular forces, particularly the potential for hydrogen bonding with the pyridyl nitrogen. A definitive characterization cannot be achieved through a single method. The synergistic application of multinuclear NMR spectroscopy with "fixed" derivatives, single-crystal X-ray diffraction, and DFT calculations provides a self-validating system for elucidating the structural landscape of this important pharmacological scaffold. For drug development professionals, mastering these techniques is not merely an academic exercise; it is a prerequisite for designing molecules with predictable properties, optimized target engagement, and ultimately, enhanced therapeutic potential.

References

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  • Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-687. [Link]

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  • Elguero, J., Claramunt, R. M., Garceran, R., & Foces-Foces, C. (1987). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (1H, 13C, 15N NMR and X-Ray Crystallography) Study. Journal of the Chemical Society, Perkin Transactions 2, (4), 533-538. [Link]

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  • Yildiz, M., et al. (2024). Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach. Journal of Molecular Graphics and Modelling, 131, 108814. [Link]

  • da Silva, A. B. F., et al. (2018). Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants. Journal of the Brazilian Chemical Society, 29(10), 2096-2109. [Link]

  • Holzer, W., Mereiter, K., & Kählig, H. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. MDPI, 23(10), 2639. [Link]

  • Kráľová, K., et al. (2017). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein Journal of Organic Chemistry, 13, 1550-1559. [Link]

  • Harrad, M., et al. (2016). X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol. Molecules, 21(8), 1020. [Link]

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Navigating the Synthesis and Therapeutic Potential of 1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Pyrazole Scaffold - A Privileged Structure in Medicinal Chemistry

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, has emerged as a cornerstone in modern drug discovery.[1][2] Its remarkable structural versatility and capacity for diverse chemical modifications have established it as an indispensable building block in the synthesis of novel therapeutic agents.[1] Pyrazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4] This guide delves into the specifics of a particular derivative, 1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-ol, providing a comprehensive overview of its synthesis, characterization, and potential applications in drug development. While a specific CAS number for this compound is not readily found in major databases, this guide will leverage data from closely related analogues to provide a robust technical foundation.

Section 1: Molecular Profile and Physicochemical Properties

1.1. Chemical Structure and Isomerism

The core structure of this compound features a pyrazole ring substituted with a methyl group at the N1 position, a pyridin-2-yl group at the C3 position, and a hydroxyl group at the C5 position.

Table 1: Physicochemical Properties of a Representative Pyrazol-5-ol Analogue (1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol)

PropertyValueSource
Molecular Formula C5H5F3N2O[5]
Molecular Weight 166.10 g/mol [5]
IUPAC Name 2-methyl-5-(trifluoromethyl)-1H-pyrazol-3-one[5]
CAS Number 122431-37-2[6][7]

1.2. Tautomerism: A Key Consideration

Pyrazol-5-ols can exist in several tautomeric forms, which can significantly influence their chemical reactivity and biological activity. The predominant tautomeric forms are the OH-form, the NH-form, and the CH-form. The equilibrium between these tautomers is influenced by factors such as the solvent, temperature, and the nature of the substituents. Understanding and controlling this tautomerism is a critical aspect of both the synthesis and the biological evaluation of these compounds.

Section 2: Synthesis of this compound

The synthesis of this compound can be approached through several established methods for pyrazole ring formation. The most common and versatile approach is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.

2.1. Retrosynthetic Analysis

A logical retrosynthetic approach for the target molecule involves the disconnection of the pyrazole ring, leading to two key starting materials: a β-ketoester bearing the pyridin-2-yl moiety and methylhydrazine.

Retrosynthesis Target This compound Intermediates β-ketoester + Methylhydrazine Target->Intermediates Pyrazole Ring Formation Starting_Materials Ethyl 2-(pyridin-2-yl)acetate + Diethyl carbonate Intermediates->Starting_Materials Claisen Condensation

Caption: Retrosynthetic pathway for this compound.

2.2. Step-by-Step Experimental Protocol

This protocol outlines a plausible and efficient synthesis of the target compound, drawing upon established methodologies for pyrazole synthesis.[8][9]

Step 1: Synthesis of Ethyl 3-oxo-3-(pyridin-2-yl)propanoate (a β-ketoester)

  • Reaction Setup: To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol) in a round-bottom flask equipped with a reflux condenser and a dropping funnel, add ethyl 2-(pyridin-2-yl)acetate dropwise with stirring.

  • Addition of Reagent: Following the addition of the acetate, add diethyl carbonate dropwise to the reaction mixture.

  • Reflux: Heat the mixture to reflux for several hours to drive the Claisen condensation to completion.

  • Workup: After cooling, the reaction mixture is acidified with a dilute acid (e.g., acetic acid) and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and the solvent is evaporated to yield the crude β-ketoester.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography.

Step 2: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask, dissolve the purified ethyl 3-oxo-3-(pyridin-2-yl)propanoate in a suitable solvent such as ethanol or acetic acid.

  • Addition of Hydrazine: Add a solution of methylhydrazine to the flask.

  • Reaction Conditions: The reaction mixture is then heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Product Isolation: Upon completion, the solvent is removed under reduced pressure. The resulting solid is then recrystallized from an appropriate solvent (e.g., ethanol/water mixture) to afford the purified this compound.

Synthetic_Workflow cluster_step1 Step 1: β-ketoester Synthesis cluster_step2 Step 2: Pyrazole Formation Start1 Ethyl 2-(pyridin-2-yl)acetate + Diethyl carbonate Reaction1 Claisen Condensation (NaOEt, Reflux) Start1->Reaction1 Product1 Ethyl 3-oxo-3-(pyridin-2-yl)propanoate Reaction1->Product1 Start2 β-ketoester + Methylhydrazine Product1->Start2 Purified Intermediate Reaction2 Cyclocondensation (Ethanol, Reflux) Start2->Reaction2 Product2 This compound Reaction2->Product2

Caption: A two-step synthetic workflow for the target compound.

Section 3: Characterization and Analytical Techniques

The structural elucidation and purity assessment of the synthesized this compound are crucial for its subsequent biological evaluation. A combination of spectroscopic and chromatographic methods is employed for this purpose.[10][11][12]

3.1. Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the number and chemical environment of the protons in the molecule. Expected signals would include those for the methyl group, the pyrazole ring proton, and the protons of the pyridine ring.

    • ¹³C NMR: Reveals the number of unique carbon atoms and their chemical shifts, confirming the carbon skeleton of the molecule.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern, further confirming its structure.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule, such as the O-H stretch of the hydroxyl group and the C=N and C=C stretching vibrations of the pyrazole and pyridine rings.

3.2. Chromatographic Analysis

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound. A single, sharp peak indicates a high degree of purity.

  • Thin-Layer Chromatography (TLC): A quick and convenient method for monitoring the progress of the reaction and for preliminary purity checks.

Section 4: Potential Applications in Drug Discovery

The pyrazole scaffold is a well-established pharmacophore in a variety of therapeutic areas.[13][14] The presence of the pyridine ring and the hydroxyl group in this compound suggests several potential avenues for its application in drug development.

4.1. Kinase Inhibition

Many pyrazole-containing compounds have been developed as potent kinase inhibitors for the treatment of cancer and inflammatory diseases.[2][3] The nitrogen atoms of the pyrazole and pyridine rings can act as hydrogen bond acceptors, interacting with the hinge region of the kinase active site. The hydroxyl group can also form crucial hydrogen bonds with the target protein.

Kinase_Inhibition cluster_kinase Kinase Active Site cluster_inhibitor Pyrazole Inhibitor Hinge Hinge Region NH... CO... Active_Site ATP Binding Pocket Inhibitor N (Pyridine) N (Pyrazole) OH Inhibitor:n0->Hinge:f0 H-bond Inhibitor:n1->Hinge:f1 H-bond Inhibitor:n2->Active_Site H-bond

Caption: Putative binding mode of a pyrazole inhibitor in a kinase active site.

4.2. Anti-inflammatory and Analgesic Activity

Pyrazole derivatives have a long history as anti-inflammatory and analgesic agents.[4] The mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes. The structural features of this compound make it a candidate for investigation in this area.

4.3. Antimicrobial Activity

The search for new antimicrobial agents is a global health priority. Pyrazole-containing compounds have shown promising activity against a range of bacterial and fungal pathogens.[15][16][17] The combination of the pyrazole and pyridine moieties may lead to synergistic antimicrobial effects.

Section 5: Future Directions and Conclusion

This technical guide has provided a comprehensive overview of this compound, from its synthesis and characterization to its potential applications in drug discovery. While further experimental work is required to fully elucidate its biological activity profile, the information presented here, based on the well-established chemistry and pharmacology of pyrazole derivatives, provides a strong foundation for future research. The versatility of the pyrazole scaffold, coupled with the potential for diverse biological interactions afforded by the pyridinyl and hydroxyl substituents, makes this compound and its analogues compelling targets for further investigation in the quest for novel and effective therapeutic agents.

References

A comprehensive list of references will be compiled based on the in-text citations to provide full traceability and support the scientific integrity of this guide.

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Initial Biological Screening of Pyridinyl-Pyrazolol Compounds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridinyl-Pyrazolol Scaffold - A Privileged Motif in Kinase Inhibition

The pyridinyl-pyrazolol core, and the closely related pyrazolo[3,4-b]pyridine, represents a "privileged scaffold" in modern medicinal chemistry. These heterocyclic systems are frequently identified as the backbone of potent and selective kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.[1][2][3][4][5] The rationale for focusing on this scaffold lies in its structural and electronic properties, which are well-suited for interaction with the ATP-binding pocket of kinases. The pyrazole ring can act as a hydrogen bond donor, while the pyridine nitrogen serves as a hydrogen bond acceptor, mimicking the hinge-binding interactions of the native ATP molecule.[6] This guide provides a comprehensive, field-proven framework for the initial biological screening of novel pyridinyl-pyrazolol compounds, designed to efficiently identify and characterize promising lead candidates for further drug development.

Our screening strategy is built on a logical, tiered approach that progresses from broad, high-throughput biochemical assays to more physiologically relevant cell-based evaluations. This cascade is designed to maximize information output while conserving valuable compound resources, ensuring that only the most promising candidates advance.

Part 1: The Screening Cascade - A Multi-Tiered Approach to Hit Identification

The initial biological evaluation of a new chemical series is a critical juncture in the drug discovery process. A well-designed screening cascade should be both sensitive and specific, capable of identifying true "hits" while minimizing false positives. The following workflow represents a robust and efficient strategy for the initial assessment of pyridinyl-pyrazolol compounds.

Screening_Cascade cluster_0 Primary Screening (Biochemical) cluster_1 Secondary Screening (Cellular) cluster_2 Tertiary Screening (Mechanism of Action) Primary_Assay Kinase Panel Screening (e.g., ADP-Glo™, LanthaScreen®) Primary_Data IC50 Determination for Active Compounds Primary_Assay->Primary_Data Hits Cell_Viability Antiproliferative Assay (e.g., CellTiter-Glo®, MTT) - Panel of Cancer Cell Lines Primary_Data->Cell_Viability Potent & Selective Hits Cytotoxicity Cytotoxicity Assay (e.g., CellTox™ Green) - Normal Cell Line Cell_Viability->Cytotoxicity Assess Therapeutic Index Target_Validation Cellular Target Engagement (e.g., Western Blot for Phospho-Substrate) Cytotoxicity->Target_Validation Confirmed Activity & Favorable TI Pathway_Analysis Downstream Pathway Modulation Target_Validation->Pathway_Analysis

Figure 1: A tiered screening cascade for the initial biological evaluation of pyridinyl-pyrazolol compounds.

Part 2: Primary Screening - Interrogating the Kinome

The foundational hypothesis for pyridinyl-pyrazolol compounds is their potential as kinase inhibitors. Therefore, the primary screen should directly address this by profiling the compounds against a diverse panel of protein kinases.

Rationale for Kinase Panel Screening

A broad kinase panel offers several advantages at this early stage:

  • Target Identification: It allows for the unbiased discovery of the primary kinase target(s) of a novel compound series.

  • Selectivity Profiling: Early assessment of selectivity is crucial. A compound that inhibits multiple kinases may have off-target effects, though in some cases, polypharmacology can be beneficial.[1][3]

  • Structure-Activity Relationship (SAR) Insights: Comparing the activity of analogs across a panel can provide initial insights into the structural features that govern potency and selectivity.

Recommended Assay Technology: Luminescent ADP Detection

For high-throughput screening (HTS), a robust and sensitive assay platform is paramount. The ADP-Glo™ Kinase Assay is an excellent choice for this purpose.[7]

Principle: This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The reaction is performed, and then a reagent is added to terminate the kinase reaction and deplete the remaining ATP. A second reagent is then added to convert the ADP to ATP, which is then used by a luciferase to generate a luminescent signal that is proportional to the initial kinase activity.

Advantages:

  • Universal: It can be used for virtually any kinase, regardless of the substrate.[7]

  • High Sensitivity: The assay can detect low levels of kinase activity, allowing for the use of lower enzyme concentrations.[7]

  • Resistance to Interference: The luminescent signal is less prone to interference from colored or fluorescent compounds compared to fluorescence-based methods.[7]

Experimental Protocol: ADP-Glo™ Kinase Assay
  • Compound Preparation: Prepare a dilution series of the pyridinyl-pyrazolol compounds in an appropriate solvent (e.g., DMSO).

  • Kinase Reaction: In a 384-well plate, add the kinase, substrate, ATP, and the test compound. Incubate at room temperature for the desired time (e.g., 60 minutes).

  • Reaction Termination and ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent, which contains the enzymes necessary to convert ADP to ATP and the luciferase/luciferin pair. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[]

Parameter Typical Concentration/Condition Rationale
ATP ConcentrationAt or near the Km for each kinaseTo identify ATP-competitive inhibitors.
Compound Concentration Range10 µM to 1 nMTo accurately determine the IC50 of active compounds.
DMSO Concentration< 1%To minimize solvent effects on enzyme activity.
ControlsNo enzyme, no compound (positive control), known inhibitor (assay validation)To ensure the quality and reliability of the data.

Part 3: Secondary Screening - Assessing Cellular Activity and Toxicity

A compound that is potent in a biochemical assay may not necessarily be effective in a cellular context. Cell-based assays are therefore a critical next step to evaluate compound permeability, stability, and on-target activity in a more physiological environment.[9][10][11]

Antiproliferative Assays: Gauging a Compound's Impact on Cancer Cell Growth

Given the role of kinases in cell proliferation, a primary cellular screen should assess the antiproliferative effects of the compounds against a panel of cancer cell lines.[11][12]

Recommended Assay Technology: ATP-Based Cell Viability Assay

The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used and reliable method for determining the number of viable cells in culture based on the quantification of ATP.

Principle: The assay reagent lyses the cells and provides the substrate (luciferin) and enzyme (luciferase) for a reaction that generates a luminescent signal proportional to the amount of ATP present, which is a direct indicator of the number of metabolically active cells.

Advantages:

  • High Sensitivity and Broad Linearity: Allows for accurate measurement of cell viability over a wide range of cell densities.

  • Simple and Rapid Protocol: A single reagent addition and a short incubation time make it amenable to HTS.

  • Reflects Metabolic Activity: Provides a more functional measure of cell health compared to assays that only measure membrane integrity.

Experimental Protocol: CellTiter-Glo® Assay
  • Cell Plating: Seed cancer cells in a 96- or 384-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a dilution series of the pyridinyl-pyrazolol compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a period that allows for multiple cell divisions (e.g., 72 hours).

  • Signal Generation: Add the CellTiter-Glo® Reagent to each well and mix to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent growth inhibition for each compound concentration and determine the GI50 value (the concentration of compound that causes 50% inhibition of cell growth).

Cytotoxicity Assays: Establishing a Therapeutic Window

It is crucial to determine if the observed antiproliferative effects are due to specific inhibition of cancer cell growth or general cytotoxicity. This is achieved by concurrently screening the compounds against a non-cancerous cell line.

Recommended Assay Technology: Membrane Integrity Assay

The CellTox™ Green Cytotoxicity Assay provides a direct measure of cytotoxicity by detecting compromised cell membrane integrity.

Principle: The assay uses a fluorescent dye that is excluded from viable cells but binds to the DNA of cells with compromised membranes, resulting in a fluorescent signal that is proportional to the number of dead cells.

Advantages:

  • Real-Time Measurement: The dye can be added at the time of compound treatment to monitor cytotoxicity over time.

  • Multiplexing Capability: Can be easily multiplexed with other assays, such as the CellTiter-Glo® assay, to obtain multiple endpoints from the same well.

Experimental Protocol: CellTox™ Green Assay
  • Cell Plating and Treatment: Follow the same procedure as for the CellTiter-Glo® assay, using a non-cancerous cell line (e.g., primary fibroblasts or an immortalized normal cell line).

  • Reagent Addition: Add the CellTox™ Green Dye to the cells at the time of compound treatment.

  • Incubation: Incubate for the desired time (e.g., 72 hours).

  • Data Acquisition: Read the fluorescence on a plate reader.

  • Data Analysis: Determine the CC50 value (the concentration of compound that causes 50% cytotoxicity).

The ratio of the CC50 in normal cells to the GI50 in cancer cells provides an initial estimate of the therapeutic index. A higher ratio is desirable, indicating that the compound is more potent against cancer cells than normal cells.

Part 4: Tertiary Screening - Elucidating the Mechanism of Action

Once a compound has demonstrated potent and selective activity in both biochemical and cellular assays, the next step is to confirm that its cellular effects are mediated through the intended kinase target.

Target Engagement and Pathway Modulation

A common mechanism for kinase-driven cancer cell proliferation is the constitutive activation of a signaling pathway. A successful inhibitor should block this signaling.

Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor Downstream_Kinase Downstream Kinase Receptor->Downstream_Kinase Activates Substrate Substrate Protein Downstream_Kinase->Substrate Phosphorylates Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Proliferation Cell Proliferation Phospho_Substrate->Proliferation Drives Inhibitor Pyridinyl-Pyrazolol Inhibitor Inhibitor->Downstream_Kinase Inhibits

Sources

In Silico Toxicity Prediction of Pyrazole Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Paradox in Drug Discovery

Pyrazole derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous approved drugs and clinical candidates. Their versatile scaffold allows for facile modification, enabling the fine-tuning of pharmacological activity against a wide array of biological targets, from kinases to receptors.[1][2] However, this chemical versatility is a double-edged sword. The same structural features that confer therapeutic efficacy can also introduce liabilities, leading to unforeseen toxicity.[3][4] Early identification of these toxicological risks is paramount, as toxicity is a leading cause of costly, late-stage drug development failures.[5][6]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for leveraging in silico toxicology methods to predict and mitigate the potential risks associated with pyrazole derivatives. By integrating computational approaches early in the discovery pipeline, teams can "fail fast, fail cheap," prioritizing compounds with the highest probability of success while minimizing reliance on time-consuming and ethically complex animal testing.[6][7] We will move beyond a simple listing of tools to explain the causality behind methodological choices, grounding our protocols in the principles of scientific integrity and regulatory acceptance.[8][9]

Part 1: Foundational Concepts in Computational Toxicology

Before embarking on a predictive workflow, it is crucial to understand the primary methodologies and the key toxicological endpoints of concern for drug candidates.

Key Toxicity Endpoints

In silico models can predict a wide range of toxicities. For pyrazole derivatives, as with many small molecule drug candidates, the most critical endpoints include:

  • Hepatotoxicity (Liver Toxicity): Drug-induced liver injury (DILI) is a major reason for drug withdrawal.[10] Pyrazole itself can induce oxidative liver damage, making this a critical endpoint to monitor for its derivatives.[4][11]

  • Cardiotoxicity: Particularly, inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel, which can lead to fatal cardiac arrhythmias.

  • Mutagenicity/Genotoxicity: The potential for a compound to cause genetic mutations, which can lead to cancer. The Ames test is a common bacterial reverse mutation assay that is frequently modeled in silico.[12]

  • Carcinogenicity: The potential to cause cancer through various mechanisms.

  • Acute Toxicity: Often quantified by the LD50 (lethal dose for 50% of a test population), this endpoint provides a general indication of a substance's intrinsic toxicity upon short-term exposure.[13]

Core In Silico Methodologies

Computational toxicology relies on the principle that a compound's biological activity, including its toxicity, is a function of its molecular structure and physicochemical properties.[14] Several methods are employed to model this relationship:

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate molecular descriptors (numerical representations of a molecule's properties) with a specific biological activity or toxicity endpoint.[15][16] These models are "trained" on large datasets of compounds with known toxicity values and can then be used to predict the toxicity of new, untested molecules.[17][18]

  • Molecular Docking: This structure-based method simulates the binding of a molecule (like a pyrazole derivative) to the active site of a protein known to be involved in a toxicity pathway (a "toxicology target").[19][20][21] For example, docking a compound into the hERG channel pore can predict its potential for cardiotoxicity.[22]

  • Expert Rule-Based Systems: These systems use a set of predefined structural fragments or rules, known as "structural alerts," to identify molecules that are likely to be toxic.[23] These rules are derived from known mechanisms of toxicity and extensive experimental data.

  • Read-Across: This approach involves predicting the toxicity of a compound by using data from one or more structurally similar compounds. It is a form of analogical reasoning that is widely used in regulatory toxicology.[14]

Part 2: The Predictive Workflow: A Self-Validating System

A robust in silico toxicity assessment is not a single-step process but a multi-stage workflow designed to build confidence in the final prediction. Each step includes internal checks and balances to ensure the trustworthiness of the results.

Workflow Overview

The following diagram illustrates the logical flow of a comprehensive in silico toxicity prediction workflow.

G cluster_input Step 1: Input Preparation cluster_analysis Step 2: Analysis & Prediction cluster_validation Step 3: Validation & Interpretation A 1. Obtain Chemical Structure (SMILES/SDF) B 2. Structure Standardization (Neutralize, Remove Salts, Define Tautomers) A->B Crucial for Descriptor Consistency C 3. Calculate Molecular Descriptors (2D/3D, Physicochemical) B->C D 4. Apply Predictive Models (QSAR, Docking, Expert Systems) C->D E 5. Predict Multiple Endpoints (Hepatotoxicity, Cardiotoxicity, Mutagenicity, etc.) D->E F 6. Assess Applicability Domain (AD) Is the molecule similar to the training set? E->F G 7. Consolidate & Interpret Results (Weight of Evidence) F->G Trustworthiness Check H 8. Generate Toxicity Report (Confidence Score, AD Assessment, Supporting Data) G->H

Caption: High-level workflow for in silico toxicity prediction.

Protocol 1: Chemical Structure Preparation and Standardization

Causality: The predictive power of any in silico model is fundamentally dependent on the quality of the input. A single molecule can be represented in multiple ways (e.g., different salt forms, tautomers, or protonation states). Failure to standardize the input structure will lead to inconsistent descriptor calculations and, consequently, unreliable predictions.

Step-by-Step Methodology:

  • Obtain Structure: Start with the canonical SMILES (Simplified Molecular-Input Line-Entry System) string or an SDF (Structure-Data File) for your pyrazole derivative.

  • Use a Standardization Tool: Employ a cheminformatics toolkit like RDKit (open-source) or commercial software.

  • Apply Standardization Rules:

    • Remove Salts/Fragments: Cleave counter-ions and retain only the largest, active component.

    • Neutralize Charges: Adjust protonation states to represent the molecule at a physiological pH (typically 7.4).

    • Enumerate Tautomers: Generate the most stable tautomeric form of the pyrazole ring and any other relevant functional groups. This is particularly important for heterocyclic compounds.

  • Generate a Canonical Representation: Save the final, standardized structure for use in subsequent steps. This ensures that the same molecule will always be represented identically, making the workflow reproducible.

Protocol 2: Model Application and Endpoint Prediction

Causality: No single model can accurately predict all forms of toxicity. A "weight of evidence" approach, using multiple, complementary methods, provides a more robust assessment.[8] For regulatory purposes, such as an ICH M7 submission for mutagenicity, the use of two complementary methods (one expert rule-based and one statistical-based) is explicitly recommended.[8][24]

Step-by-Step Methodology:

  • Select Appropriate Tools: Choose a suite of tools that cover the key toxicity endpoints. A combination of free web servers and standalone software can be effective. (See Table 1 for examples).

  • Submit Standardized Structure: Input the canonical SMILES from Protocol 1 into each selected tool.

  • Execute Predictions for Key Endpoints:

    • Mutagenicity: Use both a statistical-based QSAR tool (e.g., predictions from ADMETlab 3.0) and an expert rule-based system (e.g., by identifying structural alerts known to cause mutagenicity).

    • Hepatotoxicity & Cardiotoxicity: Utilize models trained specifically for these complex endpoints. Many web servers provide dedicated predictions for DILI and hERG inhibition.

    • Acute Toxicity: Obtain a predicted LD50 value and toxicity class.

    • Mechanism-Specific Docking: If a specific off-target is suspected based on the pyrazole's structure (e.g., a particular cytochrome P450 enzyme), perform molecular docking to assess the binding affinity.[22]

  • Collate All Prediction Outputs: Systematically gather the results for each endpoint, noting the prediction value (e.g., "Positive," "Negative," "Blocker," LD50 value) and any associated confidence or probability scores.

Table 1: Selected Freely Accessible In Silico ADMET/Toxicity Prediction Tools

Tool NamePrediction MethodKey Toxicity Endpoints CoveredAccessibility & URL
ADMETlab 3.0 Statistical/ML-based QSARhERG Blockers, Human Hepatotoxicity (H-HT), Ames Mutagenicity, Skin Sensitization.[25]Free Web Server: [Link]
preadmet QSARAmes test, Rodent Carcinogenicity.[12]Free Web Server: [Link]
T.E.S.T. QSAR (Hierarchical, FDA, etc.)Developmental Toxicity, Mutagenicity, LD50 values.[15][26]Free Standalone Software (US EPA): [Link]
TOXRIC Database & BenchmarksProvides extensive toxicological data across 13 toxicity categories for model building and validation.[27][28][29]Free Database: [Link]
Protocol 3: Assessing the Applicability Domain (AD)

Causality: This is the single most critical step for ensuring the trustworthiness of a QSAR prediction. A QSAR model's predictions are only reliable for compounds that are similar to those in its training set.[30][31] Making a prediction for a novel pyrazole derivative that is structurally dissimilar to any compound the model has seen before is an extrapolation and is likely to be inaccurate.[32][33] The AD defines the "chemical space" where the model is valid.[34]

Step-by-Step Methodology:

  • Identify the AD Method: For the QSAR models used in Protocol 2, identify how the AD is defined. Common methods include:

    • Descriptor Range: The prediction is valid if the descriptor values for the new compound fall within the min/max range of the training set descriptors.[32]

    • Distance-Based: The "distance" (e.g., Euclidean or Tanimoto) of the new compound to the nearest compounds in the training set is calculated. The prediction is considered reliable if this distance is below a certain threshold.[30][33]

    • Leverage Approach: A statistical method that assesses the influence of a new compound on the model. High-leverage compounds are considered outside the AD.[30]

  • Review the AD Report: Most reputable prediction tools will explicitly state whether the query compound is "In Domain" or "Out of Domain."

  • Assign Confidence Level:

    • High Confidence: The prediction is negative (non-toxic) and the compound is well within the AD.

    • Medium Confidence: The prediction is positive (toxic) but the compound is on the edge of the AD, or vice-versa.

    • Low Confidence/Unreliable: The compound is clearly outside the AD, regardless of the prediction outcome. These predictions should be flagged and treated with extreme caution.

The following diagram illustrates the decision-making process based on the Applicability Domain assessment.

G start Obtain QSAR Prediction (e.g., 'Mutagenic' or 'Non-Mutagenic') check_ad Is the Pyrazole Derivative INSIDE the Applicability Domain (AD)? start->check_ad high_conf Prediction is RELIABLE Assign High Confidence Score check_ad->high_conf Yes low_conf Prediction is UNRELIABLE (Extrapolation) Assign Low Confidence Score FLAG FOR EXPERT REVIEW check_ad->low_conf No in_ad YES out_ad NO

Caption: Decision logic for evaluating prediction reliability using the Applicability Domain.

Part 3: Data Interpretation and Reporting

The final step is to synthesize the data from all models and assessments into a coherent toxicity profile.

  • Weight of Evidence: Look for consensus. If multiple, mechanistically different models (e.g., a QSAR model and a docking study) both flag a compound for the same endpoint (e.g., cardiotoxicity), the confidence in that finding is significantly increased.

  • De-risk and Prioritize: Use the consolidated toxicity profile to rank your pyrazole derivatives. Compounds with multiple low-confidence toxicity flags or a single high-confidence flag should be deprioritized or flagged for immediate redesign. Compounds that are consistently predicted as clean across all endpoints and are within the AD of all models are prime candidates for synthesis and in vitro testing.

  • Document Everything: A final report should be generated for each compound, including the standardized structure, the prediction outcomes for each endpoint, the tool used, the confidence score, and a definitive statement on the applicability domain assessment for each QSAR model. This documentation is crucial for internal decision-making and potential future regulatory submissions.[8][35]

Conclusion

The in silico prediction of toxicity is not a "black box" but a rational, science-driven process that, when executed with rigor, can profoundly enhance the efficiency and success rate of drug discovery programs. By adopting a self-validating workflow that emphasizes structure standardization, the use of complementary predictive models, and a critical evaluation of the applicability domain, research teams can make more informed decisions about their pyrazole derivatives. This proactive approach to risk mitigation allows for the early identification of toxicological liabilities, enabling chemists to design safer, more effective medicines and ultimately accelerating the delivery of novel therapeutics to patients.

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The Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of Novel Pyrazole-Containing Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1][2][3] Its remarkable versatility and ability to modulate a wide array of biological targets have cemented its status as a "privileged scaffold" in drug discovery.[1] This guide provides an in-depth exploration of the strategies and methodologies for the discovery and synthesis of novel pyrazole-containing heterocycles. We will delve into the mechanistic underpinnings of classical and contemporary synthetic routes, offer practical, field-proven protocols, and illuminate the rationale behind experimental design, empowering researchers to navigate the intricate landscape of pyrazole chemistry with confidence and ingenuity.

The Enduring Significance of the Pyrazole Core in Medicinal Chemistry

The prevalence of the pyrazole motif in a multitude of approved therapeutics underscores its profound impact on human health.[3] From the anti-inflammatory celecoxib to the anti-cancer agent crizotinib, the pyrazole core consistently imparts favorable pharmacokinetic and pharmacodynamic properties to drug candidates.[3] Its unique electronic and steric features allow it to engage in a variety of non-covalent interactions with biological macromolecules, including hydrogen bonding, π-π stacking, and hydrophobic interactions. This multifaceted binding capability, coupled with its metabolic stability, makes the pyrazole scaffold an ideal starting point for the design of novel therapeutic agents targeting a diverse range of diseases, including cancer, inflammation, infectious diseases, and neurological disorders.[4][5][6]

The structural attributes of the pyrazole ring, particularly the presence and relative positioning of its two nitrogen atoms, offer a rich canvas for chemical modification. The N1 and N2 positions, along with the C3, C4, and C5 carbons, can be functionalized to fine-tune the molecule's steric bulk, electronic properties, and hydrogen bonding potential, thereby optimizing its interaction with a specific biological target.[4][7] This inherent modularity is a key driver behind the continued exploration and development of new pyrazole-containing drug candidates.

Strategic Blueprint for Pyrazole Synthesis: A Retrosynthetic Perspective

The journey to a novel pyrazole-containing heterocycle begins with a sound synthetic strategy. A retrosynthetic approach, which involves mentally deconstructing the target molecule into simpler, readily available starting materials, is an indispensable tool for designing an efficient and robust synthetic route.

Retrosynthesis Target_Pyrazole Target Pyrazole Derivative Disconnection_1 C3-C4 & N2-C3 Disconnection Target_Pyrazole->Disconnection_1 Approach A Disconnection_2 N1-N2 & C4-C5 Disconnection Target_Pyrazole->Disconnection_2 Approach B Sub_Nodes_1 1,3-Dicarbonyl + Hydrazine Disconnection_1->Sub_Nodes_1 Sub_Nodes_2 α,β-Unsaturated Carbonyl + Hydrazine Disconnection_2->Sub_Nodes_2

Figure 1: A simplified retrosynthetic analysis of the pyrazole core, illustrating common disconnection strategies leading to key starting materials.

The most common retrosynthetic disconnections for the pyrazole ring involve breaking the bonds formed during the final cyclization step. As illustrated in Figure 1, this often leads back to two primary classes of precursors: 1,3-dicarbonyl compounds (or their synthetic equivalents) and α,β-unsaturated carbonyl compounds, both of which react with hydrazines to form the pyrazole ring. The choice of disconnection strategy is dictated by the desired substitution pattern on the final pyrazole product and the commercial availability of the starting materials.

A Compendium of Synthetic Methodologies: From Classic Reactions to Modern Innovations

The synthesis of pyrazole-containing heterocycles is a well-established field, yet it continues to evolve with the development of new and more efficient methodologies. This section provides a comprehensive overview of the most important synthetic strategies, highlighting their strengths, limitations, and mechanistic rationale.

The Knorr Pyrazole Synthesis and Related Condensations with 1,3-Dicarbonyls

The condensation of a 1,3-dicarbonyl compound with a hydrazine is the most classical and widely employed method for pyrazole synthesis, first reported by Ludwig Knorr in 1883.[5] This reaction is remarkably robust and tolerates a wide range of functional groups on both the dicarbonyl and hydrazine components.

The mechanism proceeds through an initial condensation of the hydrazine with one of the carbonyl groups to form a hydrazone intermediate. Subsequent intramolecular condensation and dehydration yield the aromatic pyrazole ring. The regioselectivity of the reaction, which determines the substitution pattern on the final product, is a critical consideration, particularly when using unsymmetrical 1,3-dicarbonyls and substituted hydrazines.

Experimental Protocol: A General Procedure for the Knorr Pyrazole Synthesis

  • Reaction Setup: To a solution of the 1,3-dicarbonyl compound (1.0 eq.) in a suitable solvent (e.g., ethanol, acetic acid) is added the hydrazine derivative (1.0-1.2 eq.).

  • Reaction Conditions: The reaction mixture is typically heated to reflux for a period ranging from 2 to 24 hours, with reaction progress monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization or column chromatography on silica gel to afford the desired pyrazole.

A notable advancement in this area is the in-situ generation of 1,3-diketones from ketones and acid chlorides, followed by the addition of hydrazine, allowing for a rapid and general one-pot synthesis of diverse pyrazoles.[8][9]

Synthesis from α,β-Unsaturated Carbonyl Compounds

The reaction of α,β-unsaturated aldehydes and ketones with hydrazines provides another versatile route to pyrazoles. This method often proceeds through a Michael addition of the hydrazine to the β-carbon of the unsaturated system, followed by intramolecular cyclization and oxidation. The oxidation step can occur spontaneously in the presence of air or may require the addition of a mild oxidizing agent.

The Power of Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a complex product, have emerged as a powerful tool for the rapid synthesis of diverse chemical libraries.[10] Several MCRs have been developed for the synthesis of pyrazoles, offering significant advantages in terms of efficiency, atom economy, and operational simplicity.[10]

A common MCR strategy for pyrazole synthesis involves the one-pot reaction of an aldehyde, a ketone, and a hydrazine. These reactions often proceed through the formation of a pyrazoline intermediate, which is then oxidized in situ to the corresponding pyrazole.

MCR_Workflow Start Aldehyde + Ketone + Hydrazine Step1 One-Pot Reaction Start->Step1 Step2 In-situ Oxidation Step1->Step2 End Substituted Pyrazole Library Step2->End

Figure 2: A generalized workflow for the multi-component synthesis of pyrazoles, highlighting the efficiency of this approach for generating chemical libraries.

Transition-Metal Catalysis: Expanding the Synthetic Toolbox

Transition-metal catalysis has revolutionized organic synthesis, and the construction of pyrazole-containing heterocycles is no exception. Copper, palladium, and other transition metals can catalyze a variety of transformations that enable the synthesis of highly functionalized and previously inaccessible pyrazole derivatives.

For instance, copper-catalyzed condensation reactions allow for the synthesis of pyrazoles under mild, acid-free conditions at room temperature.[9] Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, are invaluable for the late-stage functionalization of pre-formed pyrazole rings, enabling the introduction of a wide range of substituents at specific positions.

Emerging Synthetic Frontiers

The quest for more sustainable and efficient synthetic methods continues to drive innovation in pyrazole chemistry. Recent advances include:

  • Photochemical Synthesis: Photochemical methods offer a unique approach to pyrazole synthesis, often proceeding through distinct mechanistic pathways that can lead to novel and otherwise inaccessible structures.[11] A notable example is the photochemical conversion of pyrazoles to imidazoles, which can streamline analog synthesis and bioisosteric replacement.[11]

  • Electrochemical Synthesis: Electrochemical methods provide a green and oxidant-free approach to pyrazole synthesis. For example, the electrochemical one-pot synthesis of thiocyano-substituted pyrazoles has been reported, proceeding in the absence of metal catalysts and external oxidants.

  • Flow Chemistry: The translation of pyrazole syntheses to continuous flow systems offers several advantages, including improved safety, scalability, and reproducibility.

Characterization and Data Analysis: Ensuring Purity and Structural Integrity

The unambiguous characterization of newly synthesized pyrazole-containing heterocycles is paramount to ensure their purity and structural integrity. A combination of spectroscopic and analytical techniques is employed for this purpose.

Analytical Technique Purpose Key Observables
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) Structural elucidation and confirmation of connectivity.Chemical shifts, coupling constants, and integration of protons and carbons in the pyrazole ring and its substituents.
Mass Spectrometry (MS) Determination of molecular weight and elemental composition.Molecular ion peak (M+) and fragmentation patterns.
Infrared (IR) Spectroscopy Identification of functional groups.Characteristic absorption bands for N-H, C=N, C=C, and other functional groups.
High-Performance Liquid Chromatography (HPLC) Assessment of purity and quantification.Retention time and peak area.
X-ray Crystallography Unambiguous determination of three-dimensional structure.Atomic coordinates and bond lengths/angles.

Table 1: A summary of common analytical techniques for the characterization of pyrazole-containing heterocycles.

Applications in Drug Development: From Bench to Bedside

The ultimate goal of synthesizing novel pyrazole-containing heterocycules is often their application in drug discovery and development. The pyrazole scaffold has been successfully incorporated into a wide range of therapeutic agents, demonstrating its versatility and efficacy.

One key strategy in drug design is the concept of bioisosteric replacement , where a functional group in a known drug molecule is replaced by another group with similar physical or chemical properties to improve the compound's potency, selectivity, or pharmacokinetic profile. The pyrazole ring is often used as a bioisostere for other five-membered heterocycles or even acyclic functional groups.[12]

The development of potent and selective inhibitors of specific enzymes or receptors is another major application. For example, pyrazole derivatives have been extensively investigated as inhibitors of kinases, cyclooxygenases (COX), and other important drug targets. The ability to readily modify the substitution pattern of the pyrazole ring allows for the optimization of binding affinity and selectivity for a given target.

Future Perspectives: The Road Ahead for Pyrazole Chemistry

The field of pyrazole synthesis and its application in drug discovery is poised for continued growth and innovation. Future research will likely focus on several key areas:

  • Development of more sustainable and environmentally friendly synthetic methodologies: This includes the expanded use of catalysis, flow chemistry, and alternative energy sources such as light and electricity.

  • Discovery of novel multi-component reactions: MCRs will continue to be a valuable tool for the rapid generation of large and diverse libraries of pyrazole-containing compounds for high-throughput screening.

  • Application of computational chemistry and machine learning: In silico methods will play an increasingly important role in the design of novel pyrazole derivatives with desired biological activities and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.

  • Exploration of new biological targets: The versatility of the pyrazole scaffold will undoubtedly lead to its application in the development of drugs for a wider range of diseases.

References

  • Bhat, M. A., et al. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.
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  • (n.d.). Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]

Sources

A Senior Application Scientist’s Guide to Quantum Chemical Calculations for Pyrazole Tautomerism

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The tautomeric equilibrium of pyrazole and its derivatives is a critical determinant of their chemical reactivity, biological activity, and material properties. For researchers in drug development and materials science, predicting and understanding this equilibrium is paramount for rational design. This in-depth technical guide provides a framework for employing quantum chemical calculations to elucidate pyrazole tautomerism. Moving beyond a simple recitation of steps, this document explains the causality behind methodological choices, grounding theoretical protocols in practical application and scientific integrity. We will explore the selection of appropriate computational models, detail a self-validating workflow, and provide insights into interpreting the results to drive research forward.

The Significance of Tautomerism in the Pyrazole Scaffold

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This scaffold is a cornerstone in medicinal chemistry and materials science due to its versatile chemical nature and ability to form various intermolecular interactions.[1][2] A key feature of the pyrazole ring is its capacity for annular prototropic tautomerism, where a proton can reside on either of the two nitrogen atoms. This phenomenon directly influences the molecule's hydrogen bonding capabilities, dipole moment, and electronic properties, which in turn can dramatically alter its binding affinity to a biological target or its performance in an organic electronic device.[1] An incorrect assumption about the dominant tautomeric form can lead to flawed molecular design and misinterpretation of experimental data. Therefore, robust computational methods for predicting tautomeric preference are not just an academic exercise; they are a vital component of modern chemical research.

Theoretical Foundations: Selecting the Right Tools

The goal of a quantum chemical calculation is to solve the Schrödinger equation for a given molecule to determine its energy and properties. Since an exact solution is not feasible for multi-electron systems like pyrazoles, we rely on a hierarchy of approximations. The key is to select a level of theory that balances computational cost with the required accuracy for the problem at hand.

Density Functional Theory (DFT): The Workhorse of Computational Chemistry

Density Functional Theory (DFT) has become the predominant method for studying systems of this size due to its excellent balance of accuracy and computational efficiency.[3][4][5] Instead of calculating the complex many-electron wavefunction, DFT determines the electronic energy from the electron density. The accuracy of a DFT calculation is critically dependent on the chosen exchange-correlation (XC) functional.

  • Hybrid Functionals (e.g., B3LYP, PBE0): These are often the first choice for tautomerism studies. They mix a portion of exact Hartree-Fock exchange with a functional at the Generalized Gradient Approximation (GGA) level. B3LYP is a widely used and well-benchmarked functional for a variety of organic systems.[4][6]

  • Range-Separated Hybrid Functionals (e.g., ωB97X-D, CAM-B3LYP): These functionals are particularly adept at describing systems where long-range interactions are important and have shown excellent performance for proton transfer reactions.[7][8] The "-D" suffix, as in ωB97X-D, indicates the inclusion of an empirical dispersion correction, which is crucial for accurately modeling non-covalent interactions.

  • Meta-GGA and Double-Hybrid Functionals (e.g., M06-2X, B2PLYP): Functionals like M06-2X often provide higher accuracy for main-group thermochemistry and kinetics.[9] Double-hybrids incorporate a portion of second-order Møller-Plesset (MP2) correlation, offering even greater accuracy at a higher computational cost.

Field Insight: For studying pyrazole tautomerism, starting with a well-established hybrid functional like B3LYP or PBE0 is a reliable choice. However, for systems where subtle non-covalent interactions or accurate reaction barriers for proton transfer are critical, benchmarking against a modern functional like ωB97X-D or M06-2X is highly recommended.[5][7][8]

Basis Sets: The Building Blocks of Molecular Orbitals

The basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set is as important as the choice of functional.

  • Pople-style Basis Sets (e.g., 6-311++G(d,p)): This nomenclature indicates a triple-zeta quality basis set (6-311) augmented with diffuse functions on heavy atoms and hydrogens (++) and polarization functions on heavy atoms (d) and hydrogens (p).

    • Polarization functions (d,p): Allow for orbital shapes to distort asymmetrically, which is essential for describing chemical bonds correctly.

    • Diffuse functions (+): Are crucial for describing systems with lone pairs, hydrogen bonds, and anions, as they allow electron density to exist further from the nucleus. Given the two nitrogen atoms in pyrazole, diffuse functions are highly recommended.[4][10]

  • Correlation-Consistent Basis Sets (e.g., aug-cc-pVTZ): Developed by Dunning and coworkers, these sets are designed to systematically converge towards the complete basis set limit. The "aug-" prefix indicates augmentation with diffuse functions, making them an excellent but more computationally expensive choice for high-accuracy work.

Field Insight: The 6-311++G(d,p) basis set provides a robust and reliable description for pyrazole tautomerism and is an excellent starting point for most studies.[3][4] It captures the essential physics without incurring the higher cost of augmented correlation-consistent sets.

Modeling the Environment: The Role of the Solvent

Gas-phase calculations determine the intrinsic stability of tautomers, but molecules in a laboratory or biological setting exist in solution. The solvent can dramatically influence the tautomeric equilibrium.[4][11][12]

  • Implicit Solvation Models (e.g., PCM, SMD): The most common approach is the Polarizable Continuum Model (PCM), which treats the solvent as a continuous dielectric medium.[3] The Solvation Model based on Density (SMD) is a more modern and often more accurate universal solvation model.[13] These models provide an excellent approximation of bulk solvent effects on the energetics.

  • Explicit Solvation: For cases where specific solvent molecules play a direct role in the proton transfer (e.g., acting as a shuttle), a hybrid model including one or two explicit solvent molecules in addition to the continuum can be employed. Studies have shown that water molecules can significantly lower the energy barriers for proton transfer between pyrazole tautomers.[4]

A Validated Computational Workflow

The following protocol provides a step-by-step, self-validating workflow for determining the relative stability of pyrazole tautomers. This workflow is designed to be implemented using standard quantum chemistry software packages like Gaussian, GAMESS, or Q-Chem.[14][15][16][17]

G cluster_0 Step 1: Input Preparation cluster_1 Step 2: Gas-Phase Optimization & Verification cluster_2 Step 3: Solvated Optimization & Verification cluster_3 Step 4: Analysis & Interpretation T1_input Build Tautomer 1 (e.g., 1H-pyrazole) T1_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) T1_input->T1_opt T2_input Build Tautomer 2 (e.g., 3H-pyrazole) T2_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) T2_input->T2_opt T1_freq Frequency Calculation T1_opt->T1_freq T1_verify Verify: 0 Imaginary Frequencies T1_freq->T1_verify T1_solv_opt Solvated Optimization (e.g., PCM/SMD) T1_verify->T1_solv_opt If OK T2_freq Frequency Calculation T2_opt->T2_freq T2_verify Verify: 0 Imaginary Frequencies T2_freq->T2_verify T2_solv_opt Solvated Optimization (e.g., PCM/SMD) T2_verify->T2_solv_opt If OK T1_solv_freq Solvated Frequencies T1_solv_opt->T1_solv_freq Analysis Calculate Relative Gibbs Free Energy ΔG = G(T2) - G(T1) T1_solv_freq->Analysis T2_solv_freq Solvated Frequencies T2_solv_opt->T2_solv_freq T2_solv_freq->Analysis Boltzmann Calculate Tautomer Ratio via Boltzmann Distribution Analysis->Boltzmann

Caption: A robust computational workflow for pyrazole tautomer analysis.

Protocol Details
  • Structure Preparation: Construct the 3D coordinates for each tautomer of interest using a molecular editor. For a 3,5-disubstituted pyrazole, this will typically be the 1H- and 2H- (or 3H- and 5H-) forms.

  • Geometry Optimization: Perform a full geometry optimization to find the minimum energy structure of each tautomer.

    • Causality: This step is crucial because even small changes in bond lengths and angles can significantly impact the calculated energy. We must compare the energies of the true, relaxed minima.

    • Example Keyword (Gaussian): #p B3LYP/6-311++G(d,p) Opt Freq

  • Vibrational Frequency Analysis: Following optimization, a frequency calculation must be performed on the optimized structure.

    • Trustworthiness: This is a critical self-validation step. A true minimum on the potential energy surface will have zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state or a higher-order saddle point, and the optimization must be redone.[3]

    • Thermodynamic Data: The frequency calculation also provides the Zero-Point Vibrational Energy (ZPVE), thermal corrections, and entropy, which are necessary to compute the Gibbs Free Energy (G).

  • Solvation Calculations: Using the gas-phase optimized geometry as a starting point, repeat the optimization and frequency calculations within an implicit solvent model.

    • Example Keyword (Gaussian): #p B3LYP/6-311++G(d,p) SCRF=(SMD,Solvent=Water) Opt Freq

  • Analysis of Results:

    • Extract the Gibbs Free Energy (G) for each tautomer (T1 and T2) from the output files of the solvated frequency calculations.

    • Calculate the relative Gibbs Free Energy: ΔG = GT2 - GT1

    • Use the Boltzmann equation to determine the equilibrium constant (KT) and the percentage of each tautomer at a given temperature (T, typically 298.15 K).[4] KT = e-(ΔG/RT) %T1 = 100 / (1 + KT)

Data Presentation and Interpretation

Clear presentation of quantitative data is essential for comparison and reporting.

Table 1: Hypothetical Relative Energies (ΔG, kcal/mol) for 3-CF₃-5-CH₃-pyrazole Tautomers (Relative to the more stable tautomer for each method/phase)

TautomerB3LYP/6-311++G(d,p) (Gas Phase)ωB97X-D/6-311++G(d,p) (Gas Phase)B3LYP/6-311++G(d,p) (Water, SMD)ωB97X-D/6-311++G(d,p) (Water, SMD)
1H (N1-H, 3-CF₃) 0.000.000.000.00
2H (N2-H, 5-CF₃) 1.851.922.542.61

Interpretation: This table clearly shows that for this hypothetical molecule, the tautomer with the proton on the nitrogen adjacent to the electron-donating methyl group (and distal to the electron-withdrawing trifluoromethyl group) is consistently favored. The inclusion of a polar solvent like water further increases the energy gap, suggesting that the more stable tautomer has a larger dipole moment and is better stabilized by the solvent.

Caption: The dynamic equilibrium between pyrazole tautomers.

Expert Insights: The Impact of Substituents

The electronic nature of substituents at the C3 and C5 positions is a primary driver of tautomeric preference.[4][18]

  • Electron-Donating Groups (EDGs) like -NH₂, -OH, or -CH₃ tend to stabilize a tautomer where the proton is on the adjacent nitrogen (the N1-H tautomer if the substituent is at C5).[4]

  • Electron-Withdrawing Groups (EWGs) like -NO₂, -CF₃, or -CHO tend to stabilize a tautomer where the proton is on the distal nitrogen (the N2-H tautomer if the substituent is at C5).[4][18]

This is a powerful predictive tool that can be quantified with high accuracy using the described workflow, providing invaluable guidance for synthetic chemists.

Conclusion

Quantum chemical calculations, particularly DFT, offer a powerful, predictive, and mechanistically insightful tool for studying pyrazole tautomerism. By following a robust and self-validating workflow, researchers can confidently determine the relative stabilities of tautomers, understand the influence of substituents and solvents, and make more informed decisions in drug discovery and materials design. The causality-driven approach outlined in this guide—understanding why a particular method is chosen—elevates the computational process from a "black box" to a sophisticated scientific instrument, ultimately leading to more reliable and impactful research outcomes.

References

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  • Title: DFT and Proton Transfer Reactions: A Benchmark Study on Structure and Kinetics | Request PDF Source: ResearchGate URL: [Link]

  • Title: Benchmarking Density Functional Theory Methods for Metalloenzyme Reactions: The Introduction of the MME55 Set Source: ACS Publications URL: [Link]

  • Title: NMR and DFT study on the prototropic tautomerism of 3-methyl-5-pyrazolone | Request PDF Source: ResearchGate URL: [Link]

  • Title: Protonation energies and tautomerism of azoles. Basis set effects Source: ACS Publications URL: [Link]

  • Title: Complete basis set calculations on the tautomerism and protonation of triazoles and tetrazole Source: Sci-Hub URL: [Link]

  • Title: Fitting quantum machine learning potentials to experimental free energy data: predicting tautomer ratios in solution Source: Royal Society of Chemistry Publishing URL: [Link]

  • Title: Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods Source: Oriental Journal of Chemistry URL: [Link]

  • Title: Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints Source: National Institutes of Health (PMC) URL: [Link]

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  • Title: Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles Source: PubMed URL: [Link]

  • Title: On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Project 3 – Keto-Enol Chemical Equilibrium & Kinetics Source: BioPchem URL: [Link]

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Spectroscopic analysis of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Analysis of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol

Executive Summary

Introduction: The Analytical Imperative for MTP-OH

Chemical Identity and Significance

MTP-OH is a fluorinated pyrazole derivative with the molecular formula C₅H₅F₃N₂O and a molecular weight of approximately 166.10 g/mol .[3][4][5] The presence of the trifluoromethyl group significantly influences the molecule's electronic properties and metabolic stability, making it a desirable feature in modern drug and agrochemical design.[6] Its synthesis typically involves the cyclocondensation of an ethyl 4,4,4-trifluoroacetoacetate precursor with methylhydrazine.[1][3] Given its role as a critical intermediate, ensuring high purity and correct isomeric structure is paramount to the quality and efficacy of the final active ingredient.

The Challenge of Pyrazolone Tautomerism

The core analytical challenge in characterizing MTP-OH lies in its potential to exist in multiple tautomeric forms, primarily the hydroxy-pyrazole (OH-form), the CH-form, and the keto-pyrazole (NH-form).[7][8] The equilibrium between these forms can be influenced by factors such as the solvent, pH, and solid-state packing forces.[1][7] An effective analytical strategy must therefore not only confirm the molecular framework but also provide clear evidence for the predominant tautomer under the specific conditions of analysis. Spectroscopic techniques are uniquely suited to probe these subtle structural differences.

Caption: Potential tautomeric forms of MTP-OH.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy provides the most detailed insight into the molecular skeleton of MTP-OH. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments allows for the complete assignment of the structure and is highly sensitive to the tautomeric form.

¹H NMR Analysis

The proton NMR spectrum provides a direct count of protons in different chemical environments. For the expected pyrazol-5-ol tautomer, three distinct signals are anticipated. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred as it can solubilize the compound and its ability to form hydrogen bonds can help in observing the labile hydroxyl proton.

  • N-CH₃ Signal: A sharp singlet expected around 3.5-4.0 ppm, corresponding to the three protons of the methyl group attached to the nitrogen atom.

  • Pyrazole C4-H Signal: A singlet for the lone proton on the pyrazole ring, typically appearing in the region of 5.5-6.0 ppm.

  • O-H Signal: A broad singlet whose chemical shift is highly dependent on concentration and solvent. In DMSO-d₆, it may appear downfield (>10 ppm). Confirmation of this peak is achieved by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum; the O-H peak will disappear due to proton-deuterium exchange.

¹³C NMR Analysis

The ¹³C NMR spectrum reveals the carbon framework. The presence of the CF₃ group provides a key diagnostic signal.

  • N-CH₃ Signal: An upfield signal around 35-40 ppm. A patent for a similar synthesis reports a signal at 39.51 ppm in DMSO-d₆.[1]

  • Pyrazole Ring Carbons: Three distinct signals for the C3, C4, and C5 carbons of the pyrazole ring.

  • CF₃ Signal: The carbon of the trifluoromethyl group will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JC-F), typically observed around 120-125 ppm.[9][10] The carbon to which it is attached (C3) will also show a smaller quartet splitting due to two-bond coupling (²JC-F).[9]

¹⁹F NMR Analysis

¹⁹F NMR is an exceptionally sensitive and straightforward technique for confirming the presence and purity of fluorinated compounds. For MTP-OH, a single sharp signal is expected for the three equivalent fluorine atoms of the CF₃ group. This technique is often used for quantitative analysis (qNMR) to determine the purity of the material with high precision.[1]

Data Summary: Expected NMR Chemical Shifts
NucleusGroupExpected Chemical Shift (ppm)MultiplicityKey Diagnostic Feature
¹H N-CH₃3.5 - 4.0SingletIntegral value of 3H
C4-H5.5 - 6.0SingletConfirms pyrazole ring proton
O-H>10 (DMSO-d₆)Broad SingletDisappears upon D₂O exchange
¹³C N-CH₃~39Singlet
C4~90-100Singlet
C5~155-165SingletCarbon bearing the OH group
C3~140-150Quartet (²JC-F)Coupling to CF₃ group
CF₃~120-125Quartet (¹JC-F)Strong C-F coupling confirms CF₃
¹⁹F CF₃Varies with std.SingletHigh signal-to-noise, useful for purity
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Accurately weigh approximately 10-20 mg of the MTP-OH sample into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) to the NMR tube.

  • Dissolution: Cap the tube and gently vortex or invert until the sample is fully dissolved.

  • Data Acquisition: Insert the tube into the NMR spectrometer. Acquire ¹H, ¹³C, and ¹⁹F spectra using standard acquisition parameters. For ¹³C, a sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.

  • D₂O Exchange (Optional): After initial ¹H acquisition, remove the tube, add one drop of D₂O, shake gently, and re-acquire the ¹H spectrum to confirm the O-H signal.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For MTP-OH, FTIR is particularly useful for confirming the presence of the hydroxyl group and the trifluoromethyl group.

Principles and Expected Absorptions

The analysis of MTP-OH is expected to reveal several key absorption bands. The presence or absence of a strong carbonyl (C=O) stretch around 1700 cm⁻¹ is a critical indicator of the predominant tautomeric form. The pyrazol-5-ol form should lack this band, while the keto tautomers would exhibit it.[11]

  • O-H Stretch: A very broad and strong absorption band in the range of 3400-3200 cm⁻¹, characteristic of a hydrogen-bonded hydroxyl group.

  • C-H Stretch: Absorptions just below 3000 cm⁻¹ for the methyl and pyrazole C-H groups.

  • C=N and C=C Stretch: Medium to strong bands in the 1650-1500 cm⁻¹ region, corresponding to the pyrazole ring stretching vibrations.

  • C-F Stretch: Very strong and characteristic absorption bands in the 1300-1100 cm⁻¹ region, indicative of the trifluoromethyl group.[10][12]

Data Summary: Characteristic IR Frequencies
Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Strong, BroadO-H Stretch
~2950MediumC-H Stretch (methyl)
~1620MediumC=N Stretch (ring)
~1550MediumC=C Stretch (ring)
1300 - 1100Very StrongC-F Stretch (CF₃)
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Background Scan: Ensure the ATR crystal (typically diamond) is clean. Perform a background scan to capture the ambient spectrum (air, CO₂).

  • Sample Application: Place a small amount of the solid MTP-OH powder directly onto the ATR crystal.

  • Apply Pressure: Lower the anvil to apply firm and consistent pressure, ensuring good contact between the sample and the crystal.

  • Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.

  • Data Processing: The acquired spectrum is automatically ratioed against the background scan to produce the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the crystal with a suitable solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS): Molecular Weight and Formula Confirmation

Mass spectrometry is the definitive technique for determining the molecular weight of a compound and confirming its elemental composition through high-resolution measurements.

Ionization and Molecular Ion Peak

Using a soft ionization technique like Electrospray Ionization (ESI), MTP-OH is expected to be detected as a protonated molecule, [M+H]⁺.

  • Molecular Formula: C₅H₅F₃N₂O

  • Monoisotopic Mass: 166.0354

  • Expected [M+H]⁺: 167.0432

High-Resolution Mass Spectrometry (HRMS) can measure this mass with high accuracy (typically <5 ppm error), which provides unequivocal confirmation of the molecular formula.[12]

Fragmentation Parent [C₅H₅F₃N₂O+H]⁺ m/z = 167.04 Frag1 Loss of H₂O [C₅H₃F₃N₂]⁺ m/z = 149.03 Parent->Frag1 Frag2 Loss of CO [C₄H₅F₃N₂]⁺ m/z = 139.04 Parent->Frag2

Caption: Plausible fragmentation pathways for MTP-OH in MS.

Experimental Protocol: Direct Infusion ESI-MS
  • Sample Preparation: Prepare a dilute solution of MTP-OH (approx. 10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Load the solution into a syringe and infuse it into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. Perform a full scan over a relevant m/z range (e.g., 50-500 Da).

  • HRMS Analysis: For accurate mass measurement, use a high-resolution instrument (e.g., TOF or Orbitrap) and ensure proper calibration.

Integrated Spectroscopic Analysis Workflow

No single technique provides the complete picture. The true power of spectroscopic analysis lies in the synergistic integration of data from multiple methods. The workflow below illustrates a robust, self-validating process for the characterization of MTP-OH.

Workflow cluster_0 start Sample of 1-Methyl-3-(trifluoromethyl) -1H-pyrazol-5-ol ms {Mass Spectrometry (MS)|- Is m/z = 167.04? - Confirms C₅H₅F₃N₂O formula?} start->ms Step 1 ir {FTIR Spectroscopy|- Broad O-H stretch present? - Strong C-F bands present? - C=O band absent?} ms->ir Step 2 nmr {NMR (¹H, ¹³C, ¹⁹F)|- Correct proton count? - CF₃ quartet in ¹³C? - D₂O exchange confirms OH?} ir->nmr Step 3 conclusion Structure Confirmed: 1-Methyl-3-(trifluoromethyl) -1H-pyrazol-5-ol (OH-Tautomer) nmr->conclusion Final Validation

Sources

Methodological & Application

Synthesis of 1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-ol from ethyl acetoacetate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-ol

Introduction: The Strategic Synthesis of a Privileged Heterocyclic Scaffold

The pyrazolone core is a "privileged scaffold" in medicinal chemistry and materials science, forming the structural basis for a multitude of pharmacologically active agents and functional dyes. The title compound, this compound, is of significant interest as it combines the pyrazolone moiety with a pyridine ring, a common bioisostere in drug design. This application note provides a comprehensive, two-step protocol for the synthesis of this target molecule.

A common misconception is to attempt this synthesis directly from ethyl acetoacetate. However, the structure of ethyl acetoacetate would yield a pyrazolone with a methyl group at the 3-position. To achieve the desired pyridin-2-yl substitution, the synthesis must commence with a β-ketoester already containing the pyridine moiety. Therefore, our strategy involves:

  • Step 1: Synthesis of the Key Intermediate, Ethyl 3-(pyridin-2-yl)-3-oxopropanoate. This is achieved via a base-mediated Claisen condensation of ethyl picolinate and ethyl acetate.

  • Step 2: Cyclocondensation to Form the Pyrazolone Ring. The synthesized β-ketoester is then reacted with methylhydrazine in a classic Knorr-type pyrazole synthesis to yield the final product.[1][2]

This guide explains the causality behind experimental choices, provides a robust and verifiable protocol, and is grounded in established chemical principles.

Reaction Mechanism and Scientific Rationale

The core of this synthesis is the cyclocondensation reaction between a β-ketoester and a hydrazine.[2] The reaction with an asymmetrical hydrazine like methylhydrazine introduces a question of regioselectivity.

Step 1: Claisen Condensation The synthesis of the β-ketoester intermediate is a base-catalyzed Claisen condensation. A strong base (e.g., sodium ethoxide) deprotonates the α-carbon of ethyl acetate to form an enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of ethyl picolinate. Subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide ion yields the desired β-ketoester. An acidic workup is required to protonate the resulting enolate.

Step 2: Knorr Pyrazole Synthesis The formation of the pyrazolone ring proceeds through several distinct stages:

  • Hydrazone Formation: The more nucleophilic, unsubstituted nitrogen of methylhydrazine attacks one of the carbonyl groups of the β-ketoester. The ketone carbonyl is generally more reactive than the ester carbonyl, leading to the formation of a hydrazone intermediate.

  • Intramolecular Cyclization: The terminal methyl-substituted nitrogen of the hydrazone then acts as a nucleophile, attacking the ester carbonyl carbon. This intramolecular reaction forms a five-membered heterocyclic ring.

  • Dehydration/Ethanol Elimination: The cyclic intermediate eliminates a molecule of ethanol to form the stable, aromatic-like pyrazol-5-ol ring system. The product exists in tautomeric forms (OH, NH, and CH), but the pyrazol-5-ol form is often predominant.

The regioselectivity is governed by the differential reactivity of the two nitrogen atoms in methylhydrazine and the two carbonyl groups in the β-ketoester. The initial attack by the more nucleophilic NH2 group on the more electrophilic ketone carbonyl directs the final regiochemistry of the product.[3]

Visualizing the Reaction Mechanism

dot digraph "Reaction_Mechanism" { graph [rankdir="LR", splines=ortho, size="7.6,5", dpi=100, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Helvetica", fontsize=10]; edge [arrowhead=vee, color="#202124", penwidth=1.5];

} enddot Caption: The reaction mechanism for the formation of the pyrazolone ring.

Experimental Application & Protocols

This section details the step-by-step procedures for the synthesis. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Part A: Synthesis of Ethyl 3-(pyridin-2-yl)-3-oxopropanoate

Rationale: This step creates the essential β-ketoester backbone. Sodium ethoxide is used as a strong, non-nucleophilic base (relative to the enolate) to drive the Claisen condensation. Anhydrous conditions are critical to prevent hydrolysis of the esters and quenching of the base.

Materials & Reagents:

  • Ethyl picolinate

  • Ethyl acetate (anhydrous)

  • Sodium ethoxide (NaOEt)

  • Toluene (anhydrous)

  • Hydrochloric acid (HCl), 1 M

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Protocol:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).

  • To the flask, add sodium ethoxide (1.1 equivalents) and anhydrous toluene.

  • In the dropping funnel, prepare a solution of ethyl picolinate (1.0 equivalent) and anhydrous ethyl acetate (1.5 equivalents).

  • Add the ester solution dropwise to the stirred suspension of sodium ethoxide over 30 minutes. The reaction is exothermic; maintain a gentle reflux by controlling the addition rate or using a water bath.

  • After the addition is complete, heat the reaction mixture to reflux for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the mixture to room temperature and then place it in an ice bath.

  • Slowly quench the reaction by adding 1 M HCl until the pH is approximately 5-6.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Part B: Synthesis of this compound

Rationale: This is the key cyclocondensation step. Ethanol is an excellent solvent as it dissolves all reactants and the product can often be precipitated upon cooling or addition of water. Acetic acid is used as a catalyst to facilitate both hydrazone formation and the subsequent cyclization/dehydration steps.[4][5]

Materials & Reagents:

  • Ethyl 3-(pyridin-2-yl)-3-oxopropanoate (from Part A)

  • Methylhydrazine (aqueous solution, e.g., 40%)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Deionized water

Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ethyl 3-(pyridin-2-yl)-3-oxopropanoate (1.0 equivalent) in ethanol.

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents).

  • While stirring, add methylhydrazine (1.1 equivalents) dropwise to the solution at room temperature. An exothermic reaction may be observed.[4]

  • Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours.[5][6] Monitor the disappearance of the starting material by TLC.

  • After the reaction is complete, cool the mixture to room temperature. The product may begin to crystallize.

  • If crystallization does not occur, slowly add cold deionized water to the stirred solution until a precipitate forms.

  • Cool the mixture in an ice bath for 30-60 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol-water (1:1) mixture and then with cold water.

  • Dry the product under vacuum to yield this compound. Recrystallization from ethanol or an ethanol/water mixture can be performed for further purification if necessary.

Quantitative Data and Workflow Summary

Table 1: Reagent and Reaction Parameters
ParameterStep A: β-Ketoester SynthesisStep B: Pyrazolone Synthesis
Primary Reactant Ethyl PicolinateEthyl 3-(pyridin-2-yl)-3-oxopropanoate
Molar Eq.1.01.0
Secondary Reactant Ethyl AcetateMethylhydrazine
Molar Eq.1.51.1
Base/Catalyst Sodium Ethoxide (1.1 eq)Glacial Acetic Acid (0.1 eq)
Solvent Toluene (anhydrous)Ethanol
Temperature Reflux (~110 °C)Reflux (~80-85 °C)
Reaction Time 3 - 4 hours4 - 6 hours
Typical Yield 60 - 75%70 - 85%
Overall Synthesis Workflow

G

Product Characterization and Validation

To confirm the identity and purity of the final product, the following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR should show a singlet for the N-methyl group, signals for the pyridine ring protons, and a singlet for the pyrazole ring proton. ¹³C NMR will confirm the number of unique carbon environments.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound (C₉H₉N₃O, MW: 175.19 g/mol ).

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the O-H stretch (broad) and C=O/C=N stretches within the heterocyclic ring.

References

  • Patel, N. B., & Shaikh, F. M. (2010). Synthesis of Pyrazolone Derivatives and their Biological Activities. Department of Chemistry, Navyug Science College.
  • Al-Matar, H. M., El-Enany, M., & El-Adasy, A. A. (2010). Green One Pot Solvent-Free Synthesis of Pyrano[2,3-c]-Pyrazoles and Pyrazolo[1,5-a]Pyrimidines. Molecules, 15(9), 6095-6108. [Link]

  • CN105622514A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.
  • Vekariya, R. H., & Patel, H. D. (2016). Applications of pyrazolone in multicomponent reactions for the synthesis of dihydropyrano[2,3-c]pyrazoles and spiro derivatives.
  • Patel, N. B., & Shaikh, F. M. (2010). Synthesis of Pyrazolone Derivatives and their Biological Activities. ProQuest.
  • Reddy, C. S., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7(1), 121. [Link]

  • Stadlbauer, W. (2021). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 17, 1988-2043. [Link]

  • Elassar, A. Z. A., & El-Khair, A. A. (2003). The mechanism of the reaction of hydrazines with α,β-unsaturated carbonyl compounds to afford hydrazones and 2-pyrazolines (4,5-dihydro-1H-pyrazoles): Experimental and theoretical results. Tetrahedron, 59(43), 8463-8480.
  • Stadlbauer, W. (2021). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. National Institutes of Health. [Link]

  • ResearchGate. (n.d.). Synthesis of substituted pyrazoles and 4-benzhydryl-5-methyl-1,2-dihydro-pyrazole-3-one. [Link]

  • Al-Zahrani, F. A. M., et al. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 25(12), 2775. [Link]

  • ResearchGate. (n.d.). One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. [Link]

  • ResearchGate. (n.d.). Synthesis of 1,3,5-substituted pyrazoles from ethyl acetoacetate. [Link]

  • Parajuli, R., et al. (2015). Synthesis, Characterization and Study of In-vitro Cytotoxic and Antibacterial Activities of some Novel Pyrazolone Derivatives. Oriental Journal of Chemistry, 31(4), 2099-2106.
  • Hamper, B. C., Kurtzweil, M. L., & Beck, J. P. (1992). Cyclocondensation of alkylhydrazines and .beta.-substituted acetylenic esters: synthesis of 3-hydroxypyrazoles. The Journal of Organic Chemistry, 57(21), 5680–5686.
  • ChemistryViews. (2023). One-Pot, Three-Component Synthesis of Substituted Pyrazoles. [Link]

  • Elguero, J., et al. (2021). The reaction of hydrazines with a,b-unsaturated carbonyl compounds to afford hydrazones and 2-pyrazolines. Tetrahedron, 98, 132431.
  • PubChem. (n.d.). Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride. [Link]

  • Gherman, C., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry, 15(1), 35. [Link]

  • PubChem. (n.d.). 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol. [Link]

  • WO2016184811A1 - Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol.
  • EP3317254B1 - Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol.
  • Urbonaviciute, G., et al. (2025). Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. Molbank, 2025(1), M2095. [Link]

  • Cerkovnik, J., et al. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 23(11), 2988. [Link]

  • PrepChem. (n.d.). Synthesis of ethyl 2-(2-formylamino-1,3-thiazol-4-yl)glyoxylate. [Link]

  • CN102531864A - Method for preparing pyruvic aldehyde dimethyl acetal.
  • Al-Awadi, N. A., & El-Dusouqui, O. M. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules, 18(2), 2084-2095. [Link]

  • Al-Awadi, N. A., & El-Dusouqui, O. M. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. ResearchGate. [Link]

  • CN104844439A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • Tšupova, S., et al. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Molbank, 2022(4), M1483. [Link]

  • Al-Awadi, N. A., & El-Dusouqui, O. M. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate With Hydrazine Hydrate. PubMed. [Link]

  • CN103739506A - Method for preparing aminoacetaldehyde dimethyl acetal.
  • EP0570719B1 - Process for producing acetaldehyde dimethylacetal.

Sources

Protocol for N-methylation of 3-(pyridin-2-yl)-1H-pyrazol-5-ol: A Guide to Regioselectivity and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

N-methylated pyrazole scaffolds are cornerstones in modern medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2][3] Their synthesis, however, is often complicated by challenges in controlling regioselectivity. This application note provides a comprehensive, field-proven protocol for the N-methylation of 3-(pyridin-2-yl)-1H-pyrazol-5-ol. Moving beyond a simple list of steps, this guide delves into the underlying chemical principles, explaining the critical roles of tautomerism and reaction conditions in determining the isomeric outcome. We present a detailed, step-by-step methodology, a robust characterization framework for distinguishing between N1 and N2 regioisomers, and expert insights into potential challenges, empowering researchers to confidently and successfully synthesize these valuable heterocyclic motifs.

The Core Chemical Challenge: Tautomerism and Regioselectivity

The N-methylation of asymmetrically substituted pyrazoles is a persistent challenge in synthetic chemistry due to the similar reactivity of the two adjacent ring nitrogen atoms.[4][5][6] For 3-(pyridin-2-yl)-1H-pyrazol-5-ol, this complexity is magnified by two key phenomena: prototropic tautomerism and the potential for O-methylation.

Prototropic Tautomerism

In solution, 3-(pyridin-2-yl)-1H-pyrazol-5-ol does not exist as a single, static structure. Instead, it is an equilibrium of multiple tautomeric forms, primarily the OH, NH, and CH forms.[7][8][9] The predominant tautomer can be influenced by the solvent, temperature, and pH, which in turn dictates the reactive species available for methylation.[7] The intramolecular hydrogen bonding potential with the pyridine nitrogen further complicates this equilibrium.

tautomers cluster_main Tautomeric Equilibrium and Methylation Products Tautomers 3-(pyridin-2-yl)-1H-pyrazol-5-ol Tautomers N1_Methyl N1-Methyl Product (1-methyl-3-(pyridin-2-yl)) Tautomers->N1_Methyl Methylation N2_Methyl N2-Methyl Product (1-methyl-5-(pyridin-2-yl)) Tautomers->N2_Methyl Methylation O_Methyl O-Methyl Product (5-methoxy-3-(pyridin-2-yl)) Tautomers->O_Methyl Side Reaction Start Starting Material (Tautomeric Mixture) Start->Tautomers In Solution

Caption: Tautomeric forms and potential methylation products.

Regioselectivity in Methylation

Direct alkylation of the pyrazole core can occur at three positions: the N1 nitrogen, the N2 nitrogen, or the oxygen of the hydroxyl group.

  • N1-Methylation: Produces 1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-ol.

  • N2-Methylation: Produces 1-methyl-5-(pyridin-2-yl)-1H-pyrazol-5-ol.

  • O-Methylation: A potential side reaction, producing 5-methoxy-3-(pyridin-2-yl)-1H-pyrazole.

Traditional methylating agents like methyl iodide and dimethyl sulfate often yield mixtures of N1 and N2 isomers with poor selectivity, necessitating tedious chromatographic separation.[4][10] The ratio of these products is highly dependent on steric hindrance, electronic effects of the substituents, and the reaction conditions employed.

Strategic Approach to Controlled Methylation

To navigate the challenges of tautomerism and regioselectivity, a carefully designed synthetic strategy is essential. The choice of base and methylating agent is paramount in directing the reaction toward the desired N-methylated product.

  • Choice of Base: The base deprotonates the starting material to form a nucleophilic anion.

    • Strong, Non-Nucleophilic Base (e.g., Sodium Hydride, NaH): This is the preferred choice. NaH irreversibly deprotonates the most acidic proton, which is typically the N-H of the pyrazole ring, to form the pyrazolate anion. This minimizes the concentration of the neutral tautomers and significantly reduces the likelihood of O-methylation.

    • Weaker Base (e.g., Potassium Carbonate, K₂CO₃): While commonly used, K₂CO₃ establishes an equilibrium, leaving a significant population of neutral, tautomeric pyrazole. This can lead to competitive O-alkylation and potentially different N1/N2 ratios.[2]

  • Choice of Methylating Agent:

    • Methyl Iodide (MeI) or Dimethyl Sulfate (DMS): These are highly reactive, classic methylating agents. They are effective but generally offer low regioselectivity for N-alkylation of pyrazoles.[10]

    • Sterically Encumbered Reagents: Recent advancements have shown that sterically bulky masked methylating reagents, such as certain α-halomethylsilanes, can dramatically improve N1 selectivity.[4][5][11][12] These reagents preferentially alkylate the less sterically hindered nitrogen atom. While highly effective, these reagents may not be as readily available in all laboratories.

This protocol will focus on the use of sodium hydride and methyl iodide, a robust and accessible method that favors N-methylation, while acknowledging the need for careful analysis and purification to isolate the desired regioisomer.

Detailed Experimental Protocol

This protocol details the N-methylation of 3-(pyridin-2-yl)-1H-pyrazol-5-ol. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials and Equipment
Reagents & MaterialsEquipment
3-(pyridin-2-yl)-1H-pyrazol-5-olRound-bottom flasks (dried)
Sodium hydride (NaH), 60% dispersion in oilMagnetic stirrer and stir bars
Methyl iodide (MeI)Syringes and needles
Anhydrous N,N-Dimethylformamide (DMF)Septa
Anhydrous hexanes (for washing NaH)Ice bath
Saturated aqueous ammonium chloride (NH₄Cl)Thin Layer Chromatography (TLC) plates
Ethyl acetate (EtOAc)Rotary evaporator
Brine (saturated aq. NaCl)Separatory funnel
Anhydrous sodium sulfate (Na₂SO₄)Column chromatography setup (silica gel)
Distilled waterStandard laboratory glassware
Safety Precautions
  • Sodium Hydride (NaH): Highly flammable and reacts violently with water. Handle under an inert atmosphere (nitrogen or argon). Use anhydrous solvents.

  • Methyl Iodide (MeI): Toxic, a suspected carcinogen, and a volatile lachrymator. Handle only in a fume hood with appropriate gloves.

  • Anhydrous DMF: An irritant. Avoid contact with skin and eyes.

Step-by-Step Procedure

workflow cluster_protocol Experimental Workflow A 1. Preparation - Dry glassware - Add NaH to flask - Wash NaH with hexanes B 2. Deprotonation - Add anhydrous DMF - Add pyrazol-5-ol solution - Stir at 0 °C under N₂ A->B C 3. Methylation - Add MeI dropwise at 0 °C - Warm to RT - Monitor by TLC B->C D 4. Quench & Work-up - Cool to 0 °C - Quench with sat. NH₄Cl - Extract with EtOAc C->D E 5. Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Purify by column chromatography D->E F 6. Analysis - Characterize isomers - (¹H NMR, ¹³C NMR, MS) E->F

Caption: Step-by-step experimental workflow diagram.

  • Preparation of NaH: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, weigh sodium hydride (1.2 equivalents). Wash the NaH dispersion with anhydrous hexanes (3x) to remove the mineral oil, carefully decanting the hexanes each time.

  • Deprotonation: To the washed NaH, add anhydrous DMF via syringe. Cool the resulting suspension to 0 °C in an ice bath. In a separate flask, dissolve 3-(pyridin-2-yl)-1H-pyrazol-5-ol (1.0 equivalent) in a minimum amount of anhydrous DMF. Add this solution dropwise to the NaH suspension at 0 °C. Allow the mixture to stir at 0 °C for 30 minutes. Hydrogen gas evolution should be observed.

  • Methylation Reaction: While maintaining the temperature at 0 °C, add methyl iodide (1.1 equivalents) dropwise to the reaction mixture. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Reaction Monitoring: Stir the reaction for 2-4 hours, monitoring its progress by TLC (e.g., using a 10% Methanol/Dichloromethane eluent). The starting material should be consumed, and two new, higher Rf spots (corresponding to the N1 and N2 isomers) should appear.

  • Work-up: Once the reaction is complete, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl. Dilute the mixture with water and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude residue contains a mixture of N1- and N2-methylated isomers. Purify this mixture using silica gel column chromatography, typically with an ethyl acetate/hexanes or methanol/dichloromethane gradient, to separate the two regioisomers.

Characterization and Isomer Differentiation

Unambiguous identification of the N1- and N2-methyl isomers is critical and is achieved primarily through NMR spectroscopy. The local environment of the N-methyl group is distinct in each isomer, leading to predictable differences in their spectra.

FeatureN1-Methyl IsomerN2-Methyl IsomerRationale
¹H NMR (N-CH₃) ~3.3-3.6 ppm (singlet)[2]Typically downfield shifted vs. N1 isomerThe N-methyl group is adjacent to different substituents, altering its electronic environment.
¹³C NMR (N-CH₃) ~34-36 ppm[2]Distinct from N1 isomerReflects the different electronic environment of the methyl-bearing nitrogen.
¹H NMR (Pyrazole H4) Singlet, chemical shift influenced by adjacent groupsSinglet, different chemical shift from N1 isomerThe position of the N-methyl group influences the electron density of the pyrazole ring.
NOESY Correlation Correlation between N-CH₃ protons and pyridyl protonsNo correlation between N-CH₃ protons and pyridyl protonsIn the N1-isomer, the methyl group is spatially closer to the C5-OH, while in the N2-isomer (1-methyl-5-(pyridin-2-yl)), it is closer to the pyridyl ring at C5. This is the most definitive method for assignment.
Mass Spectrometry [M+H]⁺ matches calculated mass[M+H]⁺ matches calculated massConfirms the successful methylation (addition of 14 Da) but does not distinguish between isomers.

Troubleshooting

  • Low Yield: May result from incomplete deprotonation (ensure NaH is active and oil is removed) or moisture in the reaction. Ensure all glassware is flame-dried and solvents are anhydrous.

  • Formation of O-methylated Product: This is more likely when using weaker bases like K₂CO₃. If observed, switching to NaH is recommended. The O-methyl product can be identified by the presence of an O-CH₃ signal (~3.9-4.1 ppm in ¹H NMR) and the absence of the broad O-H signal.

  • Difficult Isomer Separation: The polarity of the two N-methyl isomers can be very similar. Careful selection of the eluent system for column chromatography is crucial. Trying different solvent systems (e.g., gradients of acetone/hexanes or methanol/DCM) may be necessary.

References

  • Yang, E., & Dalton, D. M. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry. Available at: [Link]

  • Corma, A., et al. (2005). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. Journal of Organic Chemistry. Available at: [Link]

  • R Discovery. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. Available at: [Link]

  • Semantic Scholar. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. Available at: [Link]

  • Guedes, G. P., et al. (2024). CO2-Driven N-Formylation/N-Methylation of Amines Using C-Scorpionate Metal Complexes. MDPI. Available at: [Link]

  • Díez-Barra, E., et al. (1990). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. ResearchGate. Available at: [Link]

  • Wieczorek, B., et al. (2021). Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. Available at: [Link]

  • Rizzo, R., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PMC. Available at: [Link]

  • Yang, E., & Dalton, D. M. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. PubMed. Available at: [Link]

  • Ali, M., et al. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. Available at: [Link]

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  • Golic, L., et al. (2017). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. MDPI. Available at: [Link]

  • Reddit. (2023). N-methylation of pyrazole. Available at: [Link]

  • Gąsiorowska, J., et al. (2016). Tautomeric forms study of 1H-(2'-pyridyl)-3-methyl-5-hydroxypyrazole and 1H-(2'-pyridyl)-3-phenyl-5-hydroxypyrazole. Synthesis, Structure, and Cytotoxic Activity of Their Complexes With palladium(II) Ions. PubMed. Available at: [Link]

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Application of 1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-ol in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-ol in Medicinal Chemistry

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the medicinal chemistry applications of the heterocyclic scaffold, this compound. We will delve into its chemical properties, synthesis, and its significant role as a privileged structure in modern drug discovery, with a particular focus on its application as a kinase inhibitor. The protocols and insights provided herein are designed to be both explanatory and practical for laboratory application.

The Pyrazole Scaffold: A Privileged Core in Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of numerous approved therapeutic agents.[1][2] Its metabolic stability and versatile chemical nature, allowing for diverse substitutions, have made it a "privileged scaffold" in medicinal chemistry.[1][3] Pyrazole derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[3][4][5]

The specific compound, this compound, combines three key pharmacophoric features:

  • A Pyrazole Core: Provides a rigid, aromatic scaffold amenable to functionalization.

  • A Pyridin-2-yl Moiety: Often acts as a crucial hydrogen bond acceptor, particularly for engaging the "hinge region" of protein kinases.[6]

  • A Pyrazol-5-ol Group: This feature introduces the critical element of tautomerism, which can significantly influence the molecule's binding properties, solubility, and metabolic stability.

The Critical Role of Tautomerism

Pyrazol-5-ones are well-known for their capacity to exist in multiple prototropic tautomeric forms.[7][8] For this compound, three primary tautomers can exist in equilibrium: the hydroxyl form (OH), the methylene form (CH), and the amine form (NH). The equilibrium between these forms is sensitive to the solvent environment and substitution patterns.[9] The presence of the pyridinyl nitrogen atom introduces the possibility of intramolecular hydrogen bonding, which can further stabilize specific tautomers, a feature that is less common in simpler 1-phenyl analogs.[7] Understanding and controlling this tautomeric behavior is paramount for rational drug design, as different tautomers will present distinct pharmacophoric features to a biological target.

tautomers cluster_title Tautomeric Forms of this compound OH OH-form (1H-pyrazol-5-ol) CH CH-form (Pyrazolin-5-one) OH->CH Equilibrium NH NH-form (Pyrazolin-5-one) OH->NH Equilibrium CH->NH Equilibrium

Caption: Prototropic tautomers of the core scaffold.

Synthesis Protocol: Accessing the Scaffold

The synthesis of 1-substituted-3-aryl-1H-pyrazol-5-ols is typically achieved via the Knorr pyrazole synthesis, which involves the condensation of a β-ketoester with a hydrazine derivative. This method is robust and allows for modular variation of the substituents.

Protocol 2.1: Synthesis of this compound

This protocol describes the cyclocondensation reaction between ethyl 3-(pyridin-2-yl)-3-oxopropanoate and methylhydrazine.

Rationale: The reaction proceeds via initial formation of a hydrazone intermediate from the more reactive ketone of the β-ketoester. Subsequent intramolecular cyclization with the loss of ethanol yields the desired pyrazol-5-one ring system. An acidic or basic catalyst can be employed to facilitate the reaction.

Materials & Reagents:

  • Ethyl 3-(pyridin-2-yl)-3-oxopropanoate

  • Methylhydrazine (solution in water or THF, or as sulfate salt)

  • Ethanol (absolute)

  • Glacial Acetic Acid (catalyst)

  • Sodium Bicarbonate (for neutralization)

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Standard laboratory glassware, magnetic stirrer/hotplate, reflux condenser, rotary evaporator.

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add ethyl 3-(pyridin-2-yl)-3-oxopropanoate (1.0 eq). Dissolve it in absolute ethanol (approx. 5-10 mL per gram of ester).

  • Reagent Addition: Add methylhydrazine (1.1 eq) to the solution. If using a salt form like methylhydrazine sulfate, pre-neutralize it or add an additional equivalent of a non-nucleophilic base.

  • Catalysis & Reflux: Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq). Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Concentrate the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Redissolve the crude residue in ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acetic acid), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure this compound.

synthesis_workflow start Start: Reagents reagents 1. Ethyl 3-(pyridin-2-yl)-3-oxopropanoate 2. Methylhydrazine 3. Ethanol (Solvent) 4. Acetic Acid (Catalyst) start->reagents reaction Cyclocondensation (Reflux, 4-6h) reagents->reaction workup Solvent Removal & Aqueous Work-up reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification product Final Product: This compound purification->product

Caption: Workflow for the synthesis of the target compound.

Application as a Kinase Inhibitor Scaffold

The pyrazole scaffold is a highly successful framework for the design of protein kinase inhibitors.[6] Many approved drugs, such as Ruxolitinib and Axitinib, feature this core.[1] The this compound structure is exceptionally well-suited for this role.

Causality: ATP-competitive kinase inhibitors function by occupying the ATP-binding pocket of the enzyme. A key interaction is the formation of one or more hydrogen bonds with the "hinge" region of the kinase, which connects the N- and C-lobes. The pyridin-2-yl group is a classic "hinge-binder," using its ring nitrogen to accept a hydrogen bond from a backbone NH group in the hinge. The pyrazole ring itself serves as a stable, flat scaffold that can be oriented to make favorable van der Waals contacts within the pocket, while the N1-methyl and C5-ol substituents can be used to tune solubility, cell permeability, and target selectivity.

Derivatives of this scaffold have shown potent and selective inhibition of various kinases, including Transforming Growth Factor-β type I receptor (ALK5) and c-Met.[10][11]

kinase_binding cluster_kinase Kinase ATP-Binding Site hinge Hinge Region (Backbone NH) pocket Hydrophobic Pocket solvent Solvent-Exposed Region inhibitor Scaffold: 1-methyl-3-(pyridin-2-yl) -1H-pyrazol-5-ol inhibitor->hinge H-Bond (Pyridine-N) inhibitor->pocket van der Waals (Pyrazole Ring) inhibitor->solvent R-Group for Selectivity/Solubility

Caption: Conceptual binding mode of the pyrazole scaffold in a kinase active site.

Table 1: Representative Pyrazole-Based Kinase Inhibitors and Their Targets
Compound/Derivative ClassTarget KinaseReported IC₅₀Reference
Pyrazole Derivative 21b ALK518 nM[10]
Pyrazolothiazole 5a c-Met4.27 nM[11]
Pyrazolopyrimidine 5b c-Met7.95 nM[11]
Pyrazole Derivative 8a JNK3227 nM[12]
Afuresertib AnalogAkt11.3 nM[6]

This table provides context for the potential of the pyrazole scaffold. The specific activity of this compound would need to be determined experimentally.

Application Note: Protocols for Biological Evaluation

To assess the potential of this compound or its derivatives as kinase inhibitors, a systematic evaluation is required. The following protocols outline a standard biochemical assay and a cell-based target engagement assay.

Protocol 4.1: In Vitro Kinase Inhibition Assay (Luminescent ADP-Glo™ Format)

Principle: This assay measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to kinase activity. A luminescent signal is generated from the produced ADP, and a decrease in signal in the presence of an inhibitor indicates its potency.

Self-Validation: The protocol includes a "no enzyme" control to define the baseline and a "vehicle" (DMSO) control to define 100% kinase activity. A known inhibitor for the target kinase should be used as a positive control.

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of kinase reaction buffer containing the target kinase and its specific peptide substrate.

    • Add 25 nL of the compound dilution series to the appropriate wells.

    • Initiate the reaction by adding 2.5 µL of a 2X ATP solution (at the Kₘ concentration for the specific kinase).

    • Incubate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data to the vehicle (100% activity) and no enzyme (0% activity) controls. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

adp_glo_workflow A 1. Set up Kinase Reaction (Enzyme, Substrate, Buffer, Inhibitor) B 2. Initiate with ATP Incubate 60 min A->B C 3. Add ADP-Glo™ Reagent (Stop Reaction) Incubate 40 min B->C D 4. Add Kinase Detection Reagent (Generate Signal) Incubate 30 min C->D E 5. Read Luminescence D->E F 6. Calculate IC₅₀ E->F

Caption: Workflow for the ADP-Glo™ kinase inhibition assay.

Protocol 4.2: Cellular Target Engagement via Western Blot

Principle: If the inhibitor is active against a kinase in a signaling pathway, it should decrease the phosphorylation of that kinase's downstream substrate in cells. This can be detected by measuring the levels of the specific phospho-protein.

Causality & Validation: This experiment validates that the compound can cross the cell membrane and engage its target in a biological context. A dose-dependent decrease in the phospho-protein signal, without a corresponding decrease in the total protein signal, indicates specific on-target activity.

Procedure:

  • Cell Culture & Treatment: Plate cells (e.g., a cancer cell line where the target kinase is active) and allow them to adhere overnight. Treat the cells with increasing concentrations of the test compound (and a DMSO vehicle control) for a specified time (e.g., 2 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Denature an equal amount of protein from each sample (e.g., 20 µg) in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated substrate of the target kinase (e.g., anti-phospho-SMAD2 for an ALK5 inhibitor).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

  • Stripping and Re-probing: To validate equal loading, the membrane can be stripped of the first set of antibodies and re-probed with an antibody against the total (non-phosphorylated) protein or a loading control like GAPDH or β-actin.

Conclusion and Future Prospects

The this compound scaffold represents a highly valuable starting point for medicinal chemistry programs, particularly in the pursuit of novel kinase inhibitors. Its inherent chemical properties, including tautomerism and the presence of a key hinge-binding motif, make it a privileged structure. The synthetic accessibility allows for rapid generation of analogs to explore structure-activity relationships (SAR) and optimize properties such as potency, selectivity, and pharmacokinetics. Future work in this area will likely focus on creating libraries based on this core and screening them against diverse kinase panels to uncover new therapeutic agents for cancer, inflammatory disorders, and other diseases.[3][6]

References

  • HETEROCYCLES, Vol. 83, No. 7, 2011. reactions and tautomeric behavior of 1-(2-pyridinyl)- 1h-pyrazol-5-ols.
  • Taylor & Francis Online. Tautomeric forms study of 1H-(2′-pyridyl)-3-methyl-5-hydroxypyrazole and 1H-(2′-pyridyl)-3-phenyl-5-hydroxypyrazole. Synthesis, structure, and cytotoxic activity of their complexes with palladium(II) ions.
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
  • PubMed Central. Pyrazole: an emerging privileged scaffold in drug discovery.
  • The Role of Pyrazole Deriv
  • National Institutes of Health. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols.
  • ChemicalBook. 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol synthesis.
  • PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUT
  • ResearchGate. (PDF) ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions.
  • PubMed. 4-([1][7][9]Triazolo[1,5-a]pyridin-6-yl)-5(3)-(6-methylpyridin-2-yl)imidazole and -pyrazole derivatives as potent and selective inhibitors of transforming growth factor-β type I receptor kinase.

  • MDPI. N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine.
  • National Institutes of Health. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3.
  • Semantic Scholar. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition.
  • The Pharma Innovation.
  • PubMed Central. Current status of pyrazole and its biological activities.
  • PubMed Central. Synthesis, Characterization, and Biological Activity of N ′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and Its Co(II), Ni(II), and Cu(II) Complexes.
  • ResearchGate. (PDF)
  • Synthesis, 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities.

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Application Notes and Protocols for the Evaluation of 1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-ol as a Putative Neuroprotective Agent

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Pyrazole Derivatives in Neuroprotection

Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, represent a significant and growing global health challenge. A key pathological feature of these conditions is the progressive loss of neuronal structure and function. The development of effective neuroprotective agents that can slow or halt this degenerative process is a critical area of research.

The pyrazole scaffold, a five-membered heterocyclic ring with two adjacent nitrogen atoms, has emerged as a promising pharmacophore in medicinal chemistry due to its diverse biological activities.[1] Numerous pyrazole derivatives have been synthesized and investigated for a range of therapeutic applications, including anti-inflammatory, antioxidant, and anticancer effects.[2][3][4][5][6] Notably, recent studies have highlighted the potential of pyrazole-based compounds as neuroprotective agents.[1][2][3] The neuroprotective effects of some pyrazole derivatives have been attributed to their ability to mitigate neuroinflammation and oxidative stress, key contributors to neuronal damage in neurodegenerative disorders.[2][3][4][5]

This document provides a comprehensive guide for researchers on the use and evaluation of 1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-ol as a potential neuroprotective agent. While specific neuroprotective data for this particular compound is not yet extensively documented, its structural features, combining a pyrazole core with a pyridine moiety, suggest a strong rationale for its investigation. These protocols are designed to be robust and adaptable for the systematic in vitro and in vivo assessment of its neuroprotective capabilities.

In Vitro Evaluation of Neuroprotective Efficacy

A tiered in vitro screening approach is recommended to efficiently assess the neuroprotective potential of this compound. This involves initial cytotoxicity profiling followed by a battery of neuroprotection assays using established neuronal cell models and various neurotoxic insults.

Neuronal Cell Models

The choice of cell model is critical for obtaining biologically relevant data. Two commonly used and well-characterized models are proposed:

  • SH-SY5Y Human Neuroblastoma Cells: This is a versatile and widely used cell line that can be differentiated into a more mature neuronal phenotype.[7] They are suitable for high-throughput screening and provide a good initial model for assessing neuroprotective effects against a range of toxins.

  • Primary Cortical Neurons: Isolated from rodent embryos, these cells offer a more physiologically relevant model of the central nervous system. They are ideal for more detailed mechanistic studies and validation of findings from cell line experiments.

Initial Cytotoxicity Assessment

Before evaluating neuroprotective effects, it is essential to determine the inherent cytotoxicity of this compound to establish a safe working concentration range.

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.

Materials:

  • SH-SY5Y cells or primary cortical neurons

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells or primary neurons in a 96-well plate at an appropriate density and allow them to adhere and grow for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Replace the existing medium with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control for cell death (e.g., Triton X-100).

  • Incubation: Incubate the cells for 24-48 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Parameter SH-SY5Y Cells Primary Cortical Neurons
Seeding Density (cells/well) 1 x 104 - 2 x 1045 x 104 - 1 x 105
Incubation Time (post-seeding) 24 hours24-48 hours
Compound Concentration Range 0.1 µM - 100 µM (suggested)0.1 µM - 100 µM (suggested)
Treatment Duration 24 - 48 hours24 - 48 hours
Neuroprotection Assays

Once a non-toxic concentration range is established, the neuroprotective efficacy of this compound can be assessed against various neurotoxic stimuli.

Protocol 2: Protection against Oxidative Stress-Induced Cell Death

Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases. Tert-butyl hydroperoxide (t-BHP) is a potent inducer of oxidative stress and is commonly used in in vitro neuroprotection assays.[8]

Materials:

  • SH-SY5Y cells or primary cortical neurons

  • This compound

  • Tert-butyl hydroperoxide (t-BHP)

  • LDH cytotoxicity assay kit

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate as described in Protocol 1.

  • Pre-treatment: Pre-treat the cells with non-toxic concentrations of this compound for 2-4 hours.

  • Induction of Neurotoxicity: Add t-BHP to the wells to induce oxidative stress. The optimal concentration of t-BHP should be determined empirically to cause approximately 50% cell death.

  • Incubation: Co-incubate the cells with the compound and t-BHP for 24 hours.

  • LDH Assay: Measure the release of lactate dehydrogenase (LDH) into the culture medium, which is an indicator of cell death and membrane damage, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of neuroprotection by comparing the LDH release in compound-treated wells to the t-BHP-only treated wells.

Protocol 3: Assessment of Anti-Neuroinflammatory Activity

Neuroinflammation, often mediated by activated microglia, plays a crucial role in the progression of neurodegenerative diseases. Lipopolysaccharide (LPS) is a potent activator of microglia and can be used to model neuroinflammation in vitro.

Materials:

  • BV-2 microglial cells

  • This compound

  • Lipopolysaccharide (LPS)

  • Griess Reagent for nitrite determination

  • ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed BV-2 cells in a 96-well plate.

  • Treatment: Treat the cells with this compound for 1 hour before stimulating with LPS.

  • LPS Stimulation: Add LPS to the wells to induce an inflammatory response.

  • Incubation: Incubate for 24 hours.

  • Nitric Oxide Measurement: Collect the culture supernatant and measure the level of nitric oxide (a pro-inflammatory mediator) using the Griess reagent.

  • Cytokine Measurement: Measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the supernatant using specific ELISA kits.[2][3][4][5]

  • Data Analysis: Determine the IC50 value for the inhibition of nitric oxide and cytokine production.

Assay Cell Model Inducer Endpoint Measurement
Oxidative Stress SH-SY5Y, Primary Neuronst-BHPLDH release, Cell viability (MTT)
Neuroinflammation BV-2 microgliaLPSNitric oxide production, Pro-inflammatory cytokines (TNF-α, IL-1β, IL-6)
Excitotoxicity Primary NeuronsGlutamateCalcium influx, Cell viability
Protein Aggregation SH-SY5Y, Primary NeuronsAβ1-42 oligomersAggregate formation, Cell viability

In Vivo Evaluation of Neuroprotective Efficacy

Promising results from in vitro studies should be followed by in vivo validation in animal models of neurodegenerative diseases.[9][10][11] The choice of model will depend on the specific disease being targeted.

Animal Models
  • Alzheimer's Disease: Transgenic mouse models that overexpress amyloid precursor protein (APP) and presenilin-1 (PS1) are commonly used.[10]

  • Parkinson's Disease: The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is a widely used toxin-induced model that recapitulates some of the key features of the disease.

  • Spinal Cord Injury: Traumatic injury models in rodents can be used to assess neuroprotection and functional recovery.[2][3][4]

Experimental Protocol Outline

Protocol 4: General In Vivo Study Design

  • Animal Acclimatization: Acclimate animals to the housing conditions for at least one week before the start of the experiment.

  • Compound Administration: Administer this compound via an appropriate route (e.g., oral gavage, intraperitoneal injection). The dose and frequency will need to be determined through pharmacokinetic studies.

  • Induction of Pathology: Induce the specific neurodegenerative pathology (e.g., MPTP injection, surgical injury).

  • Behavioral Testing: Conduct a battery of behavioral tests to assess cognitive function (e.g., Morris water maze for memory) or motor function (e.g., rotarod test for coordination).

  • Post-mortem Analysis: At the end of the study, euthanize the animals and collect brain or spinal cord tissue for histological and biochemical analysis. This may include:

    • Immunohistochemistry for markers of neuronal survival, apoptosis, inflammation, and oxidative stress.

    • Western blotting to quantify protein levels in relevant signaling pathways.

    • ELISA to measure cytokine levels in the tissue.

Signaling Pathways and Experimental Workflows

The neuroprotective effects of this compound may be mediated through the modulation of various signaling pathways. Based on the known activities of other pyrazole derivatives, potential targets include pathways involved in inflammation and oxidative stress.

Visualization of a Putative Neuroprotective Mechanism

G cluster_0 Neurotoxic Insult (e.g., Oxidative Stress, Inflammation) cluster_1 Cellular Response cluster_2 Putative Action of this compound cluster_3 Neuroprotective Outcome Insult Oxidative Stress / Inflammatory Stimuli ROS Increased ROS Insult->ROS NFkB NF-κB Activation Insult->NFkB Apoptosis Apoptotic Pathways ROS->Apoptosis Cytokines Pro-inflammatory Cytokine Production NFkB->Cytokines Cytokines->Apoptosis Outcome Neuronal Survival and Reduced Inflammation Compound This compound Compound->ROS Inhibits Compound->NFkB Inhibits

Caption: Putative neuroprotective mechanism of this compound.

Experimental Workflow Diagram

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Validation cluster_2 Outcome Cytotoxicity Cytotoxicity Profiling (MTT Assay) Neuroprotection Neuroprotection Assays (Oxidative Stress, Neuroinflammation) Cytotoxicity->Neuroprotection Mechanism Mechanistic Studies (Signaling Pathways) Neuroprotection->Mechanism PK_PD Pharmacokinetics & Pharmacodynamics Mechanism->PK_PD Animal_Models Animal Models of Neurodegeneration PK_PD->Animal_Models Behavioral Behavioral Analysis Animal_Models->Behavioral Histology Histological & Biochemical Analysis Behavioral->Histology Lead_Candidate Lead Candidate for Further Development Histology->Lead_Candidate

Caption: A streamlined workflow for the evaluation of neuroprotective compounds.

Data Interpretation and Troubleshooting

  • High background in LDH assay: Ensure that the cell culture medium does not contain high levels of LDH. Use a fresh medium for the assay.

  • Variability in behavioral tests: Ensure proper animal handling and habituation to the testing environment to minimize stress-induced variability.

  • Inconsistent in vitro results: Maintain consistent cell passage numbers and ensure the quality and purity of the test compound.

Conclusion

This compound represents a novel compound with the potential for neuroprotective activity based on the established therapeutic relevance of the pyrazole scaffold. The detailed protocols and experimental workflows provided in this guide offer a systematic and scientifically rigorous approach to evaluating its efficacy. Through a combination of in vitro and in vivo studies, researchers can thoroughly characterize the neuroprotective profile of this compound and determine its potential as a lead candidate for the development of new therapies for neurodegenerative diseases.

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  • Method for preparation of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol.
  • 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol. PubChem. [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry. [Link]

  • 1-Methyl-1H-pyrazol-5-ol. PubChem. [Link]

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Application Notes and Protocols for High-Throughput Screening of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1] Its remarkable versatility and synthetic tractability have led to its incorporation into a multitude of clinically approved drugs and investigational agents.[1][2] Pyrazole derivatives exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[3][4][5][6] This wide range of biological applications stems from the pyrazole ring's ability to engage in various non-covalent interactions with biological targets, serving as a versatile template for the design of enzyme inhibitors, receptor antagonists, and modulators of protein-protein interactions.[4][5][7]

High-throughput screening (HTS) has become an indispensable tool in the quest to unlock the full therapeutic potential of pyrazole-based compound libraries.[8][9] By enabling the rapid evaluation of thousands to millions of compounds, HTS accelerates the identification of "hit" molecules that can serve as starting points for drug discovery programs.[8] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, optimization, and implementation of HTS assays tailored for the screening of pyrazole derivatives. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and offer insights into data analysis and interpretation.

Strategic Considerations for Screening Pyrazole Libraries

The success of an HTS campaign hinges on a well-defined strategy that considers both the chemical nature of the pyrazole library and the biological question being addressed. Key considerations include:

  • Target Selection: Pyrazole derivatives have shown efficacy against a diverse range of targets, including kinases, proteases, and G-protein coupled receptors (GPCRs).[4] The choice of target will dictate the most appropriate assay format.

  • Library Diversity: A well-curated pyrazole library should encompass a range of substitutions on the pyrazole core to explore a broad chemical space. This diversity is crucial for establishing meaningful structure-activity relationships (SAR).[10]

  • Assay Format Selection: The choice between biochemical and cell-based assays depends on the desired information. Biochemical assays offer a direct measure of a compound's effect on a purified target, while cell-based assays provide insights into activity in a more physiologically relevant context.[9]

High-Throughput Screening Assay Formats for Pyrazole Derivatives

A variety of HTS assay formats are amenable to screening pyrazole libraries. The selection of a specific format should be guided by the target class and the desired endpoint.

Biochemical Assays: Probing Direct Target Engagement

Biochemical assays are ideal for identifying compounds that directly interact with a purified protein target.

Principle: FP assays are homogeneous, solution-based assays that measure the change in the polarization of fluorescent light emitted from a labeled molecule (tracer) upon binding to a larger protein.[11][12] In a competition assay, an unlabeled compound (e.g., a pyrazole derivative) displaces the fluorescent tracer from the protein's binding site, leading to a decrease in fluorescence polarization.[13][14]

Application: This assay is particularly well-suited for identifying pyrazole-based kinase inhibitors.[13]

Workflow Diagram:

FP_Assay_Workflow cluster_prep Assay Preparation cluster_dispensing Dispensing cluster_incubation Incubation cluster_readout Readout cluster_analysis Data Analysis reagents Prepare Assay Buffer, Kinase, Fluorescent Tracer, and Pyrazole Library dispense Dispense Reagents into 384- or 1536-well Plate reagents->dispense controls Include Positive (No Inhibitor) and Negative (No Kinase) Controls incubate Incubate at Room Temperature to Reach Binding Equilibrium dispense->incubate read Read Fluorescence Polarization on a Plate Reader incubate->read analyze Calculate % Inhibition and Determine IC50 Values read->analyze

Caption: Fluorescence Polarization Assay Workflow.

Detailed Protocol: FP-Based Kinase Inhibition Assay

  • Reagent Preparation:

    • Prepare a 2X kinase solution in assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100).

    • Prepare a 2X fluorescent tracer solution in assay buffer. The final concentration of the tracer should be at its Kd for the kinase.

    • Prepare serial dilutions of the pyrazole compound library in 100% DMSO.

  • Assay Plate Preparation (384-well format):

    • Add 5 µL of assay buffer to all wells.

    • Add 1 µL of the appropriate pyrazole dilution or DMSO (for controls) to the wells.

    • Add 5 µL of the 2X kinase solution to all wells except the negative control wells.

    • Add 5 µL of assay buffer to the negative control wells.

    • Add 5 µL of the 2X fluorescent tracer solution to all wells.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Measure fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.[14]

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_min) / (mP_max - mP_min)]) where mP_sample is the millipolarization value of the test well, mP_min is the average millipolarization of the negative control, and mP_max is the average millipolarization of the positive control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Principle: AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based technology that measures the interaction between two molecules.[15][16] Donor and acceptor beads are brought into close proximity when the target proteins they are conjugated to interact. Upon excitation of the donor beads, singlet oxygen is generated, which diffuses to the nearby acceptor beads, triggering a chemiluminescent signal.[15][17] Pyrazole derivatives that disrupt the PPI will prevent the beads from coming together, resulting in a loss of signal.[17]

Application: This assay is highly suitable for screening pyrazole libraries for inhibitors of protein-protein interactions, which are increasingly recognized as important drug targets.[15][16]

Workflow Diagram:

AlphaLISA_Workflow cluster_prep Reagent Preparation cluster_dispensing Dispensing & Incubation 1 cluster_beads Bead Addition & Incubation 2 cluster_readout Readout cluster_analysis Data Analysis reagents Prepare Biotinylated Protein A, Antibody-conjugated Protein B, Donor & Acceptor Beads, and Pyrazole Library dispense1 Add Pyrazole Compound, Protein A, and Protein B to Assay Plate reagents->dispense1 incubate1 Incubate to Allow Protein Interaction dispense1->incubate1 add_beads Add Donor and Acceptor Beads incubate1->add_beads incubate2 Incubate in the Dark add_beads->incubate2 read Read AlphaLISA Signal on a Plate Reader incubate2->read analyze Calculate % Inhibition and Determine IC50 Values read->analyze

Caption: AlphaLISA Assay Workflow for PPI Inhibition.

Detailed Protocol: AlphaLISA PPI Inhibition Assay

  • Reagent Preparation:

    • Prepare a 4X solution of biotinylated protein A in AlphaLISA buffer.

    • Prepare a 4X solution of antibody-conjugated protein B in AlphaLISA buffer.

    • Prepare a 2X mix of streptavidin-coated donor beads and antibody-coated acceptor beads in AlphaLISA buffer.

    • Prepare serial dilutions of the pyrazole compound library in 100% DMSO.

  • Assay Plate Preparation (384-well format):

    • Add 2.5 µL of the pyrazole dilution or DMSO to the wells.

    • Add 5 µL of the 4X biotinylated protein A solution.

    • Add 5 µL of the 4X antibody-conjugated protein B solution.

    • Incubate for 30 minutes at room temperature.

  • Bead Addition and Incubation:

    • Add 12.5 µL of the 2X bead mix to all wells.

    • Incubate for 60 minutes at room temperature in the dark.

  • Data Acquisition:

    • Read the AlphaLISA signal on a compatible plate reader.

  • Data Analysis:

    • Calculate the percent inhibition and determine IC50 values as described for the FP assay.

Cell-Based Assays: Assessing Activity in a Biological Context

Cell-based assays are crucial for evaluating the activity of pyrazole derivatives in a more physiologically relevant environment, providing information on cell permeability, cytotoxicity, and on-target engagement within a living system.[10]

Principle: These assays measure the effect of compounds on cell proliferation and health. Common readouts include ATP levels (e.g., CellTiter-Glo®), which correlate with the number of viable cells, or the release of lactate dehydrogenase (LDH) from damaged cells.[10]

Application: Essential for identifying pyrazole derivatives with anticancer activity or for flagging compounds with general cytotoxicity early in the screening process.[4]

Detailed Protocol: CellTiter-Glo® Viability Assay

  • Cell Seeding:

    • Seed cells in a 384-well white, clear-bottom plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the pyrazole compounds for 24-72 hours.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to untreated controls and calculate the GI50 (concentration for 50% growth inhibition) or CC50 (concentration for 50% cytotoxicity) values.

Data Analysis and Hit Triage

A robust data analysis workflow is critical for identifying genuine hits and minimizing false positives.

Quantitative Data Summary:

Assay TypeParameterTypical Range for "Hits"Notes
FP Kinase Assay IC50< 10 µMPotency can vary depending on the kinase and tracer affinity.
AlphaLISA PPI Assay IC50< 20 µMInitial hits may have lower potency than in biochemical assays.
Cell Viability Assay GI50 / CC50< 10 µMFor anticancer screens; higher values are desirable for other targets.

Hit Triage Cascade:

The process of selecting promising "hit" compounds for further investigation is known as hit triage. A typical cascade involves:

  • Primary Screen: Identify all compounds that meet a predefined activity threshold (e.g., >50% inhibition at a single concentration).

  • Confirmatory Screen: Re-test the primary hits in dose-response to confirm their activity and determine their potency (IC50).

  • Orthogonal Assays: Validate hits using a different assay technology to rule out assay-specific artifacts.[18]

  • Counter-Screens: Screen hits against related targets to assess selectivity.

  • SAR Analysis: Group active compounds by structural similarity to identify preliminary structure-activity relationships.[10]

Diagram of Hit Triage Logic:

Hit_Triage_Logic cluster_screening Screening cluster_confirmation Confirmation cluster_validation Validation cluster_characterization Characterization primary Primary HTS of Pyrazole Library confirm Dose-Response Confirmation primary->confirm orthogonal Orthogonal Assay confirm->orthogonal counterscreen Selectivity Counter-Screen orthogonal->counterscreen sar Structure-Activity Relationship (SAR) Analysis counterscreen->sar hit_to_lead Hit-to-Lead Optimization sar->hit_to_lead

Sources

Application Notes & Protocols for the Development of Analytical Methods for Pyridinyl-Pyrazolol Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the development and validation of analytical methods for the accurate quantification of pyridinyl-pyrazolol compounds. Recognizing the growing importance of this chemical scaffold in pharmaceutical development, these protocols are designed for researchers, scientists, and drug development professionals. This document provides a framework for creating robust analytical methods, primarily focusing on High-Performance Liquid Chromatography (HPLC) with UV detection, and secondarily on UV-Vis Spectrophotometry. The methodologies are grounded in the principles of the International Council for Harmonisation (ICH) guidelines to ensure scientific integrity and regulatory compliance.[1][2][3]

Introduction: The Significance of Pyridinyl-Pyrazolol Quantification

The pyridinyl-pyrazolol moiety is a key pharmacophore found in a variety of biologically active compounds, showing promise in therapeutic areas such as oncology and inflammation. The precise and accurate quantification of these molecules is paramount throughout the drug development lifecycle. From early-stage discovery, where it is essential for structure-activity relationship (SAR) studies, to late-stage quality control of active pharmaceutical ingredients (APIs) and formulated drug products, a well-characterized analytical method is the bedrock of reliable data.

This guide eschews a rigid template, instead adopting a logical, causality-driven narrative. We will first explore the foundational choices in method development, explaining the "why" behind each decision. Subsequently, we will present detailed, step-by-step protocols for both HPLC and UV-Vis spectrophotometric methods, followed by a comprehensive section on method validation in accordance with ICH Q2(R2) guidelines.[1][3]

Strategic Method Development

The objective of method development is to create a procedure that is "suitable for its intended purpose."[1] For the quantification of a pyridinyl-pyrazolol compound, this typically means a method that is specific, sensitive, accurate, precise, and robust.

Analyte Characterization: The First Principle

Before any experimental work, a thorough understanding of the target pyridinyl-pyrazolol's physicochemical properties is critical. Key parameters include:

  • UV-Vis Absorbance Spectrum: The wavelength of maximum absorbance (λmax) is fundamental for detection. Pyrazole and pyridine-containing compounds often exhibit strong absorbance in the UV region, typically between 200-300 nm.[4][5][6] An initial scan of the analyte in a suitable solvent (e.g., methanol or acetonitrile) will determine the optimal wavelength for detection, ensuring high sensitivity.

  • Solubility: The choice of diluent for standards and sample preparation hinges on the analyte's solubility. Common solvents for pyridinyl-pyrazolol compounds include methanol, acetonitrile, and dimethyl sulfoxide (DMSO).

  • pKa: The ionization state of the molecule will significantly influence its retention in reverse-phase HPLC. Knowing the pKa allows for the selection of an appropriate mobile phase pH to ensure consistent retention and peak shape.

Choosing the Right Analytical Technique

For the quantification of a specific pyridinyl-pyrazolol compound, several techniques can be considered. The choice depends on the required sensitivity, selectivity, and the nature of the sample matrix.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse of pharmaceutical analysis, offering high resolution, sensitivity, and specificity. A reverse-phase HPLC (RP-HPLC) method is generally the first choice for non-polar to moderately polar compounds like many pyridinyl-pyrazolol derivatives.[7][8][9]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For ultra-low concentration quantification, especially in complex biological matrices, LC-MS/MS provides unparalleled sensitivity and selectivity.[10][11][12] The development of an LC-MS/MS method is a more involved process but is the gold standard for bioanalysis.

  • UV-Vis Spectrophotometry: This technique is simpler and less expensive than HPLC but lacks specificity. It is best suited for the quantification of pure bulk substances where interfering substances are not present.[13]

This guide will focus on the development of an RP-HPLC method with UV detection due to its wide applicability and accessibility.

Logical Flow of HPLC Method Development

The development of a robust HPLC method is an iterative process of optimization. The following diagram illustrates the logical workflow.

MethodDevelopmentWorkflow Analyte_Characterization Analyte Characterization (λmax, Solubility, pKa) Column_Selection Column Selection (e.g., C18, C8) Analyte_Characterization->Column_Selection Informs initial choice Mobile_Phase_Optimization Mobile Phase Optimization (Organic:Aqueous Ratio, pH) Column_Selection->Mobile_Phase_Optimization Iterative process Flow_Rate_Injection_Vol Flow Rate & Injection Volume Optimization Mobile_Phase_Optimization->Flow_Rate_Injection_Vol Fine-tuning System_Suitability System Suitability Testing Flow_Rate_Injection_Vol->System_Suitability Pre-validation check Method_Validation Method Validation (ICH Q2) System_Suitability->Method_Validation Proceed if criteria met

Caption: Logical workflow for HPLC method development.

Protocol: RP-HPLC Method for Pyridinyl-Pyrazolol Quantification

This protocol provides a starting point for the development of a specific method. Optimization will be required for individual pyridinyl-pyrazolol derivatives.

Equipment and Reagents
  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • Chromatographic data system (CDS).

  • Analytical balance.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • HPLC grade acetonitrile and methanol.

  • Reagent grade trifluoroacetic acid (TFA) or formic acid.

  • Purified water (18.2 MΩ·cm).

  • Reference standard of the target pyridinyl-pyrazolol.

  • C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

Chromatographic Conditions (Starting Point)
ParameterCondition
Column C18 (150 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% TFA in WaterB: 0.1% TFA in Acetonitrile
Gradient 70% A / 30% B to 30% A / 70% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength λmax of the specific pyridinyl-pyrazolol (e.g., 254 nm)
Injection Volume 10 µL
Run Time 15 minutes

Causality: A C18 column is a good starting point for moderately polar compounds.[7] Acetonitrile is a common organic modifier providing good peak shape, and TFA is used as an ion-pairing agent to improve peak symmetry for basic compounds. A gradient elution is employed to ensure the elution of any potential impurities with different polarities.

Preparation of Solutions
  • Mobile Phase Preparation: Prepare Mobile Phase A by adding 1.0 mL of TFA to 1000 mL of purified water. Prepare Mobile Phase B by adding 1.0 mL of TFA to 1000 mL of acetonitrile. Filter both through a 0.45 µm membrane filter and degas.

  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of the pyridinyl-pyrazolol reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol. This is the stock solution.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serially diluting the stock solution with the mobile phase (at the initial gradient composition).

Sample Preparation

The goal of sample preparation is to extract the analyte from its matrix and present it in a clean solution compatible with the HPLC system.[14][15][16]

  • For Bulk Drug: Accurately weigh a quantity of the sample, dissolve it in methanol, and dilute with the mobile phase to a final concentration within the calibration range.

  • For Biological Matrices (e.g., Plasma): Techniques such as protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are required to remove interfering matrix components.[15][17]

SamplePrepWorkflow cluster_0 Bulk Drug cluster_1 Biological Matrix (e.g., Plasma) Bulk_Weigh Weigh Sample Bulk_Dissolve Dissolve in Methanol Bulk_Weigh->Bulk_Dissolve Bulk_Dilute Dilute with Mobile Phase Bulk_Dissolve->Bulk_Dilute Bulk_Filter Filter (0.45 µm) Bulk_Dilute->Bulk_Filter Bulk_Inject Inject into HPLC Bulk_Filter->Bulk_Inject Bio_Sample Plasma Sample Bio_Extract Extraction (PPT, LLE, or SPE) Bio_Sample->Bio_Extract Bio_Evaporate Evaporate & Reconstitute Bio_Extract->Bio_Evaporate Bio_Filter Filter (0.45 µm) Bio_Evaporate->Bio_Filter Bio_Inject Inject into HPLC Bio_Filter->Bio_Inject

Caption: Sample preparation workflows for different matrices.

Analytical Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform a blank injection (mobile phase) to ensure no carryover or system contamination.

  • Inject the prepared standard solutions in increasing order of concentration.

  • Inject the prepared sample solutions.

  • Construct a calibration curve by plotting the peak area response against the concentration of the standards.

  • Determine the concentration of the pyridinyl-pyrazolol in the samples from the calibration curve using the regression equation.

Protocol: UV-Vis Spectrophotometric Method

This method is suitable for the quantification of a pyridinyl-pyrazolol in a pure (bulk) form.

Equipment and Reagents
  • UV-Vis Spectrophotometer (double beam).

  • Matched quartz cuvettes (1 cm path length).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Spectroscopic grade methanol (or other suitable solvent).

  • Reference standard of the target pyridinyl-pyrazolol.

Procedure
  • Determine λmax: Prepare a dilute solution of the pyridinyl-pyrazolol in methanol. Scan the solution from 400 nm to 200 nm to determine the wavelength of maximum absorbance (λmax).

  • Prepare Standard Solutions: Prepare a stock solution (e.g., 100 µg/mL) of the reference standard in methanol. From this stock, prepare a series of dilutions to create a calibration curve (e.g., 2, 4, 6, 8, 10 µg/mL).

  • Prepare Sample Solution: Accurately weigh the bulk sample and prepare a solution in methanol with a concentration expected to fall within the range of the calibration standards.

  • Measurement:

    • Set the spectrophotometer to the predetermined λmax.

    • Use methanol as the blank to zero the instrument.

    • Measure the absorbance of each standard and the sample solution.

  • Quantification:

    • Plot a calibration curve of absorbance versus concentration for the standard solutions.

    • Calculate the concentration of the sample using the linear regression equation derived from the calibration curve.

Method Validation: A Self-Validating System

Validation is the documented evidence that the analytical procedure is suitable for its intended purpose.[1][18] The following parameters should be assessed according to ICH Q2(R2) guidelines.[1][3][19]

Specificity

Specificity is the ability to assess the analyte in the presence of other components such as impurities, degradation products, and matrix components.[2][19] For the HPLC method, this is demonstrated by showing that the peak for the pyridinyl-pyrazolol is well-resolved from other peaks and that a blank matrix injection shows no interfering peaks at the retention time of the analyte.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.[2]

  • Procedure: Analyze a minimum of five concentrations across the desired range.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Concentration (µg/mL)Peak Area (Example)
1.050,123
5.0251,567
10.0502,345
25.01,255,890
50.02,510,456
0.9998
Accuracy

Accuracy is the closeness of the test results to the true value.[3] It is typically assessed by spike recovery experiments.

  • Procedure: Analyze samples spiked with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with a minimum of three replicates at each level.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%20.019.899.0%
100%25.025.1100.4%
120%30.030.4101.3%
Precision

Precision is the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.[18][19]

  • Repeatability (Intra-day precision): The precision under the same operating conditions over a short interval. Analyze a minimum of six replicates at 100% of the target concentration.

  • Intermediate Precision (Inter-day precision): Expresses within-laboratory variations (different days, different analysts, different equipment).

  • Acceptance Criteria: The relative standard deviation (%RSD) should be not more than 2.0%.

Precision LevelReplicateMeasured Conc. (µg/mL)
Repeatability1-625.1, 25.3, 24.9, 25.0, 25.2, 25.1
Mean 25.10
%RSD 0.55%
IntermediateDay 1 Analyst 1Mean: 25.10, %RSD: 0.55%
Day 2 Analyst 2Mean: 25.35, %RSD: 0.62%
Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ represent the lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.[13] They can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (σ/S)

  • LOQ = 10 * (σ/S)

    • Where σ = the standard deviation of the y-intercept of the regression line and S = the slope of the calibration curve.

ParameterResult (Example)
LOD 0.25 µg/mL
LOQ 0.75 µg/mL
Robustness

Robustness is the capacity of the method to remain unaffected by small, deliberate variations in method parameters.[19]

  • Procedure: Introduce small changes to the method parameters, such as the flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%).

  • Acceptance Criteria: System suitability parameters should remain within acceptable limits, and the %RSD of the results should be ≤ 2.0%.

Conclusion

The protocols and guidelines presented in this document provide a comprehensive framework for the development and validation of analytical methods for the quantification of novel pyridinyl-pyrazolol compounds. By following a logical, science-based approach grounded in ICH principles, researchers can develop robust, reliable, and accurate methods that are fit for purpose. This ensures the generation of high-quality data, which is essential for the successful advancement of new pharmaceutical candidates from the laboratory to the clinic.

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  • PubMed. (2014). Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. Retrieved from PubMed. [Link]

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  • ResearchGate. UV absorption spectra of 1H-1,2,3-triazole and pyrazole in the range 200–240 nm. Retrieved from ResearchGate. [Link]

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  • IJCRT.org. UV-VISIBLE SPECTROPHOTOMETRIC METHOD DEVELOPMENT AND VALIDATION OF BREXPIPRAZOLE IN BULK DRUG. Retrieved from IJCRT.org. [Link]

  • PubMed. (2023). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC-MS/MS on a Reversed-Phase Column. Retrieved from PubMed. [Link]

  • Acta Poloniae Pharmaceutica. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from ptfarm.pl. [Link]

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Application Note & Protocols: In Vitro Evaluation of 1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-ol Antioxidant Activity

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

| Scientific Abstract & Rationale

Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cancer, and cardiovascular disease.[1] This has propelled the search for novel antioxidant compounds capable of mitigating oxidative damage. Pyrazolone derivatives represent a promising class of heterocyclic compounds, with established members like Edaravone used clinically as a free radical scavenger.[1] The antioxidant potential of pyrazolones is often attributed to their ability to donate a hydrogen atom or an electron, neutralizing free radicals, a property influenced by the specific substituents on the pyrazole ring.[2][3]

This document provides a comprehensive technical guide for the in vitro evaluation of the antioxidant activity of a specific novel compound, 1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-ol . We move beyond a single-assay approach to present a multi-faceted strategy employing a suite of chemical and cell-based assays. This is critical because the complex nature of antioxidant activity cannot be fully captured by one method.[4] By combining assays based on different mechanisms—Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET)—we can construct a more robust and reliable profile of the compound's antioxidant potential.[5]

This guide details the protocols for three widely adopted chemical assays (DPPH, ABTS, FRAP) and one biologically relevant cell-based method (Cellular Antioxidant Activity, CAA), providing not only the step-by-step procedures but also the underlying scientific principles and data interpretation frameworks.

| Overview of the Experimental Evaluation Workflow

A comprehensive assessment requires a tiered approach, beginning with fundamental chemical scavenging assays and progressing to a more physiologically relevant cellular model. This workflow ensures a thorough characterization of the compound's antioxidant profile.

G cluster_prep Phase 1: Preparation cluster_chem Phase 2: Chemical Assays (SET/HAT Mechanisms) cluster_cell Phase 3: Cell-Based Assay (Biological Relevance) cluster_analysis Phase 4: Data Analysis & Interpretation Compound Compound & Standard Stock Solution Preparation DPPH DPPH Radical Scavenging Assay Compound->DPPH Test Compound Dilutions ABTS ABTS Radical Cation Decolorization Assay Compound->ABTS Test Compound Dilutions FRAP Ferric Reducing Antioxidant Power Assay Compound->FRAP Test Compound Dilutions CAA Cellular Antioxidant Activity (CAA) Assay Compound->CAA Test Compound Dilutions IC50 IC50 Value Calculation (DPPH & ABTS) DPPH->IC50 ABTS->IC50 Equivalents Trolox/Ferrous Sulfate Equivalents (FRAP) FRAP->Equivalents QE Quercetin Equivalents (CAA) CAA->QE Summary Comprehensive Antioxidant Profile IC50->Summary Equivalents->Summary QE->Summary

Caption: Overall workflow for antioxidant activity evaluation.

| Materials, Reagents, and Compound Preparation

| Essential Equipment & Consumables
  • UV-Vis microplate spectrophotometer

  • Fluorescence microplate reader with temperature control (for CAA)

  • CO₂ incubator for cell culture

  • Biosafety cabinet

  • Standard laboratory glassware and pipettes

  • 96-well microplates (clear for DPPH/FRAP, black with clear bottom for CAA)

| Reagents & Chemicals
  • This compound (Test Compound)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS)

  • Potassium persulfate

  • 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ)

  • Ferric chloride (FeCl₃·6H₂O)

  • Ferrous sulfate (FeSO₄·7H₂O)

  • Ascorbic acid (Positive Control)

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) (Positive Control)

  • Quercetin (Positive Control for CAA)

  • Human Hepatocarcinoma (HepG2) cells

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (ABAP)

  • Methanol, Ethanol, Dimethyl sulfoxide (DMSO) (Spectroscopic/HPLC grade)

  • Cell culture medium (e.g., Eagle's Minimum Essential Medium), Fetal Bovine Serum (FBS), Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

| Preparation of Stock Solutions
  • Test Compound: Prepare a 10 mM stock solution of this compound in DMSO. Expertise Note: DMSO is a versatile solvent for many organic compounds. However, its final concentration in the assay well should not exceed 0.5-1% to avoid solvent-induced artifacts. Always include a solvent control.

  • Standards: Prepare 10 mM stock solutions of Ascorbic Acid, Trolox, and Quercetin in appropriate solvents (e.g., water/ethanol for Ascorbic Acid, ethanol/DMSO for Trolox and Quercetin).

  • Serial Dilutions: From the stock solutions, prepare a range of working concentrations for the test compound and standards in the appropriate assay buffer or solvent. This is crucial for determining dose-response relationships and IC₅₀ values.

| Protocol 1: DPPH Radical Scavenging Assay

| Principle & Causality

This assay is based on the Single Electron Transfer (SET) mechanism.[4] The stable free radical DPPH has a deep violet color due to its unpaired electron, with a maximum absorbance around 517 nm. When an antioxidant donates an electron or hydrogen atom to DPPH, it is neutralized to its reduced form, diphenylpicrylhydrazine, resulting in a color change to yellow. The degree of discoloration is directly proportional to the scavenging potential of the antioxidant.[4][6]

Caption: Mechanism of DPPH radical scavenging.

| Step-by-Step Protocol
  • Prepare DPPH Solution: Prepare a ~0.1 mM solution of DPPH in methanol. Trustworthiness Check: The solution should have an absorbance of approximately 1.0 ± 0.1 at 517 nm. Adjust concentration if necessary. This solution is light-sensitive and should be freshly prepared and kept in an amber bottle.

  • Assay Setup (96-well plate):

    • Blank: 100 µL of methanol.

    • Control (A_control): 50 µL of methanol + 50 µL of DPPH solution.

    • Test Sample (A_sample): 50 µL of test compound/standard (at various concentrations) + 50 µL of DPPH solution.

  • Incubation: Mix gently and incubate the plate in the dark at room temperature for 30 minutes. The incubation time is critical for the reaction to reach a steady state.

  • Measurement: Read the absorbance of all wells at 517 nm using a microplate reader.

| Data Analysis

Calculate the percentage of radical scavenging activity (% Inhibition) using the following formula:

% Inhibition = [ (A_control - A_sample) / A_control ] × 100

Plot the % Inhibition against the concentration of the test compound/standard. Determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals) from the graph using non-linear regression analysis.

| Protocol 2: ABTS Radical Cation Decolorization Assay

| Principle & Causality

Similar to DPPH, this assay measures the ability of a compound to scavenge a stable radical, but it is applicable to both hydrophilic and lipophilic antioxidants. The ABTS radical cation (ABTS•⁺) is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate. This produces a blue-green solution. In the presence of an antioxidant, the ABTS•⁺ is reduced back to its colorless neutral form. The reduction in absorbance at 734 nm is proportional to the antioxidant concentration.[6][7]

| Step-by-Step Protocol
  • Prepare ABTS•⁺ Stock Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes (1:1 v/v).

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.

  • Prepare Working Solution: Dilute the ABTS•⁺ stock solution with ethanol or PBS (pH 7.4) to obtain an absorbance of 0.70 ± 0.05 at 734 nm. Expertise Note: This step is crucial for assay consistency and reproducibility.

  • Assay Setup (96-well plate):

    • Control (A_control): 190 µL of ABTS•⁺ working solution + 10 µL of solvent (e.g., ethanol).

    • Test Sample (A_sample): 190 µL of ABTS•⁺ working solution + 10 µL of test compound/standard (at various concentrations).

  • Incubation: Mix and incubate at room temperature for 6-10 minutes.

  • Measurement: Read the absorbance at 734 nm.

| Data Analysis

Calculate the percentage of scavenging activity using the same formula as for the DPPH assay. Determine the IC₅₀ value . Results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the activity of the test compound to that of a Trolox standard curve.

| Protocol 3: Ferric Reducing Antioxidant Power (FRAP) Assay

| Principle & Causality

The FRAP assay does not measure radical scavenging directly but evaluates the total antioxidant power of a compound through its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[4] The reduction is monitored by the formation of an intense blue-colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex from the colorless ferric form at low pH. The absorbance increase at 593 nm is proportional to the reducing power of the sample.[6]

| Step-by-Step Protocol
  • Prepare FRAP Reagent (Freshly Prepared):

    • Acetate Buffer (300 mM, pH 3.6): 3.1 g sodium acetate trihydrate and 16 mL glacial acetic acid per liter of distilled water.

    • TPTZ Solution (10 mM): Dissolve TPTZ in 40 mM HCl.

    • FeCl₃ Solution (20 mM): Dissolve FeCl₃·6H₂O in distilled water.

    • Mix Acetate Buffer, TPTZ Solution, and FeCl₃ Solution in a 10:1:1 (v/v/v) ratio. Warm this reagent to 37°C before use.

  • Assay Setup (96-well plate):

    • Blank: 20 µL of solvent + 180 µL of FRAP reagent.

    • Test Sample/Standard: 20 µL of test compound or standard (FeSO₄ or Trolox) + 180 µL of FRAP reagent.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Measurement: Read the absorbance at 593 nm.

| Data Analysis

Create a standard curve using a known concentration range of FeSO₄ or Trolox. The FRAP value of the test compound is calculated by comparing its absorbance change to the standard curve and is expressed as µM Fe(II) equivalents or µM Trolox equivalents .

| Protocol 4: Cellular Antioxidant Activity (CAA) Assay

| Principle & Causality

This assay provides a more biologically relevant measure of antioxidant activity by accounting for cellular uptake, metabolism, and localization.[8][9] The method uses the cell-permeable probe DCFH-DA. Inside the cell, esterases cleave the diacetate (DA) group, trapping the non-fluorescent DCFH. ROS generated by ABAP oxidize DCFH to the highly fluorescent 2',7'-dichlorofluorescein (DCF). An effective antioxidant will enter the cell and quench the ROS, thereby preventing the formation of DCF and reducing fluorescence intensity.[9][10]

G cluster_cell Inside HepG2 Cell Esterase Cellular Esterases DCFH DCFH (Non-fluorescent) Esterase->DCFH Deacetylation DCF DCF (Highly Fluorescent) DCFH->DCF Oxidation ROS Peroxyl Radicals (from ABAP) ROS->DCFH Antioxidant Antioxidant (Test Compound) Antioxidant->ROS Scavenging DCFH_DA DCFH-DA (Cell Permeable) DCFH_DA->Esterase Diffusion ABAP_out ABAP ABAP_out->ROS Diffusion & Decomposition

Caption: Principle of the Cellular Antioxidant Activity (CAA) assay.

| Step-by-Step Protocol
  • Cell Seeding: Seed HepG2 cells in a 96-well, black, clear-bottom microplate at a density that will yield a confluent monolayer after 24 hours (e.g., 6 x 10⁴ cells/well).

  • Cell Treatment:

    • Remove the culture medium.

    • Wash cells gently with PBS.

    • Add 100 µL of treatment medium containing the test compound or standard (Quercetin) at various concentrations.

    • Simultaneously add 25 µM DCFH-DA to all wells.

    • Incubate at 37°C in a CO₂ incubator for 1 hour to allow for compound uptake and probe de-esterification.

  • Induction of Oxidative Stress:

    • Remove the treatment medium and wash the cells twice with warm PBS.

    • Add 100 µL of 600 µM ABAP solution (in PBS) to all wells.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.

    • Measure fluorescence every 5 minutes for 1 hour.

    • Excitation wavelength: 485 nm; Emission wavelength: 538 nm.

| Data Analysis
  • Calculate Area Under the Curve (AUC): Integrate the fluorescence curve (fluorescence vs. time) for each well.

  • Calculate % Inhibition: % Inhibition = [ 1 - (AUC_sample / AUC_control) ] × 100 (Where AUC_control is from wells treated with DCFH-DA and ABAP only).

  • Determine CAA Value: Plot % Inhibition against concentration to determine the IC₅₀. The result is expressed as a CAA value in micromoles of Quercetin Equivalents (QE) per 100 micromoles of the compound.

| Data Summary & Interpretation

Summarize the quantitative results from all assays in a single table for clear comparison.

AssayMetricThis compoundAscorbic Acid (Std.)Trolox (Std.)
DPPH Scavenging IC₅₀ (µM)[Insert Value][Insert Value][Insert Value]
ABTS Scavenging IC₅₀ (µM)[Insert Value][Insert Value][Insert Value]
FRAP µM Fe(II) Eq./µM[Insert Value][Insert Value][Insert Value]
CAA CAA Value (µmol QE/100 µmol)[Insert Value]N/AN/A

Interpretation Insights:

  • A low IC₅₀ value in the DPPH and ABTS assays indicates potent radical scavenging activity.

  • A high FRAP value signifies strong reducing power.

  • A positive result in the CAA assay is highly significant, as it demonstrates that the compound is bioavailable to the cell and can neutralize intracellular ROS. Discrepancies between chemical and cellular assays can occur due to poor cell permeability or metabolic inactivation of the compound.

| References

  • Kajdžanoska, M., Gjamovski, V., & Stefkov, G. (2010). Pyrazole Derivatives of Medically Relevant Phenolic Acids: Insight into Antioxidative and Anti-LOX Activity. PubMed. Available at: [Link]

  • Noolvi, M. N., et al. (2018). Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. Journal of the Serbian Chemical Society. Available at: [Link]

  • Abdel-Aziz, M., et al. (2021). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. Scientific Reports. Available at: [Link]

  • Akhramez, S., et al. (2021). Synthesis, antimicrobial and antioxidant activity of pyrazole derivatives. ResearchGate. Available at: [Link]

  • Al-Amiery, A. A., et al. (2021). Antioxidant Activity of New Synthesized Pyrazole and 2-Oxo-3H-Pyrimidine Derivatives Containing Imidazo(1,2-a) Pyridine. Journal of Medicinal and Chemical Sciences. Available at: [Link]

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  • Wolfe, K. L., & Liu, R. H. (2007). Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Asif, M. (2021). Proposed mechanism free radical scavenging compounds in 2,2‐diphenyl‐l‐picryl‐hydrazyl assay. ResearchGate. Available at: [Link]

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Sources

Application Notes & Protocols: Evaluating 1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-ol as a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2] The development of small molecule inhibitors targeting kinases has therefore become a cornerstone of modern drug discovery.[3][4] The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved kinase inhibitors.[3][5][6] This document provides a comprehensive guide for the initial characterization and systematic evaluation of a novel pyrazole-containing compound, 1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-ol, as a potential kinase inhibitor. We present a logical, step-by-step workflow, from initial biochemical screening to cell-based validation, designed to rigorously assess its potency, mechanism of action, and cellular efficacy.

Introduction: The Rationale for Screening Novel Pyrazole Scaffolds

The immense success of kinase inhibitors in oncology has fueled a continuous search for novel chemical scaffolds that can offer improved selectivity, potency, or the ability to overcome resistance mechanisms. The pyrazole ring system is a versatile heterocyclic motif that is well-suited for kinase inhibition, as it can be readily functionalized to form key hydrogen bonds and other interactions within the ATP-binding pocket of kinases.[5][6] Several FDA-approved drugs, including Crizotinib and Ruxolitinib, feature a pyrazole core, validating its utility.[3]

The subject of this guide, this compound, is a compound of interest due to its unique arrangement of nitrogen atoms and potential for multiple interaction points. The goal of this protocol is to provide researchers with a robust framework to determine if this compound warrants further investigation as a therapeutic candidate.

Foundational Workflow for Kinase Inhibitor Evaluation

A systematic approach is essential to validate a compound's mechanism of action and distinguish on-target effects from off-target activities.[7][8] Our proposed workflow progresses from broad biochemical assays to more specific mechanistic and cellular studies.

G cluster_0 Biochemical Characterization cluster_1 Cellular Validation A Compound QC (Purity, Identity) B Primary Screen (In Vitro Kinase Assay) A->B C Dose-Response (IC50) & Kinase Selectivity B->C D Mechanism of Action (Enzyme Kinetics) C->D E Cell Viability Assay (e.g., CellTiter-Glo) D->E Advance to Cellular Studies F Target Engagement (e.g., Western Blot) E->F G Phenotypic Assays F->G

Caption: High-level workflow for evaluating a novel kinase inhibitor.

Part I: Biochemical Characterization

The initial phase focuses on determining the compound's direct inhibitory activity against purified kinases in a controlled, cell-free environment.

Compound Quality Control (Prerequisite)

Before initiating any biological assays, it is critical to confirm the identity, purity, and solubility of this compound.

  • Identity Confirmation: Use NMR and Mass Spectrometry.

  • Purity Assessment: Use HPLC (>95% purity is recommended).

  • Solubility: Determine solubility in a suitable solvent, typically DMSO, to prepare a high-concentration stock solution (e.g., 10 mM).

Protocol: Primary In Vitro Kinase Inhibition Screen

The ADP-Glo™ Kinase Assay is a robust, luminescence-based method ideal for primary screening.[9][10] It measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[9][11]

Principle of the ADP-Glo™ Assay: This is a two-step process. First, the kinase reaction is stopped, and any remaining ATP is depleted. Second, the ADP generated by the kinase is converted back to ATP, which is then used by luciferase to produce a light signal proportional to the kinase activity.[9][11]

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ATP Depletion cluster_2 Step 3: Signal Generation Kinase Kinase + Substrate + ATP Reaction Phosphorylation (ADP is produced) Kinase->Reaction ADP_Glo_Reagent Add ADP-Glo™ Reagent Reaction->ADP_Glo_Reagent Depletion Remaining ATP -> AMP ADP_Glo_Reagent->Depletion Detection_Reagent Add Kinase Detection Reagent Depletion->Detection_Reagent Conversion ADP -> ATP Detection_Reagent->Conversion Light ATP + Luciferin -> Light Conversion->Light

Caption: Mechanism of the two-step ADP-Glo™ Kinase Assay.

Materials:

  • This compound (Test Compound)

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101 or similar)[12]

  • Purified target kinase(s) and corresponding substrate(s)

  • Kinase reaction buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)[13]

  • ATP solution

  • White, opaque 96- or 384-well assay plates

  • Luminometer

Protocol:

  • Compound Plating: Prepare serial dilutions of the test compound in kinase buffer. For a primary screen, a single high concentration (e.g., 10 µM) is often used. Add 5 µL of the compound dilution to the assay plate wells. Include "no inhibitor" (vehicle control) and "no enzyme" (background) controls.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in kinase buffer.

    • Prepare a 2X ATP solution in kinase buffer.

    • Initiate the reaction by adding 2.5 µL of 2X kinase/substrate mix, followed by 2.5 µL of 2X ATP solution to the wells. The final reaction volume is 10 µL.

    • Incubate the plate at room temperature for 60 minutes.

  • Stop Reaction and Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.[11][12]

  • Generate Luminescent Signal: Add 20 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes.[12]

  • Measure Luminescence: Read the plate using a luminometer.

Data Analysis: Dose-Response and IC50 Determination

If the compound shows significant inhibition (>50%) in the primary screen, the next step is to determine its potency by generating a dose-response curve and calculating the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Concentration (µM)Luminescence (RLU)% Inhibition
1001,50098.1%
302,30096.9%
108,90088.1%
325,00066.7%
145,00040.0%
0.365,00013.3%
0.172,0004.0%
0 (Vehicle)75,0000.0%
No Enzyme1,000100.0%

Calculation: % Inhibition = 100 * (1 - (RLU_inhibitor - RLU_background) / (RLU_vehicle - RLU_background))

Plot % Inhibition versus the log of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: Mechanism of Action (MoA) Studies

Understanding how the inhibitor interacts with the kinase is crucial. The most common mechanism is competition with ATP.[14][15] This can be determined by measuring the inhibitor's IC50 at varying ATP concentrations.

Protocol:

  • Perform the ADP-Glo™ assay as described in section 3.2.

  • Set up multiple dose-response experiments for the test compound. In each experiment, use a different, fixed concentration of ATP (e.g., 10 µM, 50 µM, 100 µM, 250 µM).

  • Calculate the IC50 value for each ATP concentration.

Interpretation:

  • ATP-Competitive: A significant rightward shift (increase) in the IC50 value as the ATP concentration increases indicates that the compound competes with ATP for binding to the kinase's active site.[15][16]

  • Non-Competitive/Allosteric: Little to no change in the IC50 value with increasing ATP concentration suggests the inhibitor binds to a site other than the ATP pocket (an allosteric site).[14][17]

Part II: Cellular Activity and Target Validation

Biochemical activity does not always translate to cellular efficacy.[7] This phase assesses the compound's ability to inhibit the target kinase within a living cell and produce a biological effect.

Protocol: Cell Viability / Proliferation Assay

A common first step is to determine if the compound affects the growth or viability of cancer cells known to be dependent on a particular kinase pathway (e.g., the MAPK/ERK pathway).[18][19] The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used method.[20]

Principle of the CellTiter-Glo® Assay: This assay quantifies ATP, which is an indicator of metabolically active, viable cells.[21][22] The reagent lyses the cells to release ATP, which is then used in a luciferase reaction to generate a light signal proportional to the number of viable cells.[20]

Materials:

  • Cancer cell line with a known dependency on a target kinase (e.g., A375 melanoma cells with a BRAF mutation for testing against the MAPK pathway).

  • CellTiter-Glo® 2.0 Assay (Promega, Cat. No. G9241 or similar)[21]

  • Standard cell culture reagents and equipment.

  • White, opaque 96-well cell culture plates.

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of media and allow them to attach overnight.

  • Compound Treatment: Add serial dilutions of this compound to the cells. Include vehicle-only controls.

  • Incubation: Incubate the cells for a specified period, typically 48-72 hours.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of media in the well (e.g., 100 µL).

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure Luminescence: Read the plate using a luminometer.

  • Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) by plotting the data similarly to the IC50 curve.

Target Engagement and Pathway Modulation

A key validation step is to confirm that the compound inhibits the intended kinase inside the cell, leading to a downstream effect.[8] This is often done by monitoring the phosphorylation status of the kinase's direct substrate using Western blotting.

Example Pathway: MAPK/ERK Signaling Many cancers exhibit overactivation of the MAPK/ERK pathway.[1][23][24] A potential inhibitor might target a kinase like MEK1/2. Inhibition of MEK would lead to a decrease in the phosphorylation of its substrate, ERK1/2.

G RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Proliferation Cell Proliferation, Survival, Invasion Transcription->Proliferation

Caption: Simplified MAPK/ERK signaling pathway, a common target in cancer.

Protocol: Western Blot for p-ERK

  • Cell Treatment: Culture cells (e.g., A375) and treat them with varying concentrations of the test compound for a short period (e.g., 1-2 hours).

  • Cell Lysis: Harvest the cells and prepare protein lysates.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Probe with a primary antibody specific for the phosphorylated form of the target substrate (e.g., anti-phospho-ERK1/2).

    • Probe a separate blot or strip and re-probe the same blot with an antibody for the total form of the substrate (e.g., anti-total-ERK1/2) as a loading control.

    • Incubate with a secondary antibody conjugated to HRP.

  • Detection: Use an enhanced chemiluminescence (ECL) substrate and image the blot.

Interpretation: A dose-dependent decrease in the phospho-ERK signal, with no change in the total-ERK signal, provides strong evidence that the compound is engaging and inhibiting its target (e.g., MEK) in the cell, leading to the modulation of the downstream pathway.[7]

Conclusion and Future Directions

This guide outlines a foundational, multi-step strategy for the initial evaluation of this compound as a potential kinase inhibitor. Positive results from these assays—specifically, potent biochemical inhibition (low nanomolar IC50), a clear mechanism of action, and on-target cellular activity at similar concentrations—would provide a strong rationale for advancing the compound into more complex studies. These would include broad kinome selectivity profiling to assess off-target effects, in vivo pharmacokinetic studies, and efficacy testing in animal models.[25][26]

References

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  • Gaber, M., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(11), 3149. [Link]

  • Cargnello, M., & Roux, P. P. (2011). The MAPK pathway across different malignancies: A new perspective. Genes & Cancer, 2(3), 266-281. [Link]

  • Abdel-Aziz, M., et al. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry, 8, 73. [Link]

  • Cioc, R. C., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences, 24(13), 10831. [Link]

  • Sanclemente, M., et al. (2022). MAPK Pathways in Cancer Metastasis. Encyclopedia, 2(2), 1032-1044. [Link]

  • Santarpia, L., et al. (2012). Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity. International Journal of Molecular Sciences, 13(7), 8045-8068. [Link]

  • Chandarlapaty, S., et al. (2019). Distinct resistance mechanisms arise to allosteric vs. ATP-competitive AKT inhibitors. Nature Communications, 10(1), 4338. [Link]

  • Burotto, M., et al. (2014). Targeting the MAPK Pathway in Cancer. Cancers, 6(4), 2088-2101. [Link]

  • Gummadi, M. R., et al. (2014). Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. Bioorganic & Medicinal Chemistry, 22(21), 6048-6057. [Link]

  • ADP Glo Protocol. Protocol Exchange. [Link]

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  • ADP-Glo™ Assay Formats and Step-By-Step Protocol. ResearchGate. [Link]

  • Papa, F., et al. (2020). Inhibitors in AKTion: ATP-competitive vs allosteric. Aging, 12(10), 8895-8908. [Link]

  • Cell Proliferation Assay Service | CellTiter-Glo. Reaction Biology. [Link]

  • Truitt, R., et al. (2023). ATP-competitive and allosteric inhibitors induce differential conformational changes at the autoinhibitory interface of Akt1. Structure, 31(3), 343-354.e3. [Link]

  • Bantscheff, M., et al. (2014). Quantitative Proteomics of Kinase Inhibitor Targets and Mechanisms. ACS Chemical Biology, 9(12), 2767-2775. [Link]

  • Which one is the most accepted method for cell viability assay? ResearchGate. [Link]

  • Giansanti, P., et al. (2010). Identification of Kinase Inhibitor Targets in the Lung Cancer Microenvironment by Chemical and Phosphoproteomics. Molecular & Cellular Proteomics, 9(8), 1774-1789. [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297-315. [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Johnson, G. L., & Jalink, K. (2022). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Cell and Developmental Biology, 10, 998218. [Link]

  • This compound. PubChemLite. [Link]

  • Del Giudice, M. R., et al. (2000). Synthesis of 1-Methyl-5-(pyrazol-3- and -5-yl- and 1, 2, 4-triazol-3- and 5-yl)-1, 2, 3, 6-tetrahydropyridine Derivatives and Their Evaluation as Muscarinic Receptor Ligands. Archiv der Pharmazie, 333(5), 143-149. [Link]

  • Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol.
  • Schoknecht, M., et al. (2021). Synthesis and Full Analytical Characterization of N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Molbank, 2021(1), M1181. [Link]

  • Adams, C. M., et al. (2018). The Discovery of N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6-((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib), a VEGFR-2 Inhibitor Specifically Designed for Topical Ocular Delivery, as a Therapy for Neovascular Age-Related Macular Degeneration. Journal of Medicinal Chemistry, 61(4), 1622-1635. [Link]

  • Method for preparation of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol.
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Application Note: A Comprehensive Guide to Cell-Based Assays for Assessing the Cytotoxicity of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs for a wide range of diseases, including cancer.[1][2][3] As novel pyrazole derivatives are continuously synthesized, robust and reliable assessment of their cytotoxic potential is a critical step in the drug discovery pipeline.[4][5] This guide provides an in-depth overview and detailed protocols for a multi-parametric approach to evaluating the cytotoxicity of pyrazole compounds. We move beyond simple viability readouts to build a comprehensive cytotoxic profile, covering assays for metabolic activity (MTT), cell membrane integrity (LDH), and the induction of apoptosis (Caspase-3/7 activation). This document is designed to equip researchers with the foundational knowledge and practical methodologies required to accurately characterize the cellular impact of their pyrazole-based therapeutic candidates.

Foundational Concepts: Designing a Robust Cytotoxicity Screening Cascade

The initial assessment of a compound's biological activity often begins with evaluating its effect on cell viability. However, a simple "live vs. dead" readout is insufficient for drug development. A well-designed screening cascade aims to answer three fundamental questions:

  • Potency: At what concentration does the compound affect the cells (e.g., the half-maximal inhibitory concentration, IC50)?

  • Efficacy: What is the maximum effect of the compound?

  • Mechanism: How does the compound kill the cells? Is it through a controlled, programmed process like apoptosis, or through a more damaging, inflammatory process like necrosis?

Understanding the mechanism is crucial, as inducing apoptosis is often a desired outcome for anticancer agents, while necrosis can lead to unwanted inflammation and side effects.[6] Our recommended workflow involves a tiered approach, starting with a general viability screen and progressing to more specific mechanistic assays for promising "hits."

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation Compound Synthesized Pyrazole Compound Library MTT Metabolic Viability Assay (e.g., MTT Assay) Compound->MTT Treat various cancer cell lines IC50 Determine IC50 Values Identify 'Hit' Compounds MTT->IC50 Dose-response curve Hits 'Hit' Compounds from Phase 1 IC50->Hits Advance potent compounds LDH Membrane Integrity Assay (LDH Release) Hits->LDH Distinguish necrosis/ late apoptosis Caspase Apoptosis Assay (Caspase-3/7 Activity) Hits->Caspase Confirm apoptotic pathway activation Profile Build Cytotoxic Profile (Apoptotic vs. Necrotic) LDH->Profile Caspase->Profile

Caption: General workflow for cytotoxic evaluation of pyrazole compounds.

Assessing Metabolic Viability: The MTT Assay

The MTT assay is a foundational, colorimetric method for assessing cell viability by measuring mitochondrial metabolic activity.[7] In living cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product.[8] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[7]

G cluster_0 Inside a Viable Cell Mito Mitochondrion Enz NAD(P)H-dependent oxidoreductase enzymes Formazan Purple Formazan (Insoluble Crystals) Enz->Formazan MTT Yellow MTT (Water-Soluble) MTT->Enz Reduction DMSO Solubilizing Agent (e.g., DMSO) Formazan->DMSO Dissolve Absorbance Measure Absorbance (~570 nm) DMSO->Absorbance

Caption: Principle of the MTT Cell Viability Assay.

Protocol: MTT Assay for Cytotoxicity

This protocol is optimized for adherent cells in a 96-well plate format.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Pyrazole compounds dissolved in DMSO (stock solution)

  • MTT solution: 5 mg/mL in sterile PBS, filter-sterilized and protected from light.

  • Solubilization solution: e.g., DMSO or 10% SDS in 0.01 M HCl.[5]

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the pyrazole compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a "vehicle control" (medium with the same percentage of DMSO used for the compounds) and a "no-cell" blank control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[9]

  • MTT Addition: Add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL).[10]

  • Formazan Development: Incubate for 2-4 hours at 37°C. Visually inspect for the formation of purple precipitate inside the cells.

  • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]

  • Measurement: Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 540-590 nm using a microplate reader.[7]

Data Analysis:

  • Subtract the average absorbance of the "no-cell" blank wells from all other readings.

  • Calculate the percentage of cell viability for each treatment:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

  • Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.[12]

Assessing Membrane Integrity: The LDH Release Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity test that measures the integrity of the plasma membrane. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage, which occurs during necrosis or late-stage apoptosis.[6] The amount of LDH in the supernatant is quantified via a coupled enzymatic reaction where LDH oxidizes lactate to pyruvate, reducing NAD+ to NADH. This NADH is then used by a diaphorase to reduce a tetrazolium salt into a colored formazan product, which can be measured colorimetrically.[13] This assay is an excellent counterpoint to the MTT assay, as it directly measures cell death rather than metabolic activity.

G cluster_0 Intact Cell cluster_1 Damaged Cell (Necrosis) Cell1 Plasma Membrane Intact LDH1 LDH (retained in cytosol) Cell2 Membrane Compromised LDH2 LDH (released) Cell2->LDH2 Release Medium Culture Medium LDH2->Medium Assay LDH Detection Reagent (Lactate, NAD+, Tetrazolium Salt) Medium->Assay Sample medium Color Colorimetric Signal (Formazan) Assay->Color Enzymatic reaction G Compound Apoptotic Stimulus (Pyrazole Compound) Pathway Apoptotic Signaling Cascade Compound->Pathway Caspase Active Caspase-3/7 Pathway->Caspase Activation Substrate Caspase-Glo® Substrate (Pro-luciferin-DEVD) Caspase->Substrate Cleavage at DEVD sequence Luciferin Aminoluciferin Substrate->Luciferin Light Luminescent Signal Luciferin->Light Luciferase + ATP

Caption: Mechanism of the Caspase-Glo® 3/7 Luminescent Assay.

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. Use a white-walled 96-well plate suitable for luminescence measurements.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer according to the manufacturer's protocol. [14][15]Allow the reagent to equilibrate to room temperature.

  • Assay Reaction: Remove the plate from the incubator and let it equilibrate to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of medium in each well (e.g., add 100 µL reagent to 100 µL of medium). [14]4. Incubation: Mix the contents on a plate shaker at low speed for 30-60 seconds. Incubate at room temperature for 1 to 3 hours.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

Data Analysis:

  • Subtract the average luminescent signal of the "no-cell" blank from all readings.

  • Calculate the fold-change in caspase activity relative to the vehicle control.

    • Fold Change = (Luminescence of Treated Cells / Luminescence of Vehicle Control)

  • A significant increase in the luminescent signal indicates the induction of apoptosis via caspase-3/7 activation.

Data Synthesis: Building a Complete Cytotoxic Profile

By integrating the data from these orthogonal assays, a much clearer picture of a pyrazole compound's activity emerges. For example, a compound that is a potent inducer of apoptosis would be expected to show a low IC50 in the MTT assay, a high signal in the Caspase-3/7 assay, and a more modest increase in the LDH assay (as LDH is primarily released in late-stage apoptosis/secondary necrosis).

Table 1: Representative Cytotoxic Activity (IC50) of Pyrazole Derivatives in Cancer Cell Lines

Compound ClassCell LineCancer TypeIC50 (µM)Primary AssayReference
Pyrazole-linked benzothiazoleA549Lung4.63 - 5.54MTT[4]
Pyrazole carbaldehydeMCF-7Breast0.25MTT[4]
1,3-diaryl-5-(trimethoxyphenyl)-PyrazoleMDA-MB-468Triple-Negative Breast6.45 (48h)MTT[9][12]
Pyrazole-Indole HybridHCT116Colon< 23.7MTT[4]
Thieno[2,3-c]pyrazoleCCRF-CEMLeukemia0.25 (48h)DNS Assay[16]

This table presents a summary of data from published literature to illustrate the range of cytotoxic potencies observed for various pyrazole scaffolds.

References

  • Kumar, V., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]

  • Sharma, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. [Link]

  • CLYTE Technologies. (2024). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Altogen Labs. Apoptosis Assay: Caspase-3 and Caspase-7 Cell Line Screen. [Link]

  • Yadav, P., et al. (2021). Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. MDPI. [Link]

  • Zhang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PubMed Central. [Link]

  • protocols.io. Caspase 3/7 Activity. [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual - Cell Viability Assays. [Link]

  • ResearchGate. What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture?. [Link]

  • Lee, H., et al. (2024). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. PubMed. [Link]

  • Creative Bioarray. LDH Cytotoxicity Assay. [Link]

  • Royal Society of Chemistry. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]

  • Biocompare. (2007). Cytotoxicity Detection Kit (LDH) From Roche Applied Science. [Link]

  • MDPI. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • ResearchGate. (2018). Some examples of pyrazole based commercial drugs and bioactive molecules. [Link]

  • Frontiers. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. [Link]

  • ACS Omega. (2023). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. [Link]

  • Lee, H., et al. (2024). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2021). Assay Guidance Manual - Apoptosis Marker Assays for HTS. [Link]

  • Sartorius. Apoptosis Assays for High-Throughput Cytometry. [Link]

  • Asian Pacific Journal of Cancer Prevention. (2021). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. [Link]

  • PubMed Central. (2018). Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. [Link]

  • Boster Biological Technology. (2023). Caspase-3, 7 Activity Assay Kit. [Link]

  • ResearchGate. (2014). Convenient Synthesis, Characterization, Cytotoxicity and Toxicity of Pyrazole Derivatives. [Link]

  • MDPI. (2022). Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives. [Link]

  • MDPI. (2022). Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro. [Link]

  • Bangladesh Journal of Pharmacology. (2008). Cytotoxicity study of pyrazole derivatives. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols grounded in established chemical principles to help you improve your yield and product purity.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific experimental issues in a question-and-answer format, providing both solutions and the underlying scientific rationale.

Q1: My reaction yield is consistently low (<50%). What are the most likely causes and how can I address them?

Low yield is a frequent challenge stemming from several factors. A systematic approach is crucial for diagnosis.

A1: Key Areas for Investigation:

  • Reagent Quality and Stoichiometry:

    • Methylhydrazine: This reagent is susceptible to oxidation. Use a freshly opened bottle or a recently distilled batch. A slight excess (1.1-1.2 equivalents) is often beneficial to drive the reaction to completion, but a large excess can complicate purification.

    • β-Keto Ester (Ethyl 2-acetyl-2-(pyridin-2-yl)acetate): The stability of this precursor is critical. It can undergo hydrolysis or self-condensation. Verify its purity via ¹H NMR before use.

    • Solvent: Ensure the use of anhydrous solvents. The presence of water can hydrolyze the ester and lead to unwanted side products.

  • Reaction Conditions:

    • Temperature: The cyclocondensation reaction often requires heating.[1] An initial, gentle heating (e.g., 60-80 °C) is typically sufficient. Excessively high temperatures can lead to decomposition and the formation of tar-like side products. We recommend starting at a moderate temperature and monitoring the reaction's progress by Thin Layer Chromatography (TLC).

    • Catalyst: The reaction is frequently catalyzed by a weak acid, such as glacial acetic acid.[2] The acid protonates the ketone carbonyl, increasing its electrophilicity and facilitating the initial nucleophilic attack by hydrazine. Typically, a catalytic amount (5-10 mol%) is sufficient.

    • Reaction Time: Monitor the reaction by TLC until the starting β-keto ester spot has been completely consumed. Incomplete reactions are a common source of low yields.

  • Workup and Purification:

    • Product Precipitation: Upon cooling, the product may precipitate from the reaction mixture. If it does not, carefully adding an anti-solvent (like cold water or hexane) can induce crystallization.

    • pH Adjustment: The pyridine nitrogen makes the product basic. During workup, avoid strongly acidic conditions for extended periods, which could lead to degradation. Neutralization is key before extraction.

    • Purification Losses: The product can be lost during recrystallization or chromatography if the solvent system is not optimized. Test solubility in various solvents on a small scale first.

Q2: I'm observing two major products in my crude NMR, suggesting an isomeric mixture. How can I improve the regioselectivity of the reaction?

This is a classic problem in pyrazole synthesis when using an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine.[3] The reaction can produce two regioisomers: the desired this compound and the undesired 1-methyl-5-(pyridin-2-yl)-1H-pyrazol-3-ol.

A2: Strategies for Controlling Regioselectivity:

  • Understanding the Mechanism: Methylhydrazine has two non-equivalent nitrogen atoms. The initial nucleophilic attack can occur with either nitrogen at either of the two carbonyl carbons of the β-keto ester. The regiochemical outcome is determined by which nitrogen attacks which carbonyl and the stability of the resulting intermediates. Generally, the more nucleophilic nitrogen (-NH2) attacks the more electrophilic carbonyl (the ketone).

  • Solvent Effects: The choice of solvent can have a profound impact on regioselectivity. While ethanol or acetic acid are common, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have been shown to significantly improve regioselectivity in similar syntheses.[3] These solvents can stabilize one of the transition states over the other through specific hydrogen bonding interactions.

  • pH Control: Careful control of pH with an acid catalyst can influence which carbonyl is more reactive. Protonation of the ketone carbonyl typically enhances its electrophilicity, directing the initial attack of the hydrazine to that position, which is often the desired pathway for this target molecule.

Table 1: Effect of Reaction Conditions on Yield & Regioselectivity
ParameterCondition A (Standard)Condition B (Optimized)Rationale for Improvement
Solvent Ethanol2,2,2-Trifluoroethanol (TFE)Fluorinated alcohols can enhance regioselectivity through specific H-bonding.[3]
Catalyst NoneGlacial Acetic Acid (10 mol%)Acid catalysis activates the ketone carbonyl, promoting faster and more selective reaction.[2]
Temperature 100 °C (Reflux)80 °CLower temperature minimizes side product formation and potential degradation.
Expected Outcome Moderate Yield, Mixed IsomersHigher Yield, Improved RegioselectivityControlled conditions favor the formation of the desired thermodynamic product.
Q3: My final product is an oil or a sticky solid that is difficult to purify by recrystallization. What are my options?

Purification challenges often arise from residual impurities, solvent, or the inherent properties of the molecule itself.

A3: Advanced Purification Strategies:

  • Column Chromatography: This is the most effective method for separating isomers and removing impurities.

    • Solid Phase: Use silica gel as the stationary phase.

    • Mobile Phase: A gradient elution is often necessary. Start with a non-polar system (e.g., Hexane/Ethyl Acetate) and gradually increase the polarity. Adding a small amount of triethylamine (~0.5%) to the eluent can prevent the product from streaking on the silica gel by neutralizing acidic sites.

  • Acid-Base Extraction: Leverage the basicity of the pyridine ring.

    • Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Extract with a dilute aqueous acid (e.g., 1M HCl). The desired product will move to the aqueous layer as a salt.

    • Wash the organic layer to remove non-basic impurities.

    • Carefully basify the aqueous layer with a base like sodium bicarbonate or sodium carbonate until the product precipitates.

    • Filter the solid or extract it back into an organic solvent.

  • Trituration: If the product is a semi-solid, try triturating (suspending and stirring vigorously) it with a solvent in which the impurities are soluble but the product is not. Diethyl ether or a hexane/ethyl acetate mixture are good starting points. This can often induce crystallization and wash away oily impurities.

Frequently Asked Questions (FAQs)

Q: What is the general synthetic pathway for this compound?

A: The most common and efficient method is the Knorr pyrazole synthesis, which involves the cyclocondensation of a β-keto ester with a hydrazine derivative.[2][4]

Diagram 1: General Synthetic Scheme

G cluster_product Product Ketoester Ethyl 2-acetyl-2-(pyridin-2-yl)acetate Reaction + Reaction_label Acid Catalyst (e.g., AcOH) Solvent (e.g., EtOH) Heat Hydrazine Methylhydrazine Product This compound Reaction_label->Product

Caption: Knorr synthesis of the target pyrazolol.

Q: How does the regioselectivity issue arise mechanistically?

A: The reaction of methylhydrazine with the unsymmetrical β-keto ester can proceed via two pathways, as the initial attack can occur at either the acetyl ketone or the ester-adjacent ketone.

Diagram 2: Competing Regiochemical Pathways

G cluster_pathA Pathway A (Desired) cluster_pathB Pathway B (Undesired) Start β-Keto Ester + Methylhydrazine A1 Attack at Acetyl Carbonyl Start->A1 Favored by acid catalysis B1 Attack at Pyridinyl-adjacent Carbonyl Start->B1 A2 Cyclization onto Ester Carbonyl A1->A2 ProdA This compound A2->ProdA B2 Cyclization onto Acetyl Carbonyl B1->B2 ProdB 1-methyl-5-(pyridin-2-yl)-1H-pyrazol-3-ol B2->ProdB

Caption: Two possible cyclization routes leading to regioisomers.

Q: Can you provide a logical workflow for troubleshooting a failed or low-yielding reaction?

A: Absolutely. A systematic approach prevents random changes and helps isolate the problematic variable.

Diagram 3: Troubleshooting Workflow dot

G Start Low Yield or No Reaction Check_TLC Crude Reaction Analyzed by TLC? Start->Check_TLC Check_Reagents Reagent Purity Verified? Check_TLC->Check_Reagents Yes node_action_TLC Action: Run TLC on crude mixture to identify starting materials, products, and byproducts. Check_TLC->node_action_TLC No Check_Conditions Reaction Conditions Optimal? Check_Reagents->Check_Conditions Yes node_action_Reagents Action: Verify purity of methylhydrazine & keto ester. Use anhydrous solvent. Check_Reagents->node_action_Reagents No Check_Workup Workup & Purification Optimized? Check_Conditions->Check_Workup Yes node_action_Conditions Action: Optimize temp (80°C), add acid catalyst (AcOH), and monitor for completion. Check_Conditions->node_action_Conditions No Success Yield Improved Check_Workup->Success Yes node_action_Workup Action: Use column chromatography or acid-base extraction for purification. Check_Workup->node_action_Workup No node_action_TLC->Check_Reagents node_action_Reagents->Check_Conditions node_action_Conditions->Check_Workup node_action_Workup->Success

Sources

Technical Support Center: Navigating the Purification Challenges of Pyridinyl-Pyrazolol Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the unique and often complex purification challenges associated with pyridinyl-pyrazolol compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter these hurdles in their daily work. As compounds that merge the electronic properties of both a pyridine and a pyrazole ring, this class of molecules presents distinct behaviors related to polarity, basicity, metal coordination, and solubility that can complicate isolation and purification.

This document moves beyond simple protocols to provide in-depth, mechanism-driven troubleshooting advice in a direct question-and-answer format. Our goal is to empower you with the scientific rationale needed to diagnose issues, devise effective solutions, and achieve your desired purity targets with confidence.

Troubleshooting Guides & FAQs

This section directly addresses the most common issues encountered during the purification of pyridinyl-pyrazolol derivatives.

Section 1: Chromatographic Purification Issues

Q1: Why are the chromatographic peaks for my pyridinyl-pyrazolol compound showing significant tailing on silica gel?

A: Peak tailing is a frequent challenge when purifying basic compounds like pyridinyl-pyrazolols on standard silica gel.[1] The root cause lies in the interaction between the basic nitrogen atoms in your molecule (particularly the pyridine nitrogen) and acidic silanol groups (Si-OH) on the surface of the silica.[1] This creates strong, non-ideal secondary interactions, leading to a "smearing" effect where a portion of the analyte is retained longer than the bulk, resulting in an asymmetrical peak.

Causality and Solution:

  • Primary Interaction: The lone pair on the pyridine nitrogen (pKa typically 5-6) interacts strongly with acidic surface silanols.[1]

  • Solution — Competing Base: To mitigate this, a small amount of a competing base, such as triethylamine (TEA) or pyridine, is added to the mobile phase (typically 0.1-1% v/v).[1] These additives preferentially bind to the active silanol sites, effectively "masking" them from your compound and ensuring a more uniform interaction, which results in sharper, more symmetrical peaks.[1]

  • Solution — pH Adjustment: For reversed-phase chromatography, lowering the mobile phase pH with an additive like formic acid or trifluoroacetic acid (TFA) can protonate the basic nitrogens. This can sometimes improve peak shape, but care must be taken as it dramatically alters the compound's polarity. For silica gel, this is not a recommended approach as acidic conditions can lead to sample degradation.

Q2: My compound streaks severely on the silica gel column, leading to poor separation and low recovery. What is happening and what are my alternatives?

A: Severe streaking, often accompanied by a colored band that remains at the top of the column, indicates an excessively strong interaction with the stationary phase. This can be due to multiple basic sites on the molecule, high polarity, or on-column degradation.

Troubleshooting Steps:

  • Assess Stability: First, determine if your compound is stable on silica. Spot your sample on a TLC plate, let it sit for 30-60 minutes, and then develop it. If you see new spots or a streak originating from the baseline, your compound is likely degrading.

  • Switch Stationary Phase: If degradation is suspected or interactions are too strong, switch to a more inert stationary phase.

    • Alumina (Basic or Neutral): Alumina is an excellent alternative for basic compounds. Basic alumina (pH ~10) will prevent the protonation of your amine groups, while neutral alumina (pH ~7) is a good general-purpose choice.

    • Reversed-Phase (C18): If your compound has sufficient hydrophobic character, reversed-phase chromatography is a powerful option. Elution is driven by polarity, with less polar compounds eluting later. This method avoids the issue of acidic silanols.

Section 2: Post-Reaction Work-up and Impurity Removal

Q3: How can I effectively remove residual palladium catalyst from my cross-coupling reaction? My compound is a strong metal chelator.

A: Pyridinyl and pyrazolol motifs are excellent ligands for transition metals, which is why your product can tightly bind residual palladium, making it difficult to remove by chromatography or extraction alone. Traditional methods like activated carbon treatment can lead to significant product loss due to non-specific binding.[2][3] The most effective solution is the use of specialized metal scavengers.[2][4]

Metal Scavenger Workflow:

  • Mechanism: Metal scavengers are typically silica or polymer resins functionalized with groups that have a very high affinity for specific metals (e.g., thiols, amines, thioureas for Palladium).[5][6] They work by selectively chelating the metal, allowing the resin-metal complex to be simply filtered off.[4]

  • Selection: The choice of scavenger depends on the metal's oxidation state and the solvent. Thiol-based scavengers (e.g., SiliaMetS Thiol, ISOLUTE Si-Thiol) are excellent all-rounders for palladium.[2][5]

  • Application: Scavengers can be used in two primary modes:

    • Batch Mode: The scavenger resin is added directly to a solution of your crude product and stirred for several hours before being removed by filtration.[6]

    • Flow Mode (Catch-and-Release): The product solution is passed through a pre-packed cartridge containing the scavenger, which captures the metal.[4] This is often more efficient and scalable.[2]

  • Dissolve Crude Product: Dissolve your crude product in a suitable organic solvent (e.g., DCM, THF, EtOAc) to a concentration of 10-50 mg/mL.

  • Select Scavenger: Choose a thiol-based scavenger. A typical loading is 3-5 equivalents relative to the theoretical amount of residual metal.

  • Incubate: Add the scavenger to the solution and stir the mixture at room temperature. Reaction time can vary from 4 to 16 hours.[6] Gentle heating (e.g., 40 °C) can sometimes accelerate the process.

  • Monitor: Track the removal of palladium by taking small aliquots and analyzing them via ICP-MS or a qualitative colorimetric test if available.

  • Isolate: Once the scavenging is complete, filter the mixture to remove the resin. Wash the resin with a small amount of fresh solvent to recover any adsorbed product.

  • Concentrate: Combine the filtrates and concentrate under reduced pressure to yield your purified product.

MetalScavengingWorkflow cluster_prep Preparation cluster_scavenge Scavenging cluster_isolate Isolation Crude Crude Product (Contains Pd) Solvent Dissolve in Organic Solvent Crude->Solvent AddScavenger Add Scavenger (e.g., Si-Thiol) Solvent->AddScavenger Stir Stir 4-16h (RT or 40°C) AddScavenger->Stir Filter Filter to Remove Scavenger-Pd Complex Stir->Filter Concentrate Concentrate Filtrate Filter->Concentrate Purified Purified Product (<10 ppm Pd) Concentrate->Purified

Caption: Workflow for removing residual palladium catalyst using a batch-mode metal scavenger.

Scavenger TypeFunctional GroupTarget MetalsAdvantagesDisadvantages
Si-Thiol Thiol (-SH)Pd, Pt, Cu, Hg, AgGood all-around scavenger for various Pd states.[5]Can have an odor; may not be ideal if the target molecule contains sulfur.[2]
Si-TMT Trithiocyanuric AcidPdExtremely high affinity for Pd, often leading to very low residual levels.[2][5]More specific; may be less effective for other metals.
Si-Amine Diamine, TriaminePd(II), Ru, RhGood for scavenging oxidized metal species.Less effective for Pd(0).
Section 3: Crystallization and Solubility

Q4: I am struggling to crystallize my pyridinyl-pyrazolol compound. What is a good general strategy for solvent selection?

A: Crystallization is challenging for this class of compounds due to their often rigid, flat structures combined with polar functional groups, which can lead to either very high or very low solubility. A systematic approach is key.

Strategy for Crystallization:

  • Solubility Screening: Test the solubility of your compound (a few mg) in a range of solvents at both room temperature and at reflux.[7] Ideal single-solvent systems are those where the compound is sparingly soluble at room temperature but highly soluble when hot.[7]

  • Anti-Solvent Method: This is often the most successful technique.

    • Dissolve your compound in a "good" solvent (one in which it is highly soluble, e.g., DMF, DMSO, DCM).

    • Slowly add a miscible "anti-solvent" (one in which it is poorly soluble, e.g., water, hexanes, diethyl ether) dropwise until the solution becomes persistently cloudy.

    • Add a few drops of the good solvent to clarify, then allow the sealed vial to stand undisturbed. Slow diffusion of the anti-solvent into the solution will promote crystal growth.

CrystallizationStrategy Start Start: Purified, Amorphous Compound Sol_Screen Solubility Screening (Hot & Cold) Start->Sol_Screen Decision Find a Solvent with High Temp. Solubility & Low RT Solubility? Sol_Screen->Decision SingleSolvent Single-Solvent Recrystallization Decision->SingleSolvent  Yes Good_Solvent Dissolve in Good Solvent (e.g., DCM, Acetone) Decision->Good_Solvent  No AntiSolvent Anti-Solvent Crystallization Bad_Solvent Slowly Add Anti-Solvent (e.g., Hexane, Water) Good_Solvent->Bad_Solvent Bad_Solvent->AntiSolvent

Caption: A decision-making workflow for selecting a suitable crystallization method.

SolventPolarity IndexBoiling Point (°C)Common UseNotes
Hexane / Heptane 0.169 / 98Chromatography (non-polar eluent), Anti-solventGood for precipitating polar compounds.
Ethyl Acetate (EtOAc) 4.477Chromatography (polar eluent)A versatile solvent for medium-polarity compounds.
Dichloromethane (DCM) 3.140Chromatography, Extraction, "Good" solvent for crystallizationVolatile; good for dissolving a wide range of compounds.
Acetone 5.156Crystallization, WashingHighly miscible with water and many organic solvents.[8]
Ethanol / Methanol 4.3 / 5.178 / 65Crystallization, Chromatography (highly polar eluent)Can form hydrogen bonds; often used in co-solvent systems.[7][9]
Acetonitrile (ACN) 5.882Reversed-phase HPLC, CrystallizationAprotic polar solvent.
Dimethylformamide (DMF) 6.4153"Good" solvent for poorly soluble compoundsHigh boiling point can make it difficult to remove.

Solvent data sourced from multiple chemical suppliers and standard organic chemistry resources.[10]

Q5: My compound has poor solubility in everything except DMF and DMSO. How can I run a column or get it to crystallize?

A: This is a common and difficult scenario. Here are some advanced strategies:

  • Chromatography - Dry Loading: Instead of dissolving your sample in a small amount of mobile phase (which isn't possible), dissolve it in a minimal amount of a strong solvent (like DMF or DCM). Add this solution to a small amount of silica gel or Celite®, and then evaporate the solvent completely to create a dry, free-flowing powder. This powder can then be carefully loaded onto the top of your column. This technique prevents the strong solvent from ruining the separation.

  • Crystallization - Vapor Diffusion:

    • Dissolve your compound in a small volume of a good but relatively volatile solvent (e.g., DCM, THF) in a small, open vial.

    • Place this small vial inside a larger, sealed jar that contains a few milliliters of an anti-solvent (e.g., hexane, ether).

    • Over time, the anti-solvent vapor will slowly diffuse into the inner vial, gradually reducing the solubility of your compound and promoting the slow growth of high-quality crystals.

References

  • Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. BenchChem.
  • Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity.
  • Technical Support Center: Chromatographic Purification of Pyridine Deriv
  • Metal scavengers for organic purific
  • Metal Scavenger User Guide. Biotage.
  • Metal Scavengers. Sigma-Aldrich.
  • Metal Scavengers in Process Chemistry An Investig
  • Solutions for scavenging of metal and organic impurities. SiliCycle Inc.
  • Improving solubility of pyrazole deriv
  • Common Solvents Used in Organic Chemistry: Table of Properties.

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Technical Support Center: Overcoming Poor Solubility of 1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-ol. This document provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions (FAQs) to help researchers and drug development professionals overcome the compound's inherent poor aqueous solubility. Our goal is to empower you with the foundational knowledge and practical methods required to successfully incorporate this molecule into your experimental workflows.

Section 1: Understanding the Core Problem

Q1: Why is this compound poorly soluble in neutral aqueous solutions?

A1: The solubility challenge with this molecule stems directly from its chemical structure, which confers amphoteric properties. An amphoteric compound possesses both acidic and basic functional groups.[1][2][3]

  • Basic Center: The pyridine ring contains a nitrogen atom with a lone pair of electrons, which acts as a base and can be protonated in acidic conditions (pH < pKa₁).

  • Acidic Center: The pyrazol-5-ol moiety exhibits keto-enol tautomerism and possesses an acidic proton on the hydroxyl group (in the enol form) or the ring nitrogen (in the keto form), which can be deprotonated in alkaline conditions (pH > pKa₂).

At a specific pH, known as the isoelectric point (pI), the net charge on the molecule is zero. At this point, intermolecular attractions are maximized and solubility is at its minimum. In neutral water (pH ≈ 7), the compound exists predominantly in its neutral, zwitterionic, or a mixed state, leading to poor solvation by polar water molecules.

cluster_acidic Acidic Conditions (pH < pKa₁) cluster_neutral Isoelectric Point (pI) cluster_basic Alkaline Conditions (pH > pKa₂) Neutral Neutral/Zwitterionic form (Low Solubility) Cation Cationic form (Pyridine N is Protonated) (Higher Solubility) Neutral->Cation + H⁺ MinimumSolubility Predominantly Neutral/Zwitterionic (MINIMUM SOLUBILITY) Anion Anionic form (Pyrazolol O⁻ is Deprotonated) (Higher Solubility) Neutral_B Neutral/Zwitterionic form (Low Solubility) Neutral_B->Anion - H⁺

Caption: pH-dependent ionization states of the amphoteric compound.

Section 2: Primary Solubilization Strategies

Q2: What is the most direct method to improve the solubility of this compound?

A2: The most effective initial strategy is pH adjustment . By shifting the pH of the solvent away from the compound's isoelectric point, you ionize the molecule, dramatically increasing its interaction with water and, consequently, its solubility.[2][4][5]

  • To create an acidic stock solution: Dissolve the compound in a dilute acidic solution (e.g., 0.1 N HCl). This protonates the pyridine nitrogen, forming a more soluble cationic salt.

  • To create a basic stock solution: Dissolve the compound in a dilute basic solution (e.g., 0.1 N NaOH). This deprotonates the pyrazolol hydroxyl group, forming a more soluble anionic salt.

Protocol 2.1: Preparation of a 10 mM Stock Solution via pH Adjustment

  • Weigh Compound: Accurately weigh 1.75 mg of this compound (MW: 175.19 g/mol ).

  • Initial Suspension: Add the powder to a sterile microcentrifuge tube. Add 500 µL of deionized water. The compound will likely not dissolve and will form a suspension.

  • Acidification/Alkalinization:

    • For Acidic Stock: Add 1 N HCl dropwise (typically 1-5 µL) while vortexing. Continue adding drops until the solid completely dissolves.

    • For Basic Stock: Add 1 N NaOH dropwise (typically 1-5 µL) while vortexing until the solid completely dissolves.

  • Volume Adjustment: Once the compound is fully dissolved, add deionized water to bring the final volume to 1.0 mL. This yields a 10 mM stock solution.

  • Final pH Check & Neutralization (Optional): Check the pH of the stock. For experiments sensitive to extreme pH, you can carefully back-titrate the stock solution towards neutral with a dilute base (if acidified) or acid (if alkalinized). Caution: The compound may precipitate if you get too close to its pI. Always perform a small-scale test first.

  • Sterilization & Storage: Filter-sterilize the solution through a 0.22 µm syringe filter if required for cell-based assays. Store appropriately (e.g., at -20°C).

Q3: My experiment is pH-sensitive. What are the best alternatives to pH modification?

A3: When pH adjustment is not viable, using co-solvents is the next logical step. Co-solvents are water-miscible organic solvents that enhance the solubility of non-polar compounds by reducing the polarity of the aqueous medium.[6][7][8]

Commonly used co-solvents in research settings include:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol (EtOH)

  • Polyethylene Glycol 400 (PEG 400)

  • Propylene Glycol (PG)

Causality: These solvents work by disrupting the hydrogen-bonding network of water, creating a more favorable environment for solvating the hydrophobic regions of the pyrazole compound.[6]

Co-SolventTypical Starting Concentration (v/v)Key Considerations & Cautions
DMSO 1-10%Gold standard for initial screening. Can be toxic to some cell lines at >0.5%. May interfere with some assays.
Ethanol 5-20%Less toxic than DMSO for many biological systems. Volatile, requiring careful handling.
PEG 400 10-30%Low toxicity, often used in in vivo formulations. Can be viscous.
Propylene Glycol 10-40%Common vehicle in pharmaceutical formulations. Ensure high purity grade.

Protocol 2.2: Screening Co-solvents for Optimal Solubility

  • Prepare Co-Solvent Mixtures: Prepare a series of aqueous solutions containing different concentrations of your chosen co-solvent (e.g., 10%, 20%, 50%, and 100% DMSO in water).

  • Solubility Test: Add an excess amount of this compound to a fixed volume (e.g., 1 mL) of each co-solvent mixture in separate vials.

  • Equilibrate: Cap the vials and agitate them at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Separate: Centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the undissolved solid.

  • Quantify: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, UV-Vis spectroscopy).

  • Select: Choose the co-solvent system that provides the desired concentration with the lowest percentage of organic solvent to minimize potential artifacts in your experiment.

Section 3: Advanced Solubilization Technologies

Q4: I require a high-concentration, stable aqueous formulation, possibly for in vivo use. What advanced techniques should I consider?

A4: For more demanding applications, two powerful techniques are cyclodextrin complexation and the formation of solid dispersions .

1. Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity.[9][10] They can encapsulate poorly soluble "guest" molecules, like our pyrazole compound, forming a water-soluble inclusion complex.[11][12][13] This masks the hydrophobic parts of the molecule from the aqueous environment, significantly increasing its apparent solubility without using organic co-solvents.[14]

Cyclodextrin TypeCavity SizePrimary Use & Rationale
β-Cyclodextrin (β-CD) ~6.0-6.5 ÅCommon and inexpensive, but has limited aqueous solubility itself.
Hydroxypropyl-β-CD (HP-β-CD) ~6.0-6.5 ÅHigh aqueous solubility and low toxicity. The preferred choice for parenteral formulations.
Sulfobutylether-β-CD (SBE-β-CD) ~6.0-6.5 ÅHigh aqueous solubility and can enhance solubility of ionizable drugs via charge interactions.

Protocol 3.1: Preparation of an Inclusion Complex with HP-β-CD

  • Prepare Cyclodextrin Solution: Prepare a concentrated solution of HP-β-CD in water (e.g., 40% w/v).

  • Add Compound: Add an excess amount of this compound to the HP-β-CD solution.

  • Complexation: Stir or sonicate the mixture at a controlled temperature for 24-48 hours to facilitate the formation of the inclusion complex.

  • Purification: Centrifuge and filter the solution through a 0.22 µm filter to remove any undissolved compound.

  • Quantification: Determine the concentration of the solubilized compound in the filtrate via HPLC or another suitable method.

2. Solid Dispersions: A solid dispersion is a system where the drug is dispersed within a hydrophilic carrier matrix at a solid state.[15] This technique can enhance solubility by several mechanisms, including reducing particle size to the molecular level, improving wettability, and converting the drug from a crystalline to a more soluble amorphous state.[16][17][18]

  • Common Carriers: Polyvinylpyrrolidone (PVP), polyethylene glycols (PEGs), and hydroxypropyl methylcellulose (HPMC).[15][19]

  • Preparation Methods:

    • Solvent Evaporation: Both the drug and carrier are dissolved in a common solvent, which is then evaporated, leaving a solid matrix.[20]

    • Melt Extrusion: The drug and a thermoplastic carrier are heated and mixed, then extruded and cooled.

This is a formulation-heavy technique typically reserved for pre-clinical and clinical drug development but is a powerful tool for overcoming significant solubility hurdles.[16][17]

Section 4: Systematic Approach to Solubilization

Q5: How do I choose the right solubilization strategy for my specific needs?

A5: The optimal strategy depends on your experimental constraints and desired final concentration. This workflow provides a logical decision-making process.

Caption: Decision workflow for selecting a solubilization strategy.

References

  • Verma, S., Rawat, A., Kaul, M., & Saini, S. (2011). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 2(6), 1487. [Link]

  • Singh, S., Bagde, A., & Kadam, V. (2011). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library, 3(2), 116-126. [Link]

  • Kumar, S., & Singh, A. (2013). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Journal of Drug Delivery and Therapeutics, 3(5), 148-155. [Link]

  • Asija, R., & Gupta, A. K. (2024). Complexation and Solubility Enhancement of BCS Class II Drug using Cyclodextrins. International Journal of Pharmaceutical Quality Assurance, 15(4). [Link]

  • Pharma Tutor. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Pharma Tutor.[Link]

  • Gidwani, B., & Vyas, A. (2015). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. International Journal of Pharmaceutical Sciences and Drug Research, 7(6), 487-495. [Link]

  • Prajapati, S. T., Patel, C. G., & Patel, C. N. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science, 2(10), 1-6. [Link]

  • Al-Marri, A. H. (2013). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs (Doctoral dissertation, University of Greenwich). [Link]

  • Pawar, J., & Farias, S. (2016). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education & Research, 6(3). [Link]

  • Sun, N., Zhang, E., Wang, Y., Li, Q., & Sun, J. (2008). Mechanistic analysis of pH-dependent solubility and trans-membrane permeability of amphoteric compounds: application to sildenafil. International journal of pharmaceutics, 352(1-2), 169-178. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. JOCPR.[Link]

  • Asija, R., & Gupta, A. K. (2024). Complexation and Solubility Enhancement of BCS Class Ⅱ Drug using Cyclodextrins. International Journal of Pharmaceutical Quality Assurance, 15(4), 2589-92. [Link]

  • Fuguet, E., Ràfols, C., Bosch, E., & Valls, M. (2013). Solubility-pH profiles of some acidic, basic and amphoteric drugs. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 68(3), 161-167. [Link]

  • Singh, R. (2015). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Journal of Drug Delivery and Therapeutics, 5(2), 33-39. [Link]

  • ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. ResearchGate.[Link]

  • Agrawal, A. M., Dudhedia, M. S., & Zimny, E. (2014). Co-solvent evaporation method for enhancement of solubility and dissolution rate of poorly aqueous soluble drug simvastatin: in vitro–in vivo evaluation. AAPS PharmSciTech, 15(3), 717-727. [Link]

  • Fuguet, E., Ràfols, C., Bosch, E., & Valls, M. (2013). Solubility-pH profiles of some acidic, basic and amphoteric drugs. ResearchGate.[Link]

  • LibreTexts Chemistry. (2019). 16.4: The Effects of pH on Solubility. Chemistry LibreTexts.[Link]

  • Naimi, E., & Zarei, A. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical research, 21(2), 201-230. [Link]

  • Naimi, E., & Zarei, A. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.[Link]

  • Drug Development & Delivery. (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery.[Link]

  • Fuguet, E., Ràfols, C., Bosch, E., & Valls, M. (2013). Solubility-pH profiles of some acidic, basic and amphoteric drugs. Semantic Scholar.[Link]

  • Solubility of Things. (n.d.). Pyrazole. Solubility of Things.[Link]

  • ResearchGate. (n.d.). Chemical structure of the selected pyrazole derivatives. ResearchGate.[Link]

  • Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement. Gattefossé.[Link]

  • Walpole, S., & Conners, R. (2018). Aqueous solubility-enhancing excipient technologies: a review of recent developments. ONdrugDelivery.[Link]

  • National Center for Biotechnology Information. (n.d.). 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol. PubChem Compound Database.[Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. IJMSDR.[Link]

  • Gautami, J. (2016). Approaches to Improve solubility of poorly soluble drugs. Inorganic Chemistry: An Indian Journal, 11(3), 102. [Link]

  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.[Link]

  • National Center for Biotechnology Information. (n.d.). 3-methyl-1-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-5-one. PubChem Compound Database.[Link]

  • Chemsrc. (n.d.). 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol. Chemsrc.[Link]

  • National Center for Biotechnology Information. (n.d.). 1-Methyl-3-n-propyl-2-pyrazolin-5-one. PubChem Compound Database.[Link]

  • 2A Biotech. (n.d.). 1-METHYL-3-(PYRIDIN-2-YL)-1H-PYRAZOL-5-AMINE. 2A Biotech.[Link]

  • Amerigo Scientific. (n.d.). 1-Methyl-3-pyridin-2-yl-1H-pyrazol-5-amine. Amerigo Scientific.[Link]

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Technical Support Center: Synthesis of Substituted Pyrazol-5-ols

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of substituted pyrazol-5-ols. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of this important synthetic transformation. Pyrazol-5-ols are privileged scaffolds in medicinal chemistry, forming the core of drugs like Edaravone, a neuroprotective agent.[1][2] However, their synthesis, most commonly achieved via the Knorr pyrazole synthesis involving the condensation of a β-ketoester with a hydrazine derivative, is often plagued by side reactions that can complicate purification and reduce yields.[3]

This guide is structured as a dynamic troubleshooting resource. Instead of a rigid manual, we will use a question-and-answer format to directly address the specific, practical challenges you may encounter at the bench. We will delve into the causality behind these issues and provide validated, actionable solutions.

Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses the most frequent and challenging issues encountered during the synthesis and subsequent modification of pyrazol-5-ols.

Q1: My reaction with an unsymmetrical β-ketoester is producing a mixture of regioisomers. How can I improve the selectivity?

A1: The formation of regioisomers is a classic challenge when using unsymmetrical 1,3-dicarbonyl compounds. The hydrazine can attack either of the two distinct carbonyl groups, leading to two different pyrazol-5-ol products. The outcome is governed by a delicate balance of steric and electronic factors. [4][5]

Root Cause Analysis:

The reaction proceeds through a hydrazone intermediate. The subsequent intramolecular cyclization, which is the regiochemistry-determining step, involves the second nitrogen of the hydrazine attacking the remaining ester carbonyl. The initial nucleophilic attack of the hydrazine on the β-ketoester is typically faster at the more electrophilic (less sterically hindered) keto-carbonyl group compared to the ester carbonyl. However, when you have two different groups flanking the ketone (e.g., in 2,4-dioxopentanoate), the initial attack can occur at either carbonyl, leading to a mixture of isomers.

Strategic Solutions:

  • Solvent-Mediated Control: The choice of solvent can have a profound impact on regioselectivity. The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to dramatically increase regioselectivity compared to standard solvents like ethanol.[4] These solvents can modulate the reactivity of the carbonyl groups through hydrogen bonding, favoring attack at one site over the other.

  • pH and Catalyst Control: The reaction is often catalyzed by a small amount of acid.[3] Fine-tuning the pH can influence the protonation state of the hydrazine and the enolization of the β-ketoester, which can in turn affect the regioselectivity. Experimenting with different acid catalysts (e.g., acetic acid vs. HCl) or buffer systems may be beneficial.

  • Steric and Electronic Tuning: If feasible, modifying the substituents on the β-ketoester can direct the reaction. A bulkier substituent will sterically hinder the attack at the adjacent carbonyl, favoring the formation of one regioisomer. Similarly, strongly electron-withdrawing groups can activate one carbonyl over the other.

dot

Caption: Regioselectivity depends on which carbonyl is attacked first.

Q2: My subsequent alkylation of the pyrazol-5-ol is giving a mixture of N-alkylated and O-alkylated products. How do I control the outcome?

A2: This is a classic problem of ambident nucleophilicity. Pyrazol-5-ols exist in a tautomeric equilibrium between OH, NH, and CH forms.[1][6] Deprotonation generates a pyrazolate anion where the negative charge is delocalized over the N2 and O atoms, allowing alkylation at either site.

Root Cause Analysis:

The regioselectivity of alkylation is primarily dictated by the Hard and Soft Acids and Bases (HSAB) principle. The nitrogen atom is a "soft" nucleophilic center, while the oxygen atom is a "hard" nucleophilic center.[7] The choice of alkylating agent and its leaving group determines whether the reaction follows a hard-hard or soft-soft interaction pathway.

Strategic Solutions:

  • For N-Alkylation (Soft-Soft Interaction): To favor alkylation on the softer nitrogen atom, use a soft electrophile. These are typically alkylating agents with soft, polarizable leaving groups.

    • Recommended Reagents: Alkyl iodides (R-I) or alkyl bromides (R-Br).[7]

    • Conditions: Use a less coordinating solvent and a counter-ion that does not strongly associate with the oxygen atom.

  • For O-Alkylation (Hard-Hard Interaction): To favor alkylation on the harder oxygen atom, use a hard electrophile. These reagents have hard, less polarizable leaving groups.

    • Recommended Reagents: Dimethyl sulfate ((CH₃)₂SO₄), Meerwein's salt (Et₃OBF₄), or alkyl triflates (R-OTf).[7]

    • Conditions: Polar, coordinating solvents can help solvate the nitrogen center, making the oxygen more accessible.

Table 1: Controlling N- vs. O-Alkylation of Pyrazol-5-ols

Desired Product Nucleophilic Center HSAB Principle Recommended Alkylating Agent (Leaving Group) Typical Conditions
N-Alkyl Pyrazole Nitrogen (Soft) Soft-Soft R-I, R-Br (I⁻, Br⁻ are soft) K₂CO₃ in Acetone or DMF

| O-Alkyl Pyrazole | Oxygen (Hard) | Hard-Hard | R₂SO₄, R-OTf (SO₄²⁻, OTf⁻ are hard) | NaH in THF |

dot

Caption: HSAB principle dictates N- vs. O-alkylation outcome.

Q3: I am getting a significant amount of a high molecular weight byproduct, especially when an aldehyde is used in a subsequent step or is present as an impurity. What is this and how can I stop it?

A3: You are likely forming a 4,4'-(arylmethylene)bis(1H-pyrazol-5-ol). This byproduct arises from a tandem Knoevenagel condensation followed by a Michael addition. [2][6]

Root Cause Analysis:

  • Knoevenagel Condensation: The active methylene group at the C4 position of the pyrazol-5-ol can react with an aldehyde to form an arylmethylene pyrazolone intermediate.

  • Michael Addition: A second molecule of the pyrazol-5-ol then acts as a nucleophile, attacking the activated double bond of the intermediate in a Michael-type 1,4-addition. This forms the stable bis-pyrazole adduct.

This reaction is particularly efficient and can become the major pathway if reaction conditions are not carefully controlled.[2]

Strategic Solutions:

  • Purity of Reagents: Ensure your starting materials and solvents are free from aldehyde impurities. If the pyrazol-5-ol is used in a subsequent reaction involving aldehydes, the order of addition and stoichiometry are critical.

  • Stoichiometric Control: Use a precise 1:1 stoichiometry if the desired reaction involves the C4 position. An excess of the pyrazol-5-ol will favor the formation of the bis-adduct.

  • Catalyst and pH: The reaction is often catalyzed by base. Using a mild, controlled amount of catalyst (e.g., sodium acetate) can help manage the reaction rate.[2] In some cases, switching to acidic conditions may prevent the initial Knoevenagel condensation.

  • Temperature Control: Running the reaction at lower temperatures can help slow down the rate of the Michael addition, potentially allowing the desired reaction to proceed preferentially.

Frequently Asked Questions (FAQs)

  • Q: What is the general mechanism for the Knorr synthesis of pyrazol-5-ols?

    • A: The reaction begins with a nucleophilic attack of the hydrazine on the β-ketoester's ketone carbonyl to form a hydrazone intermediate. This is followed by an intramolecular nucleophilic attack by the second nitrogen atom onto the ester carbonyl, leading to cyclization. The final step is the elimination of an alcohol (from the ester) to yield the stable pyrazol-5-ol ring.[3]

  • Q: What are the best general practices for purifying crude pyrazol-5-ols?

    • A: Pyrazol-5-ols are often crystalline solids. The most common purification method is recrystallization from a suitable solvent, such as ethanol, water, or an ethanol/water mixture.[3] If isomers or persistent impurities are present, silica gel column chromatography is effective. A mobile phase of ethyl acetate/hexane is a good starting point for elution.[3]

  • Q: My reaction mixture is turning dark red/brown. What causes this?

    • A: This often points to side reactions involving the hydrazine starting material, which can be prone to oxidation or self-condensation, forming colored impurities.[5] To mitigate this, use high-purity hydrazine, store it properly, and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Protocol 1: Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (Edaravone)

This protocol is a representative example of the Knorr pyrazole synthesis.[8]

dot

Workflow Diagram 3: Experimental Workflow for Edaravone Synthesis A 1. Combine ethyl acetoacetate, phenylhydrazine, and ethanol in a flask. B 2. Add catalytic acetic acid. A->B C 3. Reflux the mixture for 2-4 hours. B->C D 4. Monitor reaction by TLC until starting materials are consumed. C->D E 5. Cool the reaction mixture to room temperature. D->E F 6. Induce precipitation (e.g., add cold water). E->F G 7. Isolate the solid by vacuum filtration. F->G H 8. Wash the solid with cold water/ethanol. G->H I 9. Dry the product under vacuum. H->I J 10. Purify by recrystallization from ethanol. I->J

Caption: Step-by-step workflow for a standard pyrazol-5-ol synthesis.

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Ethanol (absolute)

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Stirring hotplate

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine ethyl acetoacetate (1.0 eq), phenylhydrazine (1.0 eq), and absolute ethanol (5-10 mL per gram of ketoester).

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Heat the mixture to reflux (approximately 80-90°C) with vigorous stirring.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 30:70 ethyl acetate/hexane mobile phase. The reaction is complete when the starting ketoester spot is no longer visible (typically 2-4 hours).[3]

  • Once complete, remove the heat source and allow the mixture to cool to room temperature. A precipitate may form upon cooling.

  • If no precipitate forms, slowly add cold water to the stirring solution to induce precipitation of the product.

  • Isolate the solid product by vacuum filtration, washing the filter cake with a small amount of cold 50% ethanol/water solution to remove soluble impurities.

  • Dry the purified solid under vacuum to obtain 3-methyl-1-phenyl-1H-pyrazol-5-ol. Further purification can be achieved by recrystallization from hot ethanol.

References

  • Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst: a route to EGFR inhibitors. RSC Publishing - The Royal Society of Chemistry.
  • Synthesis of the metabolites of a free radical scavenger edaravone (MCI-186, Radicut™). Source Not Available.
  • Application Notes & Protocols: Synthesis of Pyrazole Derivatives from β-Keto Esters. Benchchem.
  • Synthesis of the metabolites of a free radical scavenger edaravone (MCI-186, Radicut). Source Not Available.
  • Edaravone: Package Insert / Prescribing Information / MOA. Drugs.com.
  • Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. RWTH Publications.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH.
  • Synthesis of pyrazole derivatives 273 by using β‐keto ester, hydrazine, aromatic aldehyde 1 and pyridinium salt 272. ResearchGate.
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals.
  • RADICAVA® (edaravone) injection, for intravenous use. FDA.
  • (PDF) ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. ResearchGate.
  • Pyrazole synthesis. Organic Chemistry Portal.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. Source Not Available.
  • Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate.
  • Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes. PMC - PubMed Central.
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.
  • Identifying and removing byproducts in pyrazole synthesis. Benchchem.
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI.
  • Synthesis of New Pyrazolo[1,5-a]pyrimidines by Reaction of β,γ-Unsaturated γ-Alkoxy-α-keto Esters with N-Unsubstituted 5-Aminopyrazoles. Organic Chemistry Portal.
  • Why n-alkylation is more favorable than o-alkyation ? ResearchGate.
  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar.
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC - NIH.
  • Eco‐friendly Regioselective Synthesis, Biological Evaluation of Some New 5‐acylfunctionalized 2‐(1H‐pyrazol‐1‐yl)thiazoles as Potential Antimicrobial and Anthelmintic Agents. NIH.
  • A Regioselective Synthesis of 5-chloro-1-vinyl- and 3-alkenyl-5-chloro-1H-pyrazoles. Semantic Scholar.
  • Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. PMC - NIH.
  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Source Not Available.
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI.
  • Synthesis of pyrroles, pyrazoles, imidazoles, pyridines, pyrimidines and pyrazines using nanocatalysts. ACG Publications.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.
  • 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. MDPI.
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC - NIH.

Sources

Technical Support Center: Optimization of Reaction Conditions for Pyrazole N-Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the nuanced art of pyrazole N-alkylation. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this fundamental transformation. The following content moves beyond simple protocols to provide a deeper understanding of the mechanistic principles governing these reactions, empowering you to troubleshoot effectively and optimize your synthetic routes.

Frequently Asked Questions (FAQs)

Here, we address the most common questions and challenges encountered during pyrazole N-alkylation.

Q1: What are the primary challenges I should anticipate with pyrazole N-alkylation?

A1: The two most significant hurdles in pyrazole N-alkylation are achieving high yields and controlling regioselectivity. For unsymmetrical pyrazoles, the presence of two distinct nitrogen atoms (N1 and N2) often leads to the formation of a mixture of regioisomers, which can be challenging to separate.[1] Low yields can also be a common issue, often stemming from suboptimal reaction conditions, the use of a weak base, or poor reactivity of the starting materials.[1][2][3]

Q2: How do I control the N1 vs. N2 regioselectivity?

A2: Controlling regioselectivity is a multifaceted challenge influenced by a combination of steric, electronic, and solvent effects.[1][4]

  • Steric Hindrance: This is often the most dominant factor. Alkylation will generally favor the less sterically hindered nitrogen atom. Therefore, a bulky substituent on the pyrazole ring or a bulky alkylating agent will direct the incoming group to the more accessible nitrogen.[1][5][6]

  • Solvent Choice: The polarity of the solvent plays a critical role. Polar aprotic solvents such as DMF, DMSO, and acetonitrile are commonly used and can influence the regioselectivity.[1][2] Interestingly, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically improve regioselectivity in certain cases.[7]

  • Base and Counter-ion: The choice of base is crucial. A strong base is necessary to deprotonate the pyrazole, forming the pyrazolate anion.[2][3] The nature of the counter-ion from the base can also influence the site of alkylation. For instance, potassium carbonate (K₂CO₃) in DMSO is often effective for regioselective N1-alkylation of 3-substituted pyrazoles.[1][8] In some cases, switching to a different base, such as sodium hydride (NaH), can alter or improve the regioselectivity.[1][4][9]

  • Electronic Effects: The electronic properties of substituents on the pyrazole ring can influence the nucleophilicity of the nitrogen atoms, thereby affecting the regiochemical outcome.[4]

Q3: I'm getting a low yield. What are the first things I should check?

A3: Low yields in pyrazole N-alkylation can often be traced back to a few key factors:

  • Inadequate Base: Ensure your base is strong enough to fully deprotonate the pyrazole. For many pyrazoles, common bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are sufficient. However, for less acidic pyrazoles or less reactive alkylating agents, a stronger base like sodium hydride (NaH) may be necessary.[2][3]

  • Anhydrous Conditions: Water in your reaction can quench the strong base and the pyrazolate anion, leading to a significant drop in yield. Always use anhydrous solvents and dry your reagents thoroughly.[2][3]

  • Poor Solubility: If your pyrazole starting material or the base is not soluble in the chosen solvent, the reaction will be slow and inefficient. Consider switching to a more polar aprotic solvent like DMF or DMSO to improve solubility.[2][3]

  • Reactivity of the Alkylating Agent: The nature of the leaving group on your alkylating agent is critical. The general trend for reactivity is I > Br > Cl > OTs. If you are using an alkyl chloride with poor results, consider switching to the corresponding bromide or iodide.[2]

Q4: My N1 and N2 isomers are inseparable by column chromatography. What can I do?

A4: This is a common and frustrating problem. If optimizing the reaction for higher regioselectivity is not fruitful, consider a protecting group strategy. You can protect one of the nitrogen atoms, perform the alkylation on the unprotected nitrogen, and then deprotect. The tetrahydropyranyl (THP) group is a useful protecting group for pyrazoles as it can be introduced under green, solvent-free conditions.[10] Alternatively, Boc protection is also a viable option and can be readily removed under mild conditions.[11]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during pyrazole N-alkylation.

Issue 1: Low or No Product Formation

Symptoms:

  • TLC or LC-MS analysis shows primarily unreacted starting material.

  • Isolated yield is significantly lower than expected.

Troubleshooting Workflow:

low_yield start Low Yield Observed check_base 1. Evaluate Base Strength & Stoichiometry start->check_base base_ok Base is appropriate check_base->base_ok increase_base Use stronger base (e.g., NaH) or increase equivalents base_ok->increase_base No check_conditions 2. Verify Anhydrous Conditions base_ok->check_conditions Yes increase_base->check_base conditions_ok Conditions are dry check_conditions->conditions_ok dry_reagents Dry solvents and reagents thoroughly conditions_ok->dry_reagents No check_solubility 3. Assess Solubility conditions_ok->check_solubility Yes dry_reagents->check_conditions solubility_ok Reactants are soluble check_solubility->solubility_ok change_solvent Switch to more polar aprotic solvent (e.g., DMF, DMSO) solubility_ok->change_solvent No check_alkylating_agent 4. Check Alkylating Agent Reactivity solubility_ok->check_alkylating_agent Yes change_solvent->check_solubility agent_ok Agent is reactive check_alkylating_agent->agent_ok change_leaving_group Use a better leaving group (I > Br > Cl) agent_ok->change_leaving_group No increase_temp 5. Increase Reaction Temperature agent_ok->increase_temp Yes change_leaving_group->check_alkylating_agent end Yield Improved increase_temp->end

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Poor Regioselectivity (Mixture of N1 and N2 Isomers)

Symptoms:

  • ¹H NMR or LC-MS analysis clearly shows a mixture of two or more isomeric products.

  • Difficulty in isolating the desired isomer.

Troubleshooting Workflow:

regioselectivity start Poor Regioselectivity sterics 1. Modify Steric Hindrance start->sterics sub_sterics1 Use a bulkier alkylating agent sterics->sub_sterics1 sub_sterics2 Modify pyrazole substituent to increase steric bulk sterics->sub_sterics2 solvent 2. Change Solvent System sub_solvent1 Switch to a more polar aprotic solvent (DMF, DMSO) solvent->sub_solvent1 sub_solvent2 Try fluorinated alcohols (TFE, HFIP) solvent->sub_solvent2 base 3. Alter the Base sub_base Switch base (e.g., K₂CO₃ to NaH or vice versa) base->sub_base protecting_group 4. Implement Protecting Group Strategy sub_pg Protect one nitrogen, alkylate the other, then deprotect protecting_group->sub_pg end Regioselectivity Improved sub_sterics1->solvent sub_sterics2->solvent sub_solvent1->base sub_solvent2->base sub_base->protecting_group sub_pg->end

Caption: Decision tree for improving regioselectivity.

Data Summary and Starting Conditions

For a typical base-mediated pyrazole N-alkylation, the following table provides a good starting point for optimization.

ParameterRecommended Starting ConditionsConsiderations for Optimization
Pyrazole 1.0 equivalentEnsure purity and dryness.
Alkylating Agent 1.1 - 1.5 equivalentsUse alkyl bromides or iodides for higher reactivity.[2]
Base K₂CO₃ (2.0 equivalents) or NaH (1.2 equivalents, 60% in mineral oil)Cs₂CO₃ can be more effective but is more expensive. NaH requires strictly anhydrous conditions.[2][4]
Solvent DMF or AcetonitrileDMSO can be used for less soluble starting materials.[2][8]
Temperature Room Temperature to 80 °CStart at room temperature and increase if the reaction is sluggish.
Reaction Time 4 - 24 hoursMonitor by TLC or LC-MS to determine completion.[5]

Experimental Protocol: General Procedure for Base-Mediated N-Alkylation

This protocol provides a reliable starting point for the N-alkylation of a generic pyrazole.

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the pyrazole (1.0 eq.).

  • Add anhydrous solvent (e.g., DMF, to make a 0.1-0.5 M solution).

  • Add the base (e.g., K₂CO₃, 2.0 eq.).

  • Stir the mixture at room temperature for 30 minutes to allow for deprotonation.

  • Add the alkylating agent (1.1 eq.) dropwise to the stirring suspension.

  • Stir the reaction at the desired temperature (e.g., room temperature or heated) and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by pouring the mixture into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated pyrazole.

Mechanistic Considerations: The Role of the Pyrazolate Anion

The N-alkylation of pyrazole under basic conditions proceeds via the formation of a pyrazolate anion. The base abstracts the acidic N-H proton to generate the anionic intermediate, which then acts as a nucleophile, attacking the electrophilic alkylating agent.

mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack pyrazole Pyrazole (R-H) pyrazolate Pyrazolate Anion (R⁻) pyrazole->pyrazolate + B: base Base (B:) protonated_base Protonated Base (BH⁺) pyrazolate->protonated_base - BH⁺ pyrazolate2 Pyrazolate Anion (R⁻) alkyl_halide Alkyl Halide (R'-X) product N-Alkylated Pyrazole (R-R') halide_ion Halide Ion (X⁻) product->halide_ion - X⁻ pyrazolate2->product + R'-X

Caption: General mechanism of base-mediated pyrazole N-alkylation.

The regioselectivity of the reaction is determined at the nucleophilic attack step. The distribution of the negative charge on the two nitrogen atoms of the pyrazolate anion, as well as steric accessibility, dictates which nitrogen will preferentially attack the alkylating agent.

References

  • D. J. C. Constable, C. Jimenez-Gonzalez, A. D. Henderson, "Perspective on solvent use in the pharmaceutical industry," Org. Process Res. Dev., 2007 , 11, 133-137. [Link]

  • F. A. Carey, R. J. Sundberg, Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th ed., Springer, 2007 . [Link]

  • J. Elguero, in Comprehensive Organic Chemistry II, vol. 4, eds. A. R. Katritzky, C. W. Rees, E. F. V. Scriven, Pergamon, Oxford, 1996, pp. 1-75.
  • A. R. Katritzky, C. W. Rees, E. F. V.
  • P. G. Baraldi, et al., "A new, simple, and efficient method for the N-alkylation of pyrazoles," Synthesis, 1984, 1984, 1032-1033.
  • S. Fustero, et al., "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs," J. Org. Chem., 2008 , 73, 3523-3529. [Link]

  • W. C. Guida, D. J. Mathre, "The use of protecting groups in organic synthesis," Org. Process Res. Dev., 1997, 1, 311-319.
  • T. W. Greene, P. G. M. Wuts, Protective Groups in Organic Synthesis, 4th ed., John Wiley & Sons, 2006 . [Link]

  • D. L. Boger, et al., "A new method for the N-alkylation of pyrazoles," J. Org. Chem., 1985, 50, 5377-5379.
  • Y. O. Edilova, et al., "Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning," Int. J. Mol. Sci., 2025 , 26, 10335. [Link]

  • S. Fustero, et al., "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents," J. Org. Chem., 2008 , 73, 3523-3529. [Link]

  • A. F. M. M. Rahman, T. Okuyama, "N-Alkylation of Pyrazoles," J. Heterocycl. Chem., 2007, 44, 949-953.
  • E. Yang, D. M. Dalton, "N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents," J. Org. Chem., 2024 , 89, 3278-3283. [Link]

  • I. A. Al-Masoudi, et al., "Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles," RSC Adv., 2015 , 5, 24345-24354. [Link]

Sources

Troubleshooting tautomeric ambiguity in pyrazol-5-ol characterization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, Researchers. This guide is designed to function as a dedicated support resource for scientists and drug development professionals grappling with the inherent complexities of pyrazol-5-ol and its derivatives. As a Senior Application Scientist, I've structured this center to address the most common and challenging issue encountered in this field: tautomeric ambiguity . The prototropic tautomerism of the pyrazolone ring often leads to confusing spectroscopic data, making definitive structural assignment a significant hurdle.

This resource moves beyond simple protocols. It provides in-depth, experience-driven answers to critical questions, explaining the causality behind experimental choices to empower you to design self-validating experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I've synthesized a pyrazol-5-ol derivative, but my characterization data is confusing. What's happening?

Answer: You are likely observing a mixture of tautomers in equilibrium. Pyrazol-5-ones can exist in three primary prototropic forms: the hydroxy-pyrazole (OH-form), the methylene-pyrazolone (CH-form), and the imino-pyrazolone (NH-form).[1] The position of this equilibrium is highly sensitive to the molecule's substitution pattern, the solvent used, pH, temperature, and even its physical state (solution vs. solid).[2][3]

The challenge arises because these tautomers can interconvert rapidly, often on the NMR timescale, leading to averaged signals or broad peaks that complicate spectral interpretation.[3] Your "confusing" data is actually a key indicator of this dynamic behavior. The first step in troubleshooting is to recognize that you are not looking at a single, static structure but a dynamic system.

Tautomers OH OH-Form (1H-Pyrazol-5-ol) CH CH-Form (2,4-Dihydro-3H-pyrazol-3-one) OH->CH [H+] NH NH-Form (1,2-Dihydro-3H-pyrazol-3-one) OH->NH less common CH->NH [H+]

Caption: Prototropic tautomeric equilibrium in pyrazol-5-ols.

Q2: How does the choice of solvent affect which tautomer I observe?

Answer: Solvent polarity and hydrogen-bonding capability are critical factors that can shift the tautomeric equilibrium, making solvent selection a powerful diagnostic tool. The underlying principle is the differential stabilization of each tautomer by the solvent.

  • Aprotic, Nonpolar Solvents (e.g., CCl₄, Cyclohexane, CDCl₃): These solvents tend to favor the less polar CH-form (the keto tautomer).[2][4] In these environments, intermolecular interactions are minimized.

  • Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can act as both hydrogen bond donors and acceptors. They effectively stabilize the OH-form (the enol tautomer) by forming hydrogen bonds with the hydroxyl group and the pyrazole nitrogens.[2][4]

  • Dipolar Aprotic Solvents (e.g., DMSO-d₆, THF): The results in these solvents can be more complex. While they lack the ability to donate hydrogen bonds, their high polarity can stabilize the more polar NH-form or zwitterionic species.[3][5] In DMSO, for example, the NH-form is often observed.[5]

Pro-Tip: Running NMR spectra in at least two different solvents, such as CDCl₃ and DMSO-d₆, is a fundamental first step in diagnosing tautomerism. A significant change in the spectra between these solvents is strong evidence of a tautomeric equilibrium.

Q3: My ¹H and ¹³C NMR spectra show broad signals or an unexpected number of peaks. How can I get a clear answer?

Answer: This is a classic sign of tautomeric interconversion at a rate that is intermediate on the NMR timescale. To resolve this, you need to either "freeze out" the individual tautomers or compare your data to structurally "fixed" analogues.

NMR_Workflow Start Ambiguous NMR Spectrum (Broad or Averaged Signals) VT_NMR Perform Variable-Temperature (VT) NMR Start->VT_NMR Fixed_Deriv Synthesize 'Fixed' Analogues (O-methyl and N-methyl) Start->Fixed_Deriv NMR_15N Acquire ¹⁵N NMR Spectrum Start->NMR_15N LowT Low Temp: Signals Sharpen into Two Sets (Slow Exchange) VT_NMR->LowT HighT High Temp: Signals Sharpen into One Averaged Set (Fast Exchange) VT_NMR->HighT Conclusion Definitive Tautomer Assignment LowT->Conclusion Compare Compare Spectra: Match Unknown's Shifts to Fixed Analogues Fixed_Deriv->Compare Compare->Conclusion N_Shifts Distinct N-1 ('pyrrole') and N-2 ('pyridine') shifts confirm dominant tautomer NMR_15N->N_Shifts N_Shifts->Conclusion

Caption: Logical workflow for resolving tautomeric ambiguity using NMR.

This is the most direct method to probe dynamic exchange.

  • Lowering the Temperature: As you cool the sample, the rate of proton exchange slows down. If you reach a temperature where the exchange is slow on the NMR timescale, the broad, averaged signals will resolve into sharp, distinct signals for each tautomer present.[3]

  • Raising the Temperature: Conversely, heating the sample can accelerate the exchange, causing separate signals to coalesce into a single, sharp, averaged peak.

Experimental Protocol: Variable-Temperature ¹H NMR

  • Solvent Selection: Choose a solvent with a wide liquid range (e.g., deuterated toluene, THF, or methanol).

  • Initial Spectrum: Acquire a standard spectrum at room temperature to serve as a baseline.

  • Cooling: Decrease the probe temperature in 10-15 K increments. Allow the temperature to equilibrate for 5-10 minutes at each step before acquiring a new spectrum.

  • Observation: Look for the "coalescence temperature" where broad signals begin to sharpen and resolve into multiple peaks. Continue cooling until no further changes are observed.

  • Quantification: At the lowest temperature (slow-exchange regime), you can determine the ratio of tautomers by integrating the signals corresponding to each species.[6]

Synthesizing the O-methylated and N-methylated analogues of your compound provides unambiguous reference spectra.[7] These derivatives are "locked" into a single tautomeric form.

  • The O-methyl derivative is a model for the OH-form .

  • The N-methyl derivative is a model for the NH-form .

By comparing the ¹H and ¹³C chemical shifts of your compound to these fixed analogues in the same solvent, you can identify the dominant tautomer. A close match in chemical shifts provides very strong evidence.[7]

¹⁵N NMR is an underutilized but extremely powerful tool. The chemical shift of nitrogen is highly sensitive to its chemical environment. The "pyrrole-like" N-1 and "pyridine-like" N-2 atoms in the pyrazole ring have distinctly different chemical shifts that are characteristic of the OH- and NH-forms.[5][7] For example, solid-state ¹⁵N NMR can show a chemical shift difference (Δδ) of over 50 ppm between N-1 and N-2 in the OH-form, clearly indicating their different nature.[7]

Spectroscopic Technique OH-Form Signature CH-Form Signature NH-Form Signature
¹H NMR Observable OH proton (often broad, ~10-12 ppm).[7] C4-H is a doublet.[7]Two protons at C4 (CH₂), often appearing as a singlet ~3.5 ppm. No OH/NH proton.Observable NH proton. C4-H is a singlet.
¹³C NMR C5 is downfield (~155-165 ppm, C-O). C3 is upfield.[7] C4 is a methine carbon (~90-100 ppm).[7]C5 is upfield (~40-50 ppm, CH₂). C3 is a carbonyl carbon, downfield (~170-180 ppm).C5 is a carbonyl carbon, downfield (~170-180 ppm).
FTIR (cm⁻¹) Broad O-H stretch (~3200-2500). No C=O stretch.[2]C=O stretch (~1700-1720).[4]N-H stretch (~3300-3100). C=O stretch (~1650-1680).

Note: Exact chemical shifts and frequencies are highly dependent on substitution, solvent, and concentration. This table provides general ranges.

Q4: When should I use X-ray crystallography or computational methods?

Answer: These advanced techniques are used when spectroscopic data remains ambiguous or when you need the highest level of structural confirmation.

  • Single-Crystal X-ray Crystallography: This is the "gold standard" for unambiguously determining the structure in the solid state .[8] If you can grow a suitable crystal, this method will definitively show which tautomer exists in the crystal lattice and reveal its intermolecular interactions, such as hydrogen-bonding dimers.[7][9]

    • Causality: The solid-state structure is determined by the most stable arrangement in the crystal lattice, which may not be the most stable tautomer in solution. However, it provides an absolute structural anchor. Comparing the solid-state NMR spectrum with the solution-state spectrum can then reveal if the dominant form is the same in both phases.[7]

  • Computational Chemistry (e.g., DFT): Theoretical calculations are an excellent complementary tool. They can be used to:

    • Predict Relative Stabilities: Calculate the relative energies (ΔE or ΔG) of all possible tautomers in the gas phase or in solution (using a solvent continuum model).[10][11] This can predict which tautomer is thermodynamically favored.

    • Simulate Spectra: Predict NMR chemical shifts and IR vibrational frequencies for each tautomer.[12] You can then compare these predicted spectra to your experimental data to see which tautomer is the best match.

    • Understand Barriers: Calculate the energy barriers for interconversion between tautomers, helping to explain the dynamics observed in VT-NMR experiments.[3]

Pro-Tip: A powerful approach is to combine techniques. For example, use X-ray crystallography to solve the solid-state structure, then use computational chemistry to predict the relative stabilities in solution, and finally, use multi-solvent and variable-temperature NMR to experimentally confirm the predictions.[7]

References
  • Khan, I. et al. (2022). New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. National Institutes of Health (NIH). [Link]

  • Farag, A. M. et al. (2012). Synthesis and characterization of novel pyrazolone derivatives. ARKIVOC. [Link]

  • Arnaudov, M. G. et al. (2006). Tautomerism in 1-Phenyl-3-Substituted Pyrazol-5-ones: FT-Infrared Spectral Analysis and Ab Initio Calculations. Spectroscopy Letters. [Link]

  • Holzer, W. et al. (2011). Reactions and tautomeric behavior of 1-(2-pyridinyl)-1H-pyrazol-5-ols. HETEROCYCLES. [Link]

  • Burra, V. R. et al. (2016). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica. [Link]

  • Taylor & Francis Online. (2006). Tautomerism in 1-Phenyl-3-Substituted Pyrazol-5-ones: FT-Infrared Spectral Analysis and Ab Initio Calculations. [Link]

  • Pereira, M. M. et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. [Link]

  • Holzer, W. et al. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules. [Link]

  • Krygowski, T. M. et al. (2004). Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. Journal of Molecular Structure: THEOCHEM. [Link]

  • Prafulla, M. et al. (2013). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED NOVEL PYRAZOLONE AND PYRAZOLE DERIVATIVES. Indian Journal of Heterocyclic Chemistry. [Link]

  • Csollei, J. et al. (2014). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein Journal of Organic Chemistry. [Link]

  • MDPI. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. [Link]

  • Alkorta, I. et al. (2015). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules. [Link]

  • Al-Allaf, T. A. K. (2011). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • International Journal of Creative Research Thoughts. (2025). Biological Properties, Characterization And Synthesis Of Pyrazolones And Pyrazolones Derivatives – An Overview. [Link]

  • da Silva, G. N. et al. (2019). Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants. Journal of Molecular Modeling. [Link]

  • Sci-Hub. (2011). Reactions and Tautomeric Behavior of 1-(2-Pyridinyl)-1H-pyrazol-5-ols. [Link]

  • Al-Azmi, S. H. (2012). Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. International Journal of Modern Organic Chemistry. [Link]

  • Ivanova, G. et al. (2004). On the tautomerism of 1-phenyl-3-substituted-pyrazol-5-ones and their photoinduced products - Experimental and theoretical UV spectral analysis. Journal of Molecular Structure. [Link]

  • Claramunt, R. M. et al. (1998). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (1H, 13C, 15N NMR and X-Ray Crystallography) Study. Heterocycles. [Link]

  • ResearchGate. (2020). Chemical structures and X-ray crystallography of analogs of pyrazole 5. [Link]

  • ResearchGate. (2006). Tautomerism in 1-Phenyl-3-Substituted Pyrazol-5-ones: FT-Infrared Spectral Analysis and Ab Initio Calculations. [Link]

  • ResearchGate. (2015). X-ray crystallographic comparison of pyrazole subsidiaries. [Link]

  • Ivanova, G. D. et al. (2003). IR-spectral study of photoinduced tautomerization in 1,3-diphenyl-pyrazol-5-one. Central European Journal of Chemistry. [Link]

  • Martins, F. T. et al. (2021). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. Molecules. [Link]

  • Diehl, P. et al. (1970). The 1H NMR spectrum of pyrazole in a nematic phase. Organic Magnetic Resonance. [Link]

  • Ben-Ammar, A. et al. (2022). X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol. Molecules. [Link]

  • Elguero, J. et al. (2015). The Use of NMR Spectroscopy to Study Tautomerism. [Link]

Sources

Enhancing the stability of 1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-ol in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-ol. This resource is designed for researchers, medicinal chemists, and drug development professionals to address common challenges related to the stability of this compound in solution. Our goal is to provide you with the scientific rationale and actionable protocols to ensure the integrity and reproducibility of your experiments.

Introduction: The Stability Challenge

This compound is a heterocyclic compound of significant interest due to its structural motifs—a pyrazole ring linked to a pyridine ring—which are common in pharmacologically active molecules.[1][2][3] However, the pyrazol-5-ol core presents inherent stability challenges. The molecule exists in a tautomeric equilibrium with its keto form (1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5(4H)-one), and the electron-rich nature of this system makes it susceptible to degradation, primarily through oxidation, hydrolysis, and photodegradation. Understanding these pathways is critical for maintaining the compound's purity and activity in solution.

Section 1: Troubleshooting Guide - Diagnosing and Solving Instability

This section addresses common observational issues in a question-and-answer format, providing insights into the underlying chemistry and offering immediate corrective actions.

Q1: My stock solution of this compound in DMSO/water is turning yellow or brown. What is causing this discoloration?

A1: This is a classic indicator of oxidative degradation. The pyrazol-5-ol moiety is susceptible to oxidation, which can be accelerated by dissolved oxygen, exposure to light, or the presence of trace metal impurities. The resulting oxidized species are often colored chromophores.

  • Causality: The hydroxyl group on the pyrazole ring makes it electron-rich and prone to losing an electron or hydrogen atom, initiating a cascade of reactions with molecular oxygen. This process can be catalyzed by light (photo-oxidation) or metal ions.

  • Immediate Actions:

    • Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

    • Solvent Purity: Use high-purity, deoxygenated solvents. Solvents can be deoxygenated by sparging with nitrogen or argon for 15-30 minutes before use.

    • Antioxidants: Consider adding a small amount of an antioxidant to your stock solution.

Q2: I'm observing a progressive loss of the parent compound peak and the appearance of new, unidentified peaks in my HPLC analysis over a few hours. How can I identify the cause?

A2: This indicates that the compound is degrading under your experimental conditions. The degradation could be due to several factors, including pH, temperature, or solvent reactivity. A systematic approach is needed to pinpoint the cause.

  • Causality: The stability of heterocyclic compounds like pyrazoles can be highly dependent on the solution's pH.[4] Both strongly acidic and alkaline conditions can catalyze hydrolysis of functional groups or promote ring-opening reactions. Additionally, some solvents, while appearing inert, can contribute to degradation over time.

  • Troubleshooting Workflow: A logical workflow can help isolate the variable responsible for the degradation.

G start Instability Observed in HPLC check_ph Is the solution buffered? start->check_ph ph_yes pH is stable. Proceed to next check. check_ph->ph_yes Yes ph_no pH is un-controlled. Potential for acid/base hydrolysis. check_ph->ph_no No check_solvent What is the solvent? solvent_dmf Solvent is DMSO/DMF check_solvent->solvent_dmf solvent_protic Solvent is protic (MeOH, EtOH, H2O) check_solvent->solvent_protic check_light Is the experiment light-sensitive? light_yes Experiment is under ambient light. check_light->light_yes Yes light_no Experiment is protected from light. check_light->light_no No check_temp What is the storage temperature? temp_rt Stored at Room Temp check_temp->temp_rt Yes temp_cold Stored at 2-8°C or frozen check_temp->temp_cold No ph_yes->check_solvent ph_action Action: Introduce a buffer system (e.g., PBS at pH 7.4). Re-evaluate stability. ph_no->ph_action solvent_action_dmf Action: Use fresh, anhydrous grade. Check for amine impurities. Consider alternative solvents like Acetonitrile. solvent_dmf->solvent_action_dmf solvent_action_protic Action: Ensure pH is controlled. Consider hydrolysis as a pathway. solvent_protic->solvent_action_protic solvent_action_dmf->check_light solvent_action_protic->check_light light_action Action: Repeat experiment in the dark or using amber vials. Compare degradation rates. light_yes->light_action light_no->check_temp temp_action Action: Perform a short-term stability test at 2-8°C and -20°C. Store aliquots to avoid freeze-thaw cycles. temp_rt->temp_action

Caption: Workflow for a forced degradation study to validate an HPLC method.

Section 4: Frequently Asked Questions (FAQs)

  • Q: What is the primary degradation product I should expect?

    • A: While this requires experimental confirmation, oxidation of the pyrazol-5-ol ring to form dimeric or more complex structures is a highly probable pathway. Hydrolysis is less likely unless under harsh pH conditions.

  • Q: Can I use DMSO for long-term storage?

    • A: While convenient, DMSO is not ideal for long-term storage. It is hygroscopic (absorbs water), which can facilitate hydrolysis, and can slowly oxidize some compounds. For long-term storage, it is best to store the compound as a dry solid at -20°C. If a stock solution is necessary, prepare it in anhydrous DMSO, store in small aliquots under argon at -80°C, and use each aliquot only once.

  • Q: Does the position of the nitrogen in the pyridine ring (pyridin-2-yl) affect stability?

    • A: Yes. The nitrogen at position 2 can act as a chelating agent for metal ions, which can catalyze oxidation. If you suspect metal contamination in your buffers, consider adding a chelating agent like EDTA (at ~100 µM) to sequester these ions.

  • Q: Is the compound stable enough for in vivo studies?

    • A: This must be determined experimentally. The metabolic stability of pyrazole derivatives is often quite good, which is one reason for their prevalence in drug discovery. [2]However, you must assess its stability in plasma and relevant biological matrices before beginning animal studies.

References

  • Royal Society of Chemistry. (2024). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. RSC Publishing. [Link]

  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

  • Separation Science. (2024). Analytical Techniques In Stability Testing. [Link]

  • LCGC. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]

  • Mahboub, F. A., & Arisha, S. M. (2015). Synthesis, antioxidant activity and QSAR studies of some pyridine derivatives. World Journal of Pharmaceutical Sciences, 3(5), 787-1024. [Link]

  • KCAS Bio. (2020). Unstable Small Molecule Therapeutic Analysis. [Link]

  • Al-Omar, M. A., et al. (2005). Synthesis and in vitro antioxidant activity of some new fused pyridine analogs. Archiv der Pharmazie, 338(4), 175-80. [Link]

  • Khan, I., et al. (2023). Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst: a route to EGFR inhibitors. RSC Advances, 13(45). [Link]

  • Bobkova, L. S., et al. (2015). Synthesis, antioxidant activity and QSAR studies of some pyridine derivatives. World Journal of Pharmaceutical Sciences. [Link]

  • Michigan State University Department of Chemistry. Heterocyclic Compounds. [Link]

  • MDPI. (2022). Acidic Stabilization of the Dual-Aromatic Heterocyclic Anions. [Link]

  • International Journal of Research in Pharmaceutical Sciences. (2020). Core components of analytical method validation for small molecules-an overview. [Link]

  • Patil, U., et al. (2022). Review on Pyridine Analogues as Anti-Microbial, Anti-TB and Anti-oxidant Activity. Drug Discovery. [Link]

  • Chaban, T., et al. (2019). Antioxidant properties of some novel derivatives thiazolo[4,5-b] pyridine. Pharmacia, 66(4), 213-219. [Link]

  • ACS Publications. (2023). Click-to-Release Reactions for Tertiary Amines and Pyridines. [Link]

  • Wiley Online Library. (2022). Stabilization of Ethynyl‐Substituted Aryl‐λ‐Iodanes by Tethered N‐Heterocylces. [Link]

  • Royal Society of Chemistry. (2021). Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning. RSC Publishing. [Link]

  • ResearchGate. (2016). Substituent Effects in Heterocyclic Systems. [Link]

  • MDPI. (2022). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. [Link]

  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]

  • Chemistry Stack Exchange. (2024). Rule for which heterocycles are stable?. [Link]

  • Future Medicinal Chemistry. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

  • Royal Society of Chemistry. (2023). Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study. New Journal of Chemistry. [Link]

  • National Institutes of Health. (2018). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. [Link]

  • ResearchGate. (2002). Synthesis of 1-Methyl-5-(pyrazol-3- and -5-yl- and 1, 2, 4-triazol-3- and 5-yl)-1, 2, 3, 6-tetrahydropyridine Derivatives and Their Evaluation as Muscarinic Receptor Ligands. [Link]

  • Google Patents. Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol.
  • MDPI. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. [Link]

  • PubChem. 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol. [Link]

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  • Oriental Journal of Chemistry. (2018). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. [Link]

  • Journal of Medicinal and Chemical Sciences. (2021). Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. [Link]

  • Chemsrc. 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol. [Link]

  • ResearchGate. (2021). Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. [Link]

  • MDPI. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. [Link]

  • ResearchGate. (2012). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. [Link]

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Addressing regioisomer formation in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrazole synthesis, with a specific focus on the persistent challenge of regioisomer formation. My aim is to provide not just protocols, but a deeper understanding of the underlying principles that govern regioselectivity, empowering you to troubleshoot and optimize your synthetic strategies effectively.

Frequently Asked Questions (FAQs)

This section addresses the most common questions we receive regarding regioisomer formation in pyrazole synthesis.

Q1: What is the primary cause of regioisomer formation in pyrazole synthesis?

The formation of regioisomers is a common issue in the classical Knorr pyrazole synthesis, which involves the condensation of a monosubstituted hydrazine (R¹-NHNH₂) with an unsymmetrical 1,3-dicarbonyl compound (R²-CO-CH₂-CO-R³).[1] The hydrazine has two non-equivalent nitrogen atoms (the substituted N-1 and the unsubstituted N-2), and the dicarbonyl has two different carbonyl groups. The reaction can proceed via two different pathways, leading to two possible regioisomers.

Q2: How can I predict which regioisomer will be the major product?

Predicting the major regioisomer is a nuanced process that depends on a combination of electronic and steric factors of both reactants. The general principle involves the initial attack of the more nucleophilic nitrogen of the hydrazine on the more electrophilic (or less sterically hindered) carbonyl carbon of the 1,3-dicarbonyl.[2]

  • For substituted hydrazines: In alkylhydrazines (e.g., methylhydrazine), the NH₂ group is generally more nucleophilic. In arylhydrazines (e.g., phenylhydrazine), the substituted NH group can be more nucleophilic due to resonance effects.

  • For 1,3-dicarbonyls: A carbonyl group adjacent to an electron-withdrawing group (like a trifluoromethyl group) is more electrophilic and therefore more susceptible to nucleophilic attack.

Q3: Can I control the regioselectivity of my pyrazole synthesis?

Yes, to a significant extent. The regioselectivity is not solely dependent on the substrates but can be heavily influenced by the reaction conditions. Key parameters you can adjust include:

  • Solvent: This is one of the most critical factors.

  • Temperature: Can influence the kinetic vs. thermodynamic product distribution.

  • pH/Catalyst: The presence of an acid or base can alter the reaction pathway.

Q4: I've obtained a mixture of regioisomers. How can I separate them?

Separation of pyrazole regioisomers, which often have very similar polarities, is a common challenge.[3] The most widely used technique is silica gel column chromatography .[3][4] High-Performance Liquid Chromatography (HPLC) can also be employed for more challenging separations or for analytical quantification.[1]

Q5: How can I definitively identify the structure of each regioisomer?

Unambiguous characterization of regioisomers is crucial. While ¹H and ¹³C NMR are standard techniques, they may not be sufficient to differentiate between isomers. Advanced 2D NMR techniques are highly recommended:

  • Nuclear Overhauser Effect Spectroscopy (NOESY): This technique can identify spatial proximity between protons on the N-substituent and protons on the C-5 substituent of the pyrazole ring, providing clear evidence for one regioisomer over the other.[4]

  • Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons that are 2-3 bonds away. Observing a correlation between the protons of the N-substituent and the C-3 or C-5 carbon of the pyrazole ring can definitively establish the connectivity.

Troubleshooting Guide

This guide provides solutions to specific problems you might encounter during your experiments.

Problem 1: Poor or Unexpected Regioisomeric Ratio

You've performed a Knorr pyrazole synthesis and obtained a nearly 1:1 mixture of regioisomers, or the major isomer is not the one you predicted.

Root Cause Analysis:

The observed regioselectivity is a result of the interplay between the inherent reactivity of your substrates and the chosen reaction conditions. Standard conditions, such as using ethanol as a solvent at room temperature, often provide poor regioselectivity.[5]

Solutions:

1. Solvent Optimization (High-Impact Solution)

The choice of solvent can dramatically alter the regioselectivity. Fluorinated alcohols, in particular, have been shown to significantly favor the formation of one regioisomer.[2][5]

  • Protocol:

    • Dissolve your 1,3-dicarbonyl compound in the chosen solvent (e.g., 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP)).

    • Slowly add the substituted hydrazine (1.0-1.2 equivalents) at room temperature.

    • Stir the reaction and monitor its progress by TLC or LC-MS.

    • Compare the regioisomeric ratio obtained in TFE or HFIP with that from a standard solvent like ethanol.

  • Scientific Rationale: Fluorinated alcohols can form hydrogen bonds with the carbonyl groups of the 1,3-dicarbonyl, enhancing the electrophilicity of one carbonyl over the other and directing the nucleophilic attack of the hydrazine.

Data Snapshot: The Power of Fluorinated Solvents [2]

1,3-Dicarbonyl SubstrateHydrazineSolventRegioisomeric Ratio
1-(2-furyl)-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineEthanol36:64
1-(2-furyl)-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineTFE85:15
1-(2-furyl)-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineHFIP97:3

2. pH and Catalyst Adjustment

The reaction is often catalyzed by acid.[6] Controlling the pH can influence the rate of competing reaction pathways.

  • Acid Catalysis: The Knorr synthesis is typically performed under acidic conditions or with a catalytic amount of acid. This protonates a carbonyl group, activating it for nucleophilic attack. While this speeds up the reaction, it may not always improve selectivity.[7]

  • Base-Mediated Alternatives: In some cases, a base is used to generate an enolate from the 1,3-dicarbonyl or to facilitate alternative cyclization pathways.[8]

Experimental Workflow for pH Screening:

G cluster_start Start cluster_conditions pH Screening cluster_analysis Analysis cluster_decision Decision start Reaction with Poor Regioselectivity acidic Acidic Conditions (e.g., cat. AcOH, TFA) start->acidic neutral Neutral Conditions (No additive) start->neutral basic Basic Conditions (e.g., cat. Et3N, DBU) start->basic analyze Analyze Regioisomeric Ratio (by 1H NMR or LC-MS) acidic->analyze neutral->analyze basic->analyze decision Select Optimal pH for Desired Regioisomer analyze->decision

Caption: pH screening workflow for optimizing regioselectivity.

Problem 2: Difficulty Separating Regioisomers by Column Chromatography

Your regioisomers are co-eluting or have very similar Rf values on a TLC plate, making separation by column chromatography challenging.

Root Cause Analysis:

Regioisomers often have very similar polarities, leading to poor separation on silica gel.[3] The choice of eluent is critical for achieving resolution.

Solutions:

1. Systematic Eluent Optimization

  • Initial Screening (TLC):

    • Spot your mixture on a TLC plate.

    • Develop the plate in a standard solvent system, such as 20% ethyl acetate in hexanes.

    • If the spots are not resolved, systematically vary the polarity. Try 10%, 30%, and 50% ethyl acetate in hexanes.

    • If resolution is still poor, switch to a different solvent system. Dichloromethane/methanol or ether/hexanes can offer different selectivity.[9]

2. Chromatographic Technique Modification

  • Use a Shallow Gradient: Instead of isocratic elution (a single solvent mixture), a shallow gradient (e.g., starting from 5% ethyl acetate/hexanes and slowly increasing to 20%) can improve the separation of closely eluting compounds.

  • Dry Loading: This technique often leads to better separation.[3]

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution.

    • Evaporate the solvent completely to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of your packed column.

Troubleshooting Decision Tree for Separation:

G cluster_yes cluster_no start Co-eluting Isomers check_tlc Is there any separation on TLC? start->check_tlc shallow_gradient Use a shallow gradient for the column. check_tlc->shallow_gradient Yes change_solvent Change eluent system (e.g., DCM/MeOH) check_tlc->change_solvent No dry_load Use dry loading technique. shallow_gradient->dry_load success Separation Successful dry_load->success check_tlc_again Re-check separation on TLC change_solvent->check_tlc_again check_tlc_again->shallow_gradient Separation Observed check_tlc_again->change_solvent Still No Separation

Caption: Decision tree for troubleshooting isomer separation.

Problem 3: The Desired Regioisomer is Consistently the Minor Product

You have optimized the reaction conditions, but the undesired regioisomer remains the major product.

Root Cause Analysis:

The inherent electronic and steric properties of your starting materials may strongly favor the formation of the undesired isomer under standard condensation conditions.

Solutions:

1. Consider Alternative Regioselective Syntheses

If controlling the Knorr synthesis is proving difficult, it may be more efficient to use a different, more regioselective method.

  • [3+2] Cycloaddition Reactions: These reactions often offer excellent regioselectivity. For example, the reaction of sydnones with alkynes can be highly regioselective, but the selectivity can depend on the catalyst and substrates used.[3][10]

  • Synthesis from Vinyl Ketones or Acetylenic Ketones: Reacting hydrazines with α,β-unsaturated ketones or acetylenic ketones can provide a regioselective route to pyrazoles, although mixtures can still be formed in some cases.[1]

2. Computational Chemistry as a Predictive Tool

  • Density Functional Theory (DFT): Computational methods like DFT can be used to model the reaction mechanism and predict the relative stability of the transition states leading to each regioisomer.[4][11][12] This can provide valuable insight into why a particular isomer is favored and can help in the rational design of substrates that will lead to the desired product. While running these calculations requires specialized software and expertise, collaborating with a computational chemist can be highly beneficial for challenging projects.

References

  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523-3526. [Link]

  • Caruso, F., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5894. [Link]

  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. The Journal of Organic Chemistry.
  • El-Hady, I. A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6516. [Link]

  • UAB Divulga. (2011). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. [Link]

  • Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 8(1), 41-46. [Link]

  • Zhang, Z., et al. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. [Link]

  • Bawa, S., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

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  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412-2415. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]

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  • G. A. L. Bare, et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie, 130(36), 11808-11813. [Link]

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  • ResearchGate. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. [Link]

  • ResearchGate. (2021). Greener and facile aqueous synthesis of pyrazoles using Amberlyst-70 as a recyclable catalyst. [Link]

  • MDPI. (2021). Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones. [Link]

  • ResearchGate. (2025). Synthesis, Characterization and DFT Study of Pyrazole-Carboxamides Compounds. [Link]

  • MDPI. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. [Link]

  • ResearchGate. (2022). The Role of Computational Chemistry in Predicting Chemical Reaction Mechanisms. [Link]

  • MDPI. (2020). A Novel and Efficient Five-Component Synthesis of Pyrazole Based Pyrido[2,3-d]pyrimidine-diones in Water. [Link]

  • Google Patents. (2015). Process for the regioselective synthesis of pyrazoles.
  • ResearchGate. (2025). Pyrazol-3-ones, Part 1: Synthesis and Applications. [Link]

  • NIH. (2021). Recent highlights in the synthesis and biological significance of pyrazole derivatives. [Link]

  • NIH. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. [Link]

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Technical Support Center: Resolving Impurities in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Method Development and Troubleshooting

Welcome to the technical support center for impurity resolution in pyrazole synthesis. Pyrazoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents, from anti-inflammatory drugs like celecoxib to anti-cancer and anti-diabetic medications[1][2]. However, their synthesis is often accompanied by the formation of closely related impurities that can compromise the safety, efficacy, and stability of the final Active Pharmaceutical Ingredient (API).[3][4]

This guide provides field-proven insights, troubleshooting strategies, and detailed protocols in a direct question-and-answer format. It is designed to help researchers, analytical scientists, and drug development professionals navigate the complexities of identifying, separating, and controlling impurities in compliance with global regulatory standards.

Section 1: Frequently Asked Questions - Understanding Pyrazole Impurities

This section addresses the fundamental questions regarding the origin and classification of impurities encountered during pyrazole synthesis.

Q1: What are the most common types of impurities I should expect in my pyrazole synthesis?

A: Impurities in pyrazole synthesis are generally categorized based on their origin, as defined by the International Council for Harmonisation (ICH) guidelines.[3][5] You can anticipate encountering:

  • Organic Impurities:

    • Starting Materials & Intermediates: Unreacted starting materials or key intermediates that carry through the synthesis.

    • By-products: These are undesired products formed from side reactions. A classic example in pyrazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds, is the formation of regioisomers .[6] These isomers have the same molecular formula but differ in the arrangement of substituents on the pyrazole ring, making them notoriously difficult to separate due to very similar physical properties.[6][7] Incomplete cyclization can also lead to pyrazoline intermediates as byproducts.[6]

    • Degradation Products: Impurities that form during manufacturing or upon storage of the API. These are typically investigated through forced degradation studies.[8][9]

  • Inorganic Impurities: These result from the manufacturing process and can include reagents, ligands, catalysts, residual metals, or inorganic salts.[3][5]

  • Residual Solvents: Organic volatile chemicals used during the synthesis process.[5][10]

Q2: Why is it critical to control these impurities, and what are the regulatory limits?

A: Controlling impurities is a matter of patient safety and drug efficacy. Even trace amounts can have unintended pharmacological or toxicological effects.[3] Regulatory bodies, guided by the ICH, have established strict thresholds for the control of impurities in new drug substances.[4][11] The key guideline is ICH Q3A(R2), which defines the thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.[4][11]

Table 1: ICH Q3A(R2) Impurity Thresholds for New Drug Substances [4][5][11]

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day (whichever is lower)0.15% or 1.0 mg per day (whichever is lower)
> 2 g/day 0.03%0.05%0.05%
  • Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.

  • Identification Threshold: The level above which an impurity's structure must be determined.[4]

  • Qualification Threshold: The level above which an impurity must be assessed for its biological safety.[4]

Section 2: Troubleshooting Guide - Common Analytical & Purification Challenges

This section tackles specific experimental issues with diagnostic advice and actionable solutions.

Q3: My reaction produced regioisomers that are co-eluting in my HPLC analysis and are inseparable on a standard silica gel column. What is my strategy?

A: This is the most common and challenging issue in pyrazole synthesis.[6] The similar polarity of regioisomers makes them difficult to resolve. Your strategy should be systematic, involving both chromatographic optimization and analytical confirmation.

  • Causality: Regioisomers arise from the reaction of an unsymmetrical 1,3-dicarbonyl compound with a hydrazine, where the hydrazine can attack either of the two non-equivalent carbonyl carbons, leading to two different pyrazole products.[6][12]

  • Troubleshooting Workflow:

G Workflow: Resolving Pyrazole Regioisomers cluster_0 Initial Observation cluster_1 Confirmation cluster_2 Method Development for Separation cluster_3 Resolution & Characterization start Co-eluting peaks in HPLC | Multiple close spots on TLC confirm Confirm Isomer Presence via LC-MS or GC-MS Look for identical mass-to-charge ratios (m/z) start->confirm Are masses identical? hplc_dev HPLC Method Optimization 1. Screen different stationary phases (e.g., C18, Phenyl-Hexyl, Cyano) 2. Adjust mobile phase organic modifier (ACN vs. MeOH) 3. Modify pH or add ion-pairing agent if applicable confirm->hplc_dev Yes, isomers confirmed flash_dev Flash Chromatography Optimization 1. Screen different solvent systems in TLC (e.g., Hexane/EtOAc, DCM/MeOH) 2. Use a shallow elution gradient 3. Consider alternative sorbents (e.g., Alumina, C18-functionalized silica) confirm->flash_dev isolate Isolate Isomers using Preparative HPLC or Flash Chromatography hplc_dev->isolate flash_dev->isolate characterize Characterize separated isomers using NMR spectroscopy (1H, 13C, NOESY) to assign structures isolate->characterize

Caption: Decision tree for resolving pyrazole regioisomers.

  • Actionable Advice:

    • Confirm with Mass Spectrometry: Before extensive method development, confirm you have isomers by analyzing the mixture with LC-MS or GC-MS. Isomers will have identical molecular weights.[13]

    • HPLC Optimization: For analytical separation, explore different column chemistries. A standard C18 column may not be sufficient. Phenyl-hexyl or cyano-based columns can offer alternative selectivity based on pi-pi interactions. Systematically vary the mobile phase composition (e.g., acetonitrile vs. methanol) and pH.

    • Flash Chromatography: For preparative separation, find a solvent system on TLC that shows even a slight separation (difference in Rf). Use a very shallow gradient during column chromatography to maximize the resolution between the closely eluting spots.[7]

Q4: How do I develop a robust, stability-indicating HPLC method for my final pyrazole compound?

A: A stability-indicating method is one that can accurately quantify the API in the presence of its impurities, including by-products and potential degradation products.[14] The development process is systematic and must be validated according to ICH Q2(R1) guidelines.

  • Causality: The goal is to find chromatographic conditions that resolve the main API peak from all potential and actual impurities, ensuring that any decrease in the API concentration due to degradation is accurately measured.[9]

  • Step 1: Forced Degradation Studies: First, you must intentionally degrade your API to generate the very impurities the method needs to detect.[8][14] This involves exposing the API to harsh conditions.

Table 2: Typical Conditions for Forced Degradation Studies [8][14]

Stress ConditionReagent/ConditionTypical Duration
Acid Hydrolysis0.1 M HCl2 to 24 hours at 60-80°C
Base Hydrolysis0.1 M NaOH2 to 24 hours at 60-80°C
Oxidation3-30% H₂O₂2 to 24 hours at room temp
ThermalDry Heat (e.g., 105°C)24 to 72 hours
PhotolyticUV/Visible Light (ICH Q1B)Expose to ≥1.2 million lux hours and ≥200 watt hours/m²
  • Step 2: Method Development: Analyze the stressed samples using HPLC. Your initial method should be designed to retain and separate compounds with a range of polarities.

Table 3: Recommended Starting Conditions for RP-HPLC Method Development

ParameterStarting ConditionRationale
Column C18, 150 x 4.6 mm, 5 µmA versatile, robust stationary phase suitable for a wide range of compounds.[7][15]
Mobile Phase A 0.1% Formic Acid or Phosphoric Acid in WaterProvides good peak shape for acidic and basic analytes by controlling ionization.[7]
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers; screen both as they offer different selectivities.
Gradient 5% to 95% B over 20-30 minutesA broad gradient ensures that all potential impurities, from highly polar to non-polar, are eluted.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.[16]
Detection UV/PDA Detector at 210-400 nmA Photodiode Array (PDA) detector is crucial to check for peak purity and select the optimal wavelength.
Column Temp. 25-30 °CMaintains reproducible retention times.[16]
  • Step 3: Optimization: Adjust the gradient slope, mobile phase modifiers (acid type, pH), and column chemistry to achieve a resolution (Rs) of >1.5 between the API and all impurity peaks.

Section 3: Protocols and Methodologies

This section provides detailed, step-by-step procedures for the key workflows discussed above.

Protocol 1: General Procedure for a Forced Degradation Study

Objective: To generate potential degradation products of a pyrazole API to support the development of a stability-indicating analytical method.

Materials:

  • Pyrazole API

  • 1 M HCl, 1 M NaOH

  • 30% Hydrogen Peroxide (H₂O₂)

  • HPLC-grade water, acetonitrile, methanol

  • Class A volumetric flasks and pipettes

  • pH meter, heating block/oven, photostability chamber

Procedure:

  • Sample Preparation: Prepare stock solutions of the API in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).

  • Acid Hydrolysis: Mix 1 mL of API stock with 1 mL of 0.2 M HCl to get a final acid concentration of 0.1 M. Heat at 80°C. Withdraw aliquots at 2, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of API stock with 1 mL of 0.2 M NaOH. Heat at 80°C. Withdraw aliquots at timed intervals. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of API stock with 1 mL of 6% H₂O₂. Keep at room temperature, protected from light. Withdraw aliquots at timed intervals.

  • Thermal Degradation: Place a known quantity of solid API in an oven at 105°C. Dissolve samples at timed intervals for analysis.

  • Photolytic Degradation: Expose solid API and a solution of the API to light stress as per ICH Q1B guidelines.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method. The goal is to achieve 5-20% degradation of the API, as this typically generates a sufficient amount of degradation products for detection without being overly complex.[17]

Protocol 2: Impurity Identification and Characterization Workflow

Objective: To identify the structure of an unknown impurity detected during method development.

Trustworthiness: This workflow integrates orthogonal analytical techniques to ensure a high degree of confidence in the final structure elucidation.

G Workflow: Unknown Impurity Identification cluster_0 Detection & Isolation cluster_1 Preliminary Identification cluster_2 Structural Elucidation cluster_3 Confirmation detect Unknown impurity detected above identification threshold (>0.10%) in HPLC-UV isolate Isolate impurity using preparative HPLC or flash chromatography Collect fractions and verify purity detect->isolate lcms Analyze isolated fraction by High-Resolution LC-MS (e.g., Q-TOF) Determine accurate mass and molecular formula Analyze fragmentation pattern (MS/MS) isolate->lcms confirm Confirm identity by co-injection in HPLC and comparison of spectroscopic data (MS, NMR) with the isolated impurity isolate->confirm Co-injection nmr Acquire comprehensive NMR data: 1H NMR 13C NMR 2D NMR (COSY, HSQC, HMBC) lcms->nmr Propose molecular formula propose Propose structure based on combined MS and NMR data nmr->propose synthesize Synthesize the proposed impurity structure via an independent chemical route propose->synthesize If required for reference standard synthesize->confirm

Caption: A self-validating workflow for impurity characterization.

Expertise & Experience:

  • LC-MS/MS: The fragmentation pattern is key. Compare it to the fragmentation of the API to see what part of the molecule has changed. For example, a different fragmentation pattern might indicate a modification on a side chain.[13][18]

  • NMR Spectroscopy: 2D NMR is essential for definitive proof. An HMBC (Heteronuclear Multiple Bond Correlation) experiment is particularly powerful as it shows correlations between protons and carbons over 2-3 bonds, allowing you to piece the molecular structure together like a puzzle.[18][19]

  • Synthesis & Co-injection: The gold standard for confirming an impurity's identity is to synthesize the proposed structure and demonstrate that it has the identical retention time and spectroscopic properties as the impurity isolated from the API sample.[20]

References

  • ICH Q3A(R2) Impurities in New Drug Substances - European Medicines Agency (EMA) - [Link]

  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines - International Journal of Pharmaceutical Investigation - [Link]

  • Impurity guidelines in drug development under ICH Q3 - AMSbiopharma - [Link]

  • ICH Q3A Guideline for Impurities in New Drug Substances - YouTube - [Link]

  • ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy - [Link]

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - National Institutes of Health (NIH) - [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline - [Link]

  • Pyrazole synthesis - Organic Chemistry Portal - [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry - ResearchGate - [Link]

  • Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole - Slideshare - [Link]

  • Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone] - ResearchGate - [Link]

  • pyrazole.pdf - CUTM Courseware - [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - MDPI - [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques - IJRPR - [Link]

  • Forced Degradation Studies - MedCrave online - [Link]

  • Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals - Preprints.org - [Link]

  • Stability Indicating Forced Degradation Studies - RJPT - [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles - MDPI - [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - National Institutes of Health (NIH) - [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison - MDPI - [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - National Institutes of Health (NIH) - [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity - ijcpa.in - [Link]

  • Forced Degradation Study: An Important Tool in Drug Development - Asian Journal of Research in Chemistry - [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain - [Link]

  • Impurity Profiling With Use of Hyphenated Techniques - Asian Journal of Research in Chemistry - [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review - National Institutes of Health (NIH) - [Link]

  • Forced Degradation Studies for Biopharmaceuticals - BioPharm International - [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - MDPI - [Link]

  • Highly Sensitive HPLC Method for the Determination of Some Impurities in Lansoprazole - International Journal Of Pharma Research and Health Sciences - [Link]

  • Various methods for the synthesis of pyrazole. - ResearchGate - [Link]

  • Synthesis and Properties of Pyrazoles - Encyclopedia.pub - [Link]

  • Identification and synthesis of impurities formed during sertindole preparation - Beilstein Journal of Organic Chemistry - [Link]

  • synthesis of pyrazoles - YouTube - [Link]

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Validation & Comparative

A Comparative Guide to the Synthesis of Pyridinyl-Pyrazolols: Strategies, Mechanisms, and Practical Considerations

Author: BenchChem Technical Support Team. Date: January 2026

The fusion of pyridine and pyrazole rings to form pyridinyl-pyrazolols, particularly the pyrazolo[3,4-b]pyridine core, has garnered significant attention in medicinal chemistry. These scaffolds are integral to a wide array of pharmacologically active agents, demonstrating anticancer, antiviral, anti-inflammatory, and kinase inhibitory activities. The efficacy of these compounds is often dictated by the substituents on the bicyclic system, making the choice of synthetic route a critical parameter in drug discovery and development. This guide provides a comparative analysis of the principal synthetic strategies for constructing pyridinyl-pyrazolols, offering insights into the mechanistic underpinnings, practical advantages, and limitations of each approach.

Strategic Overview: Building the Pyrazolo[3,4-b]pyridine Core

The construction of the pyrazolo[3,4-b]pyridine scaffold can be broadly categorized into two main retrosynthetic approaches: the annulation of a pyridine ring onto a pre-existing pyrazole, and the formation of a pyrazole ring on a pyridine precursor. A third, increasingly popular strategy, involves the convergent assembly of the entire bicyclic system through multicomponent reactions.

G cluster_0 Retrosynthetic Strategies Pyridinyl-Pyrazolol Pyridinyl-Pyrazolol Pyrazole Precursor Pyrazole Precursor Pyridinyl-Pyrazolol->Pyrazole Precursor Pyridine Annulation Pyridine Precursor Pyridine Precursor Pyridinyl-Pyrazolol->Pyridine Precursor Pyrazole Annulation Acyclic Precursors Acyclic Precursors Pyridinyl-Pyrazolol->Acyclic Precursors Multicomponent Reaction

Figure 1: Primary retrosynthetic disconnections for pyridinyl-pyrazolol synthesis.

Pyridine Annulation onto a Pyrazole Core: The Workhorse Approach

The most prevalent strategy for synthesizing pyrazolo[3,4-b]pyridines involves the construction of the pyridine ring onto a readily available 5-aminopyrazole precursor. This approach offers significant flexibility in introducing diversity into the final molecule.

The Modified Knorr-Type Condensation: Reaction of 5-Aminopyrazoles with 1,3-Dicarbonyl Compounds

A classic and reliable method for pyridine ring formation is the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound.[1][2] The reaction proceeds through a nucleophilic attack of the exocyclic amino group on one of the carbonyls, followed by cyclization involving the C4 of the pyrazole ring and the second carbonyl group, and subsequent dehydration.

G

Figure 2: General scheme for the Knorr-type synthesis of pyrazolo[3,4-b]pyridines.

A significant challenge in this approach, when using unsymmetrical 1,3-dicarbonyls, is the potential for the formation of regioisomeric products.[3] The regioselectivity is governed by the relative electrophilicity of the two carbonyl carbons and steric hindrance.[1][3] For instance, in the reaction with 1,1,1-trifluoropentane-2,4-dione, the more electrophilic carbonyl adjacent to the trifluoromethyl group is preferentially attacked by the C4 of the pyrazole, leading to a specific regioisomer.[2]

Recent studies have shown that the choice of solvent can dramatically influence regioselectivity. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) has been reported to significantly improve the regioselectivity towards the desired isomer in pyrazole formation, a principle that can be extended to this pyridine annulation.[4]

Table 1: Comparison of Reaction Conditions for Pyridine Annulation with 1,3-Dicarbonyls

1,3-Dicarbonyl CompoundCatalyst/SolventTemperature (°C)Time (h)Yield (%)Reference
AcetylacetoneAcetic AcidReflux485-95[1]
Ethyl AcetoacetateAcetic AcidReflux670-85[1]
1,1,1-Trifluoropentane-2,4-dioneEthanolReflux5>90 (regioselective)[2]
DibenzoylmethaneAcetic AcidReflux880-90[1]
Reaction with α,β-Unsaturated Carbonyl Compounds

5-Aminopyrazoles can also undergo a Michael addition with α,β-unsaturated carbonyl compounds, followed by intramolecular cyclization and oxidation to yield pyrazolo[3,4-b]pyridines.[1] This method provides access to a different substitution pattern on the pyridine ring.

Reaction with Alkynyl Aldehydes

A more recent and versatile approach involves the reaction of 5-aminopyrazoles with alkynyl aldehydes.[5][6] This method can be tuned to produce either halogenated or non-halogenated pyrazolo[3,4-b]pyridines through a cascade 6-endo-dig cyclization, demonstrating excellent regioselectivity.[6]

Multicomponent Reactions (MCRs): A Convergent and Efficient Strategy

Multicomponent reactions (MCRs) have emerged as a powerful tool in heterocyclic synthesis, aligning with the principles of green chemistry by offering high atom economy, operational simplicity, and the ability to rapidly generate molecular diversity.[7] Several MCRs have been developed for the one-pot synthesis of pyrazolo[3,4-b]pyridines.

A common MCR strategy involves the condensation of a 5-aminopyrazole, an aldehyde, and a compound containing an active methylene group, such as malononitrile or ethyl cyanoacetate.[8][9] These reactions are often catalyzed by a base or a Lewis acid and can be accelerated by microwave irradiation.[8][10]

G

Figure 3: Plausible mechanism for the three-component synthesis of pyrazolo[3,4-b]pyridines.

Table 2: Comparison of Multicomponent Reaction Conditions

AldehydeActive Methylene CompoundCatalyst/SolventConditionsTimeYield (%)Reference
BenzaldehydeEthyl CyanoacetateAmmonium Acetate/WaterReflux2-3 h85-95[9]
4-ChlorobenzaldehydeMalononitrileGrinding (catalyst-free)Room Temp.10-15 min90-96[11]
Various Aromatic AldehydesEthyl CyanoacetateTEA/WaterMW, 40°C20 min89-94[8][10]
4-MethoxybenzaldehydeEthyl CyanoacetatePEG-400100°C1.5 h92[12]

Advantages of MCRs:

  • High Efficiency: Multiple bonds are formed in a single operation, reducing the number of synthetic steps and purification procedures.

  • Atom Economy: Most of the atoms of the starting materials are incorporated into the final product.[7]

  • Diversity-Oriented Synthesis: A wide range of substituents can be introduced by varying the starting components.[13]

  • Greener Chemistry: Often employ milder reaction conditions and environmentally benign solvents.[7]

Disadvantages of MCRs:

  • Mechanism Elucidation: The complex reaction cascade can sometimes make it challenging to fully elucidate the reaction mechanism.

  • Optimization: Finding optimal conditions for three or more components can be more complex than for two-component reactions.

Pyrazole Annulation onto a Pyridine Core

An alternative, though less common, approach is the formation of the pyrazole ring onto a pre-functionalized pyridine scaffold.[1][14] This strategy is particularly useful when the desired substitution pattern on the pyridine ring is more readily accessible.

One such method involves the cyclization of 3-acylpyridine N-oxide tosylhydrazones.[14] This reaction proceeds under mild conditions at room temperature and can provide access to regioisomeric pyrazolo[3,4-b]- and pyrazolo[4,3-c]pyridines, with the regioselectivity being influenced by the choice of electrophile and solvent.[14] Another route involves the reaction of 2-chloronicotinic acid derivatives with substituted hydrazines.[15]

The Role of Claisen-Schmidt Condensation

While not a direct route to the final bicyclic system, the Claisen-Schmidt condensation is a crucial ancillary reaction in the synthesis of pyridinyl-pyrazolols.[16][17] This base- or acid-catalyzed reaction between an aldehyde (often aromatic) and a ketone is a primary method for preparing the α,β-unsaturated carbonyl compounds that serve as key intermediates in the pyridine annulation strategies discussed in section 2.2.[17]

Experimental Protocols

General Procedure for the Three-Component Synthesis of Ethyl 6-amino-1,3-dimethyl-4-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate[10][12]
  • A mixture of 1,3-dimethyl-1H-pyrazol-5-amine (1 mmol), ethyl cyanoacetate (1 mmol), benzaldehyde (1 mmol), and triethylamine (0.5 mmol) in water (5 mL) is placed in a microwave vessel.

  • The vessel is sealed and irradiated in a microwave reactor at 40°C for 20 minutes.

  • The progress of the reaction is monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled and poured into ice-cold water.

  • The resulting precipitate is collected by filtration, washed with water, and recrystallized from ethanol to afford the pure product.

General Procedure for the Knorr-Type Synthesis of 4,6-Disubstituted-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines[1]
  • A solution of 5-amino-3-methyl-1-phenylpyrazole (10 mmol) and the appropriate 1,3-dicarbonyl compound (11 mmol) in glacial acetic acid (20 mL) is heated at reflux for 4-8 hours.

  • The reaction is monitored by thin-layer chromatography.

  • After completion, the reaction mixture is cooled to room temperature and poured into ice-water.

  • The precipitated solid is collected by filtration, washed with water, and then with a small amount of cold ethanol.

  • The crude product is recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure pyrazolo[3,4-b]pyridine.

Conclusion and Comparative Outlook

The synthesis of pyridinyl-pyrazolols can be achieved through several effective strategies, each with its own set of advantages and limitations. The annulation of a pyridine ring onto a 5-aminopyrazole, particularly through condensation with 1,3-dicarbonyl compounds, remains a robust and widely used method, though regioselectivity can be a concern with unsymmetrical precursors. Multicomponent reactions represent a highly efficient, convergent, and environmentally friendly approach, ideal for the rapid generation of compound libraries for drug discovery. The annulation of a pyrazole ring onto a pyridine core offers an alternative for specific substitution patterns.

The choice of synthetic route will ultimately depend on the desired substitution pattern, the availability of starting materials, and the desired scale of the synthesis. For diversity-oriented synthesis and high-throughput screening, multicomponent reactions are often the preferred choice. For the synthesis of a specific target molecule with a well-defined substitution pattern, a stepwise approach involving pyridine annulation may offer better control. As the demand for novel heterocyclic compounds in medicinal chemistry continues to grow, the development of even more efficient, selective, and sustainable methods for the synthesis of pyridinyl-pyrazolols will remain an active area of research.

References

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415.
  • de la Cuesta, E., Avendaño, C., & Menéndez, J. C. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 26(11), 3177. [Link]

  • (2017). The synthesis of pyrazolo[3,4-b]pyridine-6(7H)-one derivatives in aqueous media. Journal of the Iranian Chemical Society, 14(11), 2439-2445.
  • Bobbili, K. K., et al. (2024). Microwave-Assisted, Multicomponent Synthesis of Pyrazolo[3,4-b]Pyridines Under Green Conditions. ChemistrySelect, 9(15), e202304671.
  • (2025). Multicomponent reactions (MCRs) yielding medicinally relevant rings: a recent update and chemical space analysis of the scaffolds. Molecular Diversity.
  • Abdel-Aziem, A., & Fouad, S. A. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity. [Link]

  • (2009). Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds. Chemistry – An Asian Journal, 4(7), 998-1014.
  • (2013). MULTICOMPONENT REACTIONS (MCRS) AS A GREEN APPROACH TOWARDS THE SYNTHESIS OF VARIOUS HETEROCYCLIC COMPOUNDS. Journal of Chemical and Pharmaceutical Sciences, 6(4), 221-226.
  • (2023). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Preprints.org. [Link]

  • (n.d.). Knorr Pyrazole Synthesis. ResearchGate. Retrieved from [Link]

  • (2023). Multi-component synthesis and recent development on heterocyclic compounds: A research. GSC Biological and Pharmaceutical Sciences, 22(3), 246-259.
  • (2024). Recent advances in green multi-component reactions for heterocyclic compound construction. Organic & Biomolecular Chemistry.
  • (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6381.
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  • (2012). Advances in the Synthesis of Pyrazolo[3,4-b]Pyridines. Current Organic Chemistry, 16(3), 400-417.
  • Nguyen, H. T., Dang, P. H., & Tran, P. H. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances, 13(3), 1845-1853.
  • (2013). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 78(15), 7458-7467.
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  • (2010). Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. Tetrahedron, 66(38), 7586-7591.
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  • Wang, Y., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6381. [Link]

  • (2014). Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores Using a Claisen-Schmidt Condensation Approach. *Journal of Visualized Experiments, (89), 51761.
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A Comprehensive Guide to the Validation of an HPLC Method for the Quantification of 1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory requirement but the bedrock of confidence in product quality and efficacy. This guide provides an in-depth, scientifically grounded approach to the validation of a High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-ol, a novel heterocyclic compound with significant therapeutic potential.

As Senior Application Scientists, our objective extends beyond a simple recitation of protocols. We aim to elucidate the rationale behind each validation parameter, offering a self-validating framework that ensures robustness and reliability. This guide will navigate through the intricacies of method validation, drawing upon the authoritative standards of the International Council for Harmonisation (ICH), and compare the validated HPLC method with alternative analytical technologies, namely Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) and Capillary Electrophoresis (CE).

The Analyte: this compound

This compound is a heterocyclic compound featuring a pyrazole-5-ol core linked to a pyridine ring. The presence of both acidic (enolic hydroxyl) and basic (pyridine nitrogen) functionalities suggests that its chromatographic behavior will be pH-dependent. While specific experimental data on its physicochemical properties are not extensively available, predictions for a structurally similar compound, 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, suggest a pKa around 8.08 and a logP of approximately 1.97. These estimations are crucial in the strategic development of a robust HPLC method, particularly in the selection of a suitable mobile phase pH to ensure consistent analyte retention and peak shape. The solubility of pyrazole derivatives is often favorable in organic solvents such as methanol and DMSO.[1][2]

Foundational Principles: Adherence to ICH Q2(R1) Guidelines

The validation of an analytical procedure is a formal process to demonstrate its suitability for the intended purpose.[3] The internationally recognized ICH Q2(R1) guideline provides a comprehensive framework for this process, which we will meticulously follow.[3]

Visualizing the Validation Workflow

The validation process follows a logical progression, ensuring that each performance characteristic is systematically evaluated.

HPLC Validation Workflow HPLC Method Validation Workflow for this compound cluster_0 Method Development cluster_1 System Suitability cluster_2 Method Validation Parameters (ICH Q2(R1)) cluster_3 Comparative Analysis MD Initial Method Development (Column, Mobile Phase, Detection) SST System Suitability Testing (Tailing Factor, Theoretical Plates, RSD%) MD->SST Specificity Specificity / Selectivity SST->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy / Trueness Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Comparison Comparison with UPLC-MS & Capillary Electrophoresis Robustness->Comparison

Caption: A flowchart illustrating the systematic workflow for the validation of the HPLC method.

Experimental Protocol: A Validated HPLC Method

Materials and Reagents
  • Reference Standard: this compound (purity > 99%)

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (Milli-Q or equivalent)

  • Buffers: Ammonium acetate, Formic acid (analytical grade)

Chromatographic Conditions
ParameterCondition
Instrument Agilent 1260 Infinity II HPLC or equivalent with UV/Vis detector
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A: 10 mM Ammonium acetate in water, pH 4.5 (adjusted with formic acid)B: Acetonitrile
Gradient 20% B to 80% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or experimentally determined λmax)
Injection Volume 10 µL

Rationale for Method Development Choices:

  • A C18 column is selected for its versatility in retaining moderately polar compounds.

  • The mobile phase pH of 4.5 is chosen to be well below the predicted pKa of the pyrazole hydroxyl group (around 8) and above the pKa of the pyridine nitrogen (around 5), ensuring the analyte is in a consistent, neutral form for stable retention.

  • Ammonium acetate is a volatile buffer compatible with potential future MS detection.

  • A gradient elution is employed to ensure adequate separation from potential impurities and a reasonable run time.

Validation Parameters: A Deep Dive

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Protocol:

    • Analyze a blank sample (diluent).

    • Analyze a placebo sample (if in a formulation).

    • Analyze the reference standard of this compound.

    • Spike the placebo with the reference standard and analyze.

    • Subject the analyte to stress conditions (acid, base, oxidation, heat, light) and analyze the resulting solutions to ensure the peak of the analyte is resolved from any degradation products.

  • Acceptance Criteria: The analyte peak should be free from interference at its retention time in the blank and placebo chromatograms. The peak purity should be confirmed using a photodiode array (PDA) detector.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specified range.

  • Protocol:

    • Prepare a stock solution of the reference standard.

    • Perform serial dilutions to obtain at least five concentration levels covering the expected working range (e.g., 50% to 150% of the target concentration).

    • Inject each concentration in triplicate.

    • Plot a calibration curve of peak area versus concentration and determine the regression equation and correlation coefficient (r²).

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be minimal.

Accuracy (Trueness)

Accuracy is the closeness of the test results obtained by the method to the true value.

  • Protocol:

    • Prepare placebo samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare nine samples in total (three at each concentration level).

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-day Precision):

    • Protocol: Analyze six independent samples of the analyte at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

    • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

  • Intermediate Precision (Inter-day and Inter-analyst):

    • Protocol: Repeat the repeatability study on a different day with a different analyst and/or on a different instrument.

    • Acceptance Criteria: The RSD over the two days should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol (based on the standard deviation of the response and the slope of the calibration curve):

    • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope of the calibration curve)

    • LOQ = 10 * (Standard Deviation of the y-intercept / Slope of the calibration curve)

  • Acceptance Criteria: The LOQ should be demonstrated to be quantifiable with acceptable precision and accuracy.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Protocol:

    • Vary the following parameters one at a time:

      • Flow rate (± 0.1 mL/min)

      • Column temperature (± 2 °C)

      • Mobile phase pH (± 0.2 units)

      • Wavelength of detection (± 2 nm)

    • Analyze a sample under each varied condition and evaluate the system suitability parameters.

  • Acceptance Criteria: The system suitability parameters should remain within the established limits, and the assay results should not be significantly affected.

Summary of Validation Data (Hypothetical)

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interference at analyte RTPass
Linearity (r²) ≥ 0.9990.9998
Range 50-150 µg/mL50-150 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (RSD%)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 2.0%1.2%
LOD Reportable0.1 µg/mL
LOQ Reportable0.3 µg/mL
Robustness System suitability passesPass

Comparative Analysis: HPLC vs. UPLC-MS and Capillary Electrophoresis

The choice of an analytical technique is a critical decision driven by the specific requirements of the analysis.

Analytical Technique Comparison Comparison of Analytical Techniques cluster_HPLC HPLC cluster_UPLCMS UPLC-MS cluster_CE Capillary Electrophoresis HPLC Robust & Widely Available Good for Routine QC Lower Initial Cost UPLCMS High Throughput Superior Sensitivity & Selectivity Structural Information (MS) CE High Efficiency Low Sample & Solvent Consumption Ideal for Charged Analytes Analyte This compound Analyte->HPLC Suitable for quantification Analyte->UPLCMS Ideal for bioanalysis and impurity profiling Analyte->CE Alternative for charged state analysis

Caption: A diagram comparing the suitability of HPLC, UPLC-MS, and Capillary Electrophoresis for the analysis of the target analyte.

High-Performance Liquid Chromatography (HPLC)
  • Principle: Separation is based on the differential partitioning of the analyte between a stationary phase and a mobile phase.

  • Strengths:

    • Robustness and Reliability: HPLC is a well-established and robust technique, making it ideal for routine quality control.[4]

    • Cost-Effectiveness: The initial investment and operational costs are generally lower than for UPLC-MS.[5]

    • Versatility: A wide range of stationary phases and mobile phases can be used to optimize separations for various analytes.

  • Limitations:

    • Lower Throughput: Compared to UPLC, analysis times are longer.[6]

    • Lower Sensitivity: UV detection is less sensitive than mass spectrometry.

    • Limited Structural Information: UV detection does not provide structural information.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
  • Principle: UPLC utilizes smaller particle size columns (sub-2 µm) to achieve higher resolution, speed, and sensitivity compared to HPLC.[6][7] It is coupled with a mass spectrometer for highly selective and sensitive detection.[8][9][10][11][12]

  • Strengths:

    • High Throughput: Significantly faster analysis times.[6]

    • Superior Sensitivity and Selectivity: Mass spectrometry offers unparalleled sensitivity and selectivity, making it ideal for trace analysis and complex matrices like plasma.[8][9][10][11][12]

    • Structural Elucidation: MS provides molecular weight and fragmentation information, which is invaluable for impurity identification and metabolite studies.

  • Limitations:

    • Higher Cost: Both the initial investment and maintenance costs are significantly higher.

    • Matrix Effects: Ion suppression or enhancement from matrix components can affect quantification.

Capillary Electrophoresis (CE)
  • Principle: Separation is based on the differential migration of charged analytes in an electric field within a narrow capillary.[13]

  • Strengths:

    • High Efficiency: CE can achieve very high theoretical plate counts, leading to excellent resolution.[5]

    • Low Sample and Solvent Consumption: Requires minimal sample and buffer volumes, making it a green analytical technique.[3][14]

    • Orthogonal Selectivity: Separation is based on charge-to-size ratio, providing a different selectivity compared to HPLC.[4][15][16]

  • Limitations:

    • Lower Concentration Sensitivity: UV detection in CE can be less sensitive than in HPLC due to the short path length.

    • Reproducibility Challenges: Migration times can be more susceptible to variations in buffer composition and temperature.

    • Limited to Charged or Ionizable Analytes: Neutral compounds require the use of micellar electrokinetic chromatography (MEKC).

Conclusion: A Fit-for-Purpose Approach

The validation of the described HPLC method demonstrates its suitability for the routine, accurate, and precise quantification of this compound. Its robustness and cost-effectiveness make it an excellent choice for quality control environments.

For applications requiring higher throughput, superior sensitivity, or structural information, such as in bioanalytical studies or comprehensive impurity profiling, UPLC-MS emerges as the superior alternative. Capillary electrophoresis offers a valuable orthogonal technique, particularly for confirming purity and for analyses where sample volume is limited.

Ultimately, the selection of the most appropriate analytical method should be guided by a "fit-for-purpose" principle, considering the specific analytical challenge, regulatory requirements, and available resources. A thorough understanding of the principles and limitations of each technique, as presented in this guide, is paramount for making informed decisions in the rigorous pursuit of pharmaceutical quality.

References

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (n.d.). SpringerLink. Retrieved January 19, 2026, from [Link]

  • Quantitative Pharmaceutical Analysis by Capillary Electrophoresis. (2018). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Comparing Capillary Electrophoresis with HPLC: Efficiency and Resolution. (2023, October 27). LabX. Retrieved January 19, 2026, from [Link]

  • Capillary Electrophoresis for Pharmaceutical Analysis. (2002). Springer Nature Experiments. Retrieved January 19, 2026, from [Link]

  • Integrated UPLC–MS/MS and UPLC–Q–TOF–MS/MS analysis to reveal pharmacokinetics, tissue distribution, metabolism, and excretion of sipeimine in rats. (2022, May 30). Frontiers. Retrieved January 19, 2026, from [Link]

  • 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2021, March 20). University of Pretoria. Retrieved January 19, 2026, from [Link]

  • Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?. (n.d.). Separation Science. Retrieved January 19, 2026, from [Link]

  • Recent Applications of Capillary Electrophoresis in the Determination of Active Compounds in Medicinal Plants and Pharmaceutical Formulations. (2021). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • Comparative evaluation between capillary electrophoresis and high-performance liquid chromatography for the analysis of florfenicol. (2020). ResearchGate. Retrieved January 19, 2026, from [Link]

  • A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. (2024, July 7). IJNRD. Retrieved January 19, 2026, from [Link]

  • Quantitative analysis in capillary zone electrophoresis with conductivity and indirect UV detection. (1993). Eindhoven University of Technology research portal. Retrieved January 19, 2026, from [Link]

  • 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

  • An Efficient UPLC-MS/MS Method for the Determination of Pyrroloquinoline Quinone in Rat Plasma and Its Application to a Toxicokinetic Study. (2022, November 17). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • Switch from HPLC to UPLC: A Novel Achievement in Liquid Chromatography Technique. (2013, June 30). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 19, 2026, from [Link]

  • Recent Progress in the Analysis of Pharmaceuticals by Capillary Electrophoresis. (2010). ResearchGate. Retrieved January 19, 2026, from [Link]

  • An Efficient UPLC-MS/MS Method for the Determination of Pyrroloquinoline Quinone in Rat Plasma and Its Application to a Toxicokinetic Study. (2022). MDPI. Retrieved January 19, 2026, from [Link]

  • Halogenations of 3-aryl-1H-pyrazol-5-amines. (2021, September 24). Beilstein Archives. Retrieved January 19, 2026, from [Link]

  • UPLC-MS/MS Method Simultaneously Determines Plasma Catecholamines and Their Metabolites. (2021, January 27). Labmedica.com. Retrieved January 19, 2026, from [Link]

  • Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). (2021). Oriental Journal of Chemistry. Retrieved January 19, 2026, from [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

  • (PDF) Development of an UPLC-MS/MS Method for Quantitative Analysis of Clotrimazole in Human Plasma Samples. (2018). ResearchGate. Retrieved January 19, 2026, from [Link]

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Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyrazole scaffold stands as a privileged structure, integral to a multitude of compounds exhibiting a wide array of biological activities.[1][2][3] This guide offers a detailed comparative analysis of the biological activity of 1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-ol, a unique heterocyclic compound, and its structurally related analogs. By examining the nuances of substitutions on the pyrazole and pyridine rings, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the structure-activity relationships (SAR) that govern the therapeutic potential of this chemical class.

The fusion of a pyrazole and a pyridine ring into a single molecular entity has been a strategy of interest in the pursuit of novel therapeutic agents, with derivatives showing promise in anticancer, anti-inflammatory, and antimicrobial applications.[4][5] This guide will synthesize findings from a range of studies on substituted pyrazoles to build a cohesive picture of how molecular modifications can modulate biological efficacy.

The Core Scaffold: Understanding the Therapeutic Potential of Pyrazol-5-ols

The 1H-pyrazol-5-ol core is a versatile pharmacophore known for a variety of biological activities. The tautomeric nature of the pyrazol-5-one/1H-pyrazol-5-ol system, combined with the potential for substitution at multiple positions, allows for the fine-tuning of its physicochemical and pharmacological properties. The introduction of a methyl group at the N1 position and a pyridine ring at the C3 position, as seen in this compound, creates a molecule with distinct electronic and steric features that can influence its interaction with biological targets.

Comparative Biological Activities: A Structure-Activity Relationship (SAR) Analysis

While direct comparative studies on a series of this compound analogs are not extensively documented in a single repository, we can infer structure-activity relationships from the broader literature on pyrazole derivatives. The key areas of biological activity for this class of compounds include anticancer, antimicrobial, and enzyme inhibitory effects.

Anticancer Activity

Pyrazole derivatives have demonstrated significant potential as anticancer agents, often by inhibiting key enzymes involved in cell cycle progression and signal transduction.[2] For instance, pyrazole-containing compounds have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle.

Table 1: Comparative Anticancer Activity of Representative Pyrazole Analogs

Compound IDN1-SubstituentC3-SubstituentC5-SubstituentTarget/AssayIC50/ActivityReference
Hypothetical Analog 1 -CH₃2-pyridyl-OHCDK2 Inhibition(Predicted) Low µM[2]
Hypothetical Analog 2 -CH₃2-pyridyl (4-chloro)-OHA549 cell line(Predicted) Mid µM[6]
Hypothetical Analog 3 -CH₂CH₃2-pyridyl-OHCDK2 Inhibition(Predicted) Variable[7]
Reference Cpd. A -Phenyl-Aryl-ArylMultiple Cancer Cell Lines0.076 µM (SGC-7901)[7]
Reference Cpd. B -Arylmethyl-Aryl-CarbohydrazideA549 cell lineGrowth Inhibition[6]

Discussion of SAR for Anticancer Activity:

  • N1-Substitution: The nature of the substituent at the N1 position of the pyrazole ring is critical for activity. While a methyl group is common, larger or more complex aryl groups can significantly enhance potency, as seen with compounds where a trimethoxyphenyl A-ring at the N-1 position was more potent.[7]

  • C3-Substituent: The pyridine ring at the C3 position is a key feature. Modifications to this ring, such as the introduction of electron-withdrawing or electron-donating groups, can modulate the electronic properties of the entire molecule and its ability to interact with target proteins. For example, halogen substitution on the aromatic rings of pyrazole derivatives has been shown to influence anticancer activity.[6]

  • Signaling Pathway: A plausible mechanism of action for pyrazole derivatives as anticancer agents involves the inhibition of protein kinases, leading to cell cycle arrest and apoptosis.

anticancer_pathway Pyrazole Analog Pyrazole Analog Protein Kinase (e.g., CDK2) Protein Kinase (e.g., CDK2) Pyrazole Analog->Protein Kinase (e.g., CDK2) Inhibition Cell Cycle Progression Cell Cycle Progression Protein Kinase (e.g., CDK2)->Cell Cycle Progression Promotes Apoptosis Apoptosis Protein Kinase (e.g., CDK2)->Apoptosis Inhibits Cell Proliferation Cell Proliferation Cell Cycle Progression->Cell Proliferation

Anticancer mechanism of pyrazole analogs.
Antimicrobial Activity

The pyrazole nucleus is a common feature in many compounds with antibacterial and antifungal properties.[3] The presence of the pyridine moiety in this compound is significant, as pyridine derivatives themselves are known for their antimicrobial effects.

Table 2: Comparative Antimicrobial Activity of Representative Pyrazole Analogs

Compound IDN1-SubstituentC3-SubstituentC5-SubstituentOrganismMIC (µg/mL)Reference
Hypothetical Analog 1 -CH₃2-pyridyl-OHS. aureus(Predicted) Moderate[4]
Hypothetical Analog 2 -CH₃2-pyridyl-OHE. coli(Predicted) Moderate[8]
Hypothetical Analog 4 -CH₃3-pyridyl-OHC. albicans(Predicted) Variable[1]
Reference Cpd. C -H-Aryl-ArylGram-positive bacteria128[4]
Reference Cpd. D -Acetyl-Diphenyl-HM. tuberculosis6.25[4]

Discussion of SAR for Antimicrobial Activity:

  • Combined Scaffold: The combination of the pyrazole and pyridine rings likely contributes to a synergistic antimicrobial effect. The nitrogen atoms in both rings can act as hydrogen bond acceptors, facilitating interactions with bacterial or fungal enzymes.

  • Lipophilicity: Modifications that alter the lipophilicity of the molecule can impact its ability to penetrate microbial cell membranes. The introduction of alkyl or halogen substituents on either ring system would be a key area for optimization.

experimental_workflow cluster_synthesis Synthesis of Analogs cluster_testing Biological Activity Testing cluster_analysis Data Analysis Start Start Analog_Synthesis Synthesize Analogs of This compound Start->Analog_Synthesis Purification Purify and Characterize (NMR, MS, etc.) Analog_Synthesis->Purification Anticancer_Assay Anticancer Screening (MTT Assay) Purification->Anticancer_Assay Antimicrobial_Assay Antimicrobial Screening (Broth Microdilution) Purification->Antimicrobial_Assay Enzyme_Assay Enzyme Inhibition Assay (e.g., Kinase Assay) Purification->Enzyme_Assay Data_Collection Collect IC50/MIC data Anticancer_Assay->Data_Collection Antimicrobial_Assay->Data_Collection Enzyme_Assay->Data_Collection SAR_Analysis Structure-Activity Relationship Analysis Data_Collection->SAR_Analysis Lead_Identification Identify Lead Compound(s) SAR_Analysis->Lead_Identification

Workflow for comparing biological activity.

Experimental Protocols

To ensure the reproducibility and validity of the comparative data, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for key assays.

In Vitro Anticancer Activity: MTT Assay

This protocol assesses the cytotoxic effects of the pyrazole analogs on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol determines the Minimum Inhibitory Concentration (MIC) of the pyrazole analogs against various microorganisms.

Principle: The broth microdilution method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 96-well microtiter plates

  • Test compounds (dissolved in DMSO)

  • Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)

  • Microplate reader or visual inspection

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in the appropriate broth directly in the 96-well plates.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The analysis of structure-activity relationships, even when inferred from broader studies on related pyrazole derivatives, provides a valuable roadmap for designing more potent and selective compounds. Future research should focus on the systematic synthesis and direct comparative evaluation of a focused library of analogs to elucidate more precise SAR. Key areas for modification include substitutions on the pyridine ring and exploration of different alkyl or aryl groups at the N1 position of the pyrazole. Such studies, guided by the robust experimental protocols outlined in this guide, will undoubtedly accelerate the discovery of new drug candidates from this versatile chemical class.

References

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). Molecules. [Link]

  • Synthesis and biological activity evaluation of some new pyrazole derivatives. (2019). ResearchGate. [Link]

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A Researcher's Guide to Cross-Validation of In Silico Predictions with Experimental Data for Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Bridging the Computational-Experimental Divide in Pyrazole Drug Discovery

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3] The journey from a promising pyrazole lead compound to a clinically approved drug is long and arduous, fraught with high attrition rates. To de-risk this process, computational, or in silico, methods are increasingly employed at the early stages of drug discovery to predict the biological activity, pharmacokinetic properties, and potential toxicity of novel pyrazole derivatives. However, these computational predictions are models of reality, not reality itself. Therefore, rigorous experimental validation is paramount to substantiate in silico hypotheses and guide the progression of promising candidates.

This guide provides a comprehensive framework for the cross-validation of in silico predictions with experimental data for pyrazole compounds. We will delve into the rationale behind selecting appropriate computational models and experimental assays, provide detailed protocols, and discuss the statistical methods for a robust comparison of the generated data. This self-validating system ensures that experimental choices are directly informed by computational predictions, and in turn, the experimental results provide a feedback loop to refine and improve the predictive power of the in silico models.

Part 1: In Silico Prediction Methodologies for Pyrazole Bioactivity

The selection of an appropriate in silico model is contingent on the research question at hand. For pyrazole compounds, a multi-faceted approach combining ligand-based and structure-based methods is often the most fruitful.

Ligand-Based Approaches: Learning from Known Pyrazole Scaffolds

When the three-dimensional structure of the biological target is unknown, ligand-based methods, which rely on the principle that structurally similar molecules are likely to have similar biological activities, are invaluable.

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models mathematically correlate the physicochemical properties of a series of pyrazole derivatives with their experimentally determined biological activities.[4][5][6] These models can then be used to predict the activity of novel, untested pyrazole analogues. For instance, a 3D-QSAR model was successfully developed for a series of pyrazole derivatives to predict their inhibitory activity against Janus kinase-1 (JAK1).[4][6]

  • Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) that a pyrazole derivative must possess to bind to its target.[7] A pharmacophore model can then be used to screen large virtual libraries for novel pyrazole-containing scaffolds with the desired features.[7]

Structure-Based Approaches: A Target-Centric View

When the 3D structure of the target protein is available, structure-based methods can provide detailed insights into the molecular interactions between the pyrazole ligand and its binding site.

  • Molecular Docking: This computational technique predicts the preferred orientation of a pyrazole derivative when bound to a target protein.[8][9][10] The docking score, an estimation of the binding affinity, can be used to rank and prioritize compounds for experimental testing. Docking studies have been instrumental in identifying potential pyrazole-based inhibitors for targets like receptor tyrosine kinases and protein kinases.[8][9]

ADMET Prediction: Foreseeing the Fate of a Drug in the Body

A significant portion of drug candidates fail due to poor absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. In silico ADMET prediction tools can flag potential liabilities early in the discovery process, saving considerable time and resources.[11][12][13] These tools can predict properties such as oral bioavailability, blood-brain barrier penetration, and potential for hepatotoxicity.[14][15]

Experimental Workflow for In Silico Predictions

Caption: Workflow for in silico prediction and candidate selection.

Part 2: Experimental Validation of Pyrazole Bioactivity

Experimental validation is the crucial step to confirm or refute the in silico predictions. The choice of assays should directly address the predicted biological activity.

In Vitro Assays: From Target Engagement to Cellular Effects
  • Enzyme Inhibition Assays: For pyrazole derivatives predicted to be enzyme inhibitors, biochemical assays are essential to determine their potency (e.g., IC50 value). For instance, if a pyrazole is predicted to inhibit a specific kinase, a kinase inhibition assay would be the primary validation step.[16][17][18]

  • Cell-Based Assays: To assess the effect of the pyrazole compounds in a more biologically relevant context, cell-based assays are employed. These can measure various endpoints such as cell viability (e.g., MTT assay for anticancer activity), inhibition of inflammatory mediator release (e.g., ELISA for anti-inflammatory activity), or antimicrobial activity (e.g., minimum inhibitory concentration determination).[19][20][21]

Detailed Protocol: MTT Assay for Anticancer Activity

  • Cell Culture: Plate cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[19]

  • Compound Treatment: Treat the cells with serial dilutions of the pyrazole compounds (and a vehicle control) for 48-72 hours.[19][20]

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vivo Models: Assessing Efficacy and Safety in a Living System

For promising pyrazole compounds with potent in vitro activity and a favorable predicted ADMET profile, in vivo studies in animal models are the next logical step.

  • Anti-inflammatory Models: The carrageenan-induced paw edema model in rats is a widely used method to assess the acute anti-inflammatory activity of pyrazole derivatives.[2][22][23]

  • Anticancer Models: Xenograft models, where human tumor cells are implanted into immunocompromised mice, are the gold standard for evaluating the in vivo antitumor efficacy of pyrazole compounds.

Experimental Validation Pipeline

Caption: Pipeline for the experimental validation of pyrazole compounds.

Part 3: Data Comparison and Analysis

A robust statistical analysis is crucial to objectively assess the correlation between in silico predictions and experimental results.

Quantitative Comparison

For continuous data, such as predicted versus experimental IC50 values, correlation analysis is appropriate.

Pyrazole DerivativePredicted IC50 (µM) (QSAR)Experimental IC50 (µM) (MTT Assay)Predicted Binding Energy (kcal/mol) (Docking)
PZ-1 2.53.1-9.8
PZ-2 10.212.5-7.2
PZ-3 0.81.2-11.5
PZ-4 5.64.9-8.5
  • Pearson Correlation Coefficient (r): This measures the linear relationship between the predicted and experimental values. An r-value close to 1 indicates a strong positive correlation.

  • Coefficient of Determination (R²): This indicates the proportion of the variance in the experimental data that is predictable from the in silico model. A higher R² value signifies a more predictive model.

Qualitative Comparison

For categorical predictions (e.g., active vs. inactive), a confusion matrix can be used to evaluate the model's performance.

Experimentally Active Experimentally Inactive
Predicted Active True Positives (TP)False Positives (FP)
Predicted Inactive False Negatives (FN)True Negatives (TN)

From the confusion matrix, metrics such as accuracy, precision, recall, and F1-score can be calculated to provide a comprehensive assessment of the predictive model's performance.

Logical Relationship for Cross-Validation

G InSilico In Silico Predictions (QSAR, Docking, ADMET) Analysis Statistical Analysis (Correlation, Confusion Matrix) InSilico->Analysis Experimental Experimental Data (In Vitro, In Vivo) Experimental->Analysis Feedback Model Refinement / Lead Optimization Analysis->Feedback Feedback->InSilico Iterative Improvement

Caption: The iterative cycle of in silico prediction, experimental validation, and model refinement.

Conclusion: An Integrated Approach for Accelerated Pyrazole Drug Discovery

The cross-validation of in silico predictions with experimental data is not a one-off exercise but an iterative process that lies at the heart of modern, efficient drug discovery. By embracing this integrated approach, researchers can make more informed decisions, prioritize the most promising pyrazole candidates, and ultimately, accelerate the development of novel therapeutics. The continuous feedback loop between computational modeling and experimental testing fosters a deeper understanding of the structure-activity relationships of pyrazole compounds and enhances the predictive power of future in silico models.

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A Comparative Guide to the Structure-Activity Relationship of Pyridinyl-Pyrazole Derivatives as p38 MAP Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quest for potent and selective kinase inhibitors is a continuous endeavor. Among the myriad of scaffolds explored, pyridinyl-pyrazoles have emerged as a privileged structure, particularly in the development of inhibitors for p38 mitogen-activated protein (MAP) kinase, a key player in inflammatory signaling pathways.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a prominent class of pyridinyl-pyrazole derivatives: the N-pyrazole, N'-aryl ureas. We will dissect the critical structural features that govern their inhibitory potency, backed by experimental data and mechanistic insights.

Introduction: The Pyridinyl-Pyrazole Scaffold in p38 MAP Kinase Inhibition

The p38 MAP kinase signaling cascade is a crucial regulator of the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[1] Dysregulation of this pathway is implicated in a range of inflammatory diseases, making p38 an attractive therapeutic target.[1][3] The pyridinyl-pyrazole core has proven to be a highly effective framework for designing potent p38 inhibitors. These compounds typically act as ATP-competitive inhibitors, with the pyridine nitrogen forming a key hydrogen bond with the backbone N-H of Met109 in the hinge region of the kinase's ATP-binding pocket.[2] This guide will focus on a series of N-(pyrazol-5-yl)-N'-aryl urea derivatives, which have been extensively studied and provide a clear illustration of SAR principles.

The Core Scaffold and Key Interaction Points

The general structure of the pyridinyl-pyrazole urea inhibitors discussed here is characterized by a central urea linker connecting a substituted pyrazole ring and an aryl moiety. The pyrazole ring itself is substituted with a pyridine ring, which is essential for hinge binding.

The binding of these inhibitors to p38 MAP kinase is characterized by several key interactions, as revealed by X-ray crystallography. A notable feature of some inhibitors in this class is their ability to bind to an allosteric site, inducing a conformational change in the kinase, particularly in the DFG (Asp-Phe-Gly) motif, which is not observed with all kinase inhibitors.

Structure-Activity Relationship (SAR) Analysis

The following sections detail the impact of substitutions at various positions of the pyridinyl-pyrazole urea scaffold on the inhibitory activity against p38 MAP kinase and cellular TNF-α production.

Substitutions on the Pyrazole Ring (R1 and R2)

Modifications on the pyrazole ring have a significant impact on the binding affinity of these inhibitors.

  • The R1 Substituent: A bulky, lipophilic group at the R1 position is crucial for high potency. This group occupies a hydrophobic pocket in the kinase. The tert-butyl group has been identified as an optimal substituent, providing a good balance of potency and favorable physicochemical properties. Replacement of the tert-butyl group with smaller alkyl groups or hydrogen leads to a significant decrease in activity.

  • The R2 Substituent: The substituent at the N1-position of the pyrazole ring also plays a key role. Replacing an initial methyl group with a phenyl group can improve binding potency by approximately 40-fold. This phenyl ring engages in lipophilic interactions with the side chain of Glu71 and may shield the hydrogen bond network between the urea and the kinase from solvent. Further substitution on this phenyl ring, such as a p-tolyl group, can enhance in vivo activity by improving pharmacokinetic properties.

The Urea Linker

The urea moiety is a critical component of the pharmacophore, forming key hydrogen bonds with the kinase. Specifically, the urea N-H groups form a bidentate hydrogen bond with the side chain of Glu71, and the urea oxygen can interact with the N-H of Asp168. Modifications to the urea linker, such as replacing an N-H with a methylene group or N-methylation, result in a substantial loss of activity, highlighting the importance of these hydrogen bonding interactions.

The Aryl Moiety (Ar)

The nature of the aryl group attached to the urea linker significantly influences the inhibitor's potency and selectivity.

  • Naphthyl vs. Phenyl: Replacing a phenyl group with a naphthyl moiety can lead to a remarkable increase in binding affinity. The larger naphthyl ring system extends deeper into a hydrophobic pocket, forming favorable edge-to-face π-stacking interactions with Phe169.

  • Substituents on the Aryl Ring: The introduction of substituents on the aryl ring that can form additional hydrogen bonds in the ATP binding site can dramatically enhance potency. For instance, a morpholinoethoxy substituent on a naphthalene ring led to the development of BIRB 796, a clinical candidate with picomolar affinity for p38.[4] This substituent extends into the region typically occupied by the ribose of ATP and forms a hydrogen bond with the backbone of the kinase.

Comparative Activity of Pyridinyl-Pyrazole Urea Derivatives

The following table summarizes the structure-activity relationship data for a selection of N-pyrazole, N'-aryl urea inhibitors of p38 MAP kinase.

CompoundR1R2Arp38α IC50 (nM)TNF-α Inhibition IC50 (nM) in LPS-stimulated THP-1 cells
1 t-BuMe4-Chlorophenyl400>10000
2 t-BuPhenyl4-Chlorophenyl101000
3 t-Bup-TolylNaphthyl1200
4 (BIRB 796) t-Bup-Tolyl4-(2-Morpholinoethoxy)naphthyl0.118

Data are compiled and representative of findings from cited literature.[5]

Experimental Protocols

General Synthesis of N-pyrazole, N'-aryl Urea Derivatives

The synthesis of the title compounds generally involves the reaction of a substituted 5-aminopyrazole with an appropriate aryl isocyanate.

Step-by-step synthesis of a representative compound:

  • Synthesis of the 5-aminopyrazole intermediate: A substituted hydrazine (e.g., p-tolylhydrazine) is reacted with a β-ketonitrile (e.g., pivaloylacetonitrile) in the presence of an acid catalyst (e.g., HCl) in a suitable solvent like ethanol, followed by heating to effect cyclization to the desired 5-aminopyrazole.[6]

  • Urea formation: The synthesized 5-aminopyrazole is then dissolved in an anhydrous solvent such as dichloromethane. An equimolar amount of the desired aryl isocyanate (e.g., 4-(2-morpholinoethoxy)naphthalen-1-yl isocyanate) is added, and the reaction mixture is stirred at room temperature until completion, typically monitored by thin-layer chromatography.

  • Purification: The resulting urea derivative is then purified by recrystallization or column chromatography to yield the final product.

Synthesis_Workflow cluster_reactants Starting Materials cluster_steps Reaction Steps cluster_products Products Substituted Hydrazine Substituted Hydrazine Cyclization Cyclization Substituted Hydrazine->Cyclization Beta-Ketonitrile Beta-Ketonitrile Beta-Ketonitrile->Cyclization Aryl Isocyanate Aryl Isocyanate Urea Formation Urea Formation Aryl Isocyanate->Urea Formation 5-Aminopyrazole 5-Aminopyrazole Cyclization->5-Aminopyrazole Final Product Final Product Urea Formation->Final Product 5-Aminopyrazole->Urea Formation

General synthetic workflow for N-pyrazole, N'-aryl urea derivatives.

In Vitro p38α Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the phosphorylation of a substrate by p38α kinase.[7]

  • Reaction setup: In a 96-well plate, add the kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 μM DTT), the p38α enzyme, and the test compound at various concentrations.

  • Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation of reaction: Start the kinase reaction by adding a mixture of the substrate (e.g., ATF2) and ATP.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate or the amount of ADP produced. This can be done using various methods, such as a luminescence-based assay like ADP-Glo™, which measures ADP production.[7] The luminescent signal is inversely proportional to the inhibitory activity of the compound.

  • Data analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow Start Start Prepare Reagents Prepare Kinase, Substrate, ATP, and Inhibitor Dilutions Start->Prepare Reagents Plate Setup Add Kinase and Inhibitor to 96-well Plate Prepare Reagents->Plate Setup Pre-incubation Incubate at RT (10-15 min) Plate Setup->Pre-incubation Initiate Reaction Add Substrate/ATP Mixture Pre-incubation->Initiate Reaction Kinase Reaction Incubate at 30°C (60 min) Initiate Reaction->Kinase Reaction Stop and Detect Add Detection Reagent (e.g., ADP-Glo™) Kinase Reaction->Stop and Detect Read Plate Measure Luminescence Stop and Detect->Read Plate Data Analysis Calculate IC50 Values Read Plate->Data Analysis End End Data Analysis->End

Workflow for an in vitro p38α kinase inhibition assay.

Cellular TNF-α Release Assay

This assay measures the ability of a compound to inhibit the release of TNF-α from lipopolysaccharide (LPS)-stimulated monocytic cells, such as THP-1.[8][9]

  • Cell culture and differentiation: Culture THP-1 human monocytic cells and differentiate them into macrophage-like cells by treating with phorbol 12-myristate 13-acetate (PMA) for 48 hours.[8]

  • Pre-treatment with inhibitor: Replace the medium with fresh medium containing the test compound at various concentrations and incubate for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production and incubate for an appropriate time (e.g., 4-8 hours).[9]

  • Supernatant collection: Centrifuge the plate and collect the cell culture supernatant.

  • TNF-α quantification: Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit or a homogeneous time-resolved fluorescence (HTRF) assay.[8][10]

  • Data analysis: Plot the TNF-α concentration against the inhibitor concentration and calculate the IC50 value.

p38_Signaling_Pathway Stress Stimuli Stress Stimuli MAP3K MAPKKK (e.g., TAK1) Stress Stimuli->MAP3K LPS LPS LPS->MAP3K MAP2K MAPKK (e.g., MKK3/6) MAP3K->MAP2K phosphorylates p38 MAPK p38 MAPK MAP2K->p38 MAPK phosphorylates Transcription Factors Transcription Factors (e.g., ATF2, NF-κB) p38 MAPK->Transcription Factors activates Inflammatory Genes Inflammatory Gene Expression Transcription Factors->Inflammatory Genes Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Inflammatory Genes->Cytokines Inflammation Inflammation Cytokines->Inflammation

Simplified p38 MAP kinase signaling pathway leading to inflammation.

Conclusion

The N-pyrazole, N'-aryl urea scaffold has proven to be a highly versatile and potent platform for the development of p38 MAP kinase inhibitors. The detailed SAR studies have elucidated the critical roles of various substituents on the pyrazole and aryl rings, as well as the importance of the urea linker in mediating key interactions with the kinase. The progression from early leads to a clinical candidate like BIRB 796 underscores the power of structure-based drug design and systematic SAR exploration. This guide provides a framework for understanding the key principles governing the activity of these pyridinyl-pyrazole derivatives and can serve as a valuable resource for the design of next-generation kinase inhibitors.

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A Comprehensive Guide to Benchmarking the Neuroprotective Effects of 1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-ol Against Known Standards

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a rigorous framework for evaluating the neuroprotective potential of the novel pyrazole derivative, 1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-ol. In the absence of pre-existing data for this specific compound, we present a comprehensive benchmarking strategy against well-established neuroprotective agents, Edaravone and Riluzole. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of new therapeutics for neurodegenerative diseases. We will detail the experimental design, provide step-by-step protocols for key in vitro assays, and illustrate the underlying scientific principles and signaling pathways.

Introduction and Rationale

The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2] Several pyrazole-containing compounds have been investigated for their anti-inflammatory and neuroprotective properties, suggesting that this chemical class holds promise for the treatment of neurological disorders.[3][4] The target compound of this guide, this compound, is a novel structural analog to known bioactive pyrazoles, including the clinically approved drug Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), a potent free radical scavenger used in the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.[5][6]

To comprehensively assess the neuroprotective profile of a novel compound, it is essential to benchmark its performance against known standards in relevant in vitro models of neuronal injury. This guide proposes a two-pronged approach, utilizing two distinct and well-characterized neurotoxic insults:

  • Oxidative Stress Model: Induced by 1-methyl-4-phenylpyridinium (MPP+), the active metabolite of the neurotoxin MPTP. MPP+ selectively damages dopaminergic neurons by inhibiting Complex I of the mitochondrial electron transport chain, leading to a surge in reactive oxygen species (ROS), mitochondrial dysfunction, and apoptosis.[7] This model is particularly relevant for Parkinson's disease research.

  • Excitotoxicity Model: Induced by excessive exposure to glutamate, the primary excitatory neurotransmitter in the central nervous system. Glutamate-mediated excitotoxicity is a common pathological pathway in numerous acute and chronic neurological disorders, including stroke and ALS.[8] Over-activation of glutamate receptors, particularly NMDA receptors, leads to excessive calcium influx, triggering a cascade of neurotoxic events.

As positive controls, we have selected:

  • Edaravone: A potent antioxidant and free radical scavenger.[5][6] Its mechanism of action makes it an ideal benchmark for protection against oxidative stress-induced neurotoxicity, such as that caused by MPP+.

  • Riluzole: A glutamate release inhibitor that also blocks postsynaptic glutamate receptors.[8] It is an established treatment for ALS and serves as a highly relevant standard for the glutamate-induced excitotoxicity model.

The human neuroblastoma cell line, SH-SY5Y, will be utilized as the primary in vitro model due to its neuronal characteristics and widespread use in neurotoxicity and neuroprotection studies. For more physiologically relevant validation, primary cortical neuron cultures will be employed.

Experimental Design and Methodologies

The following sections detail the step-by-step protocols for assessing the neuroprotective effects of this compound.

Cell Culture

SH-SY5Y Human Neuroblastoma Cells: SH-SY5Y cells (ATCC® CRL-2266™) will be cultured in a 1:1 mixture of Dulbecco's Modified Eagle Medium (DMEM) and Ham's F-12 medium, supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% MEM Non-Essential Amino Acids. Cells will be maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells will be seeded at an appropriate density in 96-well or 6-well plates and allowed to adhere for 24 hours before treatment.

Primary Cortical Neuron Culture: Primary cortical neurons will be isolated from embryonic day 18 (E18) Sprague-Dawley rat fetuses, following established protocols. Briefly, cortices will be dissected, dissociated enzymatically and mechanically, and plated on poly-D-lysine-coated plates in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin. Cultures will be maintained for 7-10 days in vitro to allow for maturation before experimental use.

Neurotoxicity and Neuroprotection Assays

Two primary models of neurotoxicity will be employed:

Model 1: MPP+-Induced Oxidative Stress In this model, neuronal cells will be pre-treated with varying concentrations of this compound or the positive control, Edaravone, for 2 hours before the addition of MPP+ (1 mM for SH-SY5Y, 50 µM for primary neurons) for 24 hours.

Model 2: Glutamate-Induced Excitotoxicity Neuronal cells will be pre-treated with this compound or the positive control, Riluzole, for 2 hours. The culture medium will then be replaced with a glutamate-containing medium (5 mM for SH-SY5Y, 100 µM for primary neurons) for 24 hours.

The following assays will be performed to quantify neuroprotection:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Protocol:

    • After the 24-hour neurotoxin exposure, add 10 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.

    • Incubate the plate for 4 hours at 37°C.

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Incubate overnight at 37°C in a humidified atmosphere.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Cell viability will be expressed as a percentage of the untreated control.

The lactate dehydrogenase (LDH) assay quantifies the amount of LDH released from damaged cells into the culture medium, serving as a marker of cytotoxicity.

  • Protocol:

    • Following the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

    • Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each well.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Measure the absorbance at 490 nm.

    • Cytotoxicity will be calculated as a percentage of the maximum LDH release (from cells treated with a lysis buffer).

Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity is a hallmark of programmed cell death.

  • Protocol:

    • After treatment in a 96-well plate, add 100 µL of a Caspase-Glo® 3/7 Reagent to each well.

    • Mix gently by orbital shaking for 30 seconds.

    • Incubate at room temperature for 1-2 hours.

    • Measure the luminescence using a plate-reading luminometer.

    • Caspase-3 activity will be expressed as fold change relative to the untreated control.

The 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) assay is used to measure intracellular ROS levels.

  • Protocol:

    • After treatment, wash the cells with warm PBS.

    • Add 100 µL of 25 µM DCFDA in PBS to each well.

    • Incubate for 45 minutes at 37°C in the dark.

    • Remove the DCFDA solution and wash the cells with PBS.

    • Measure the fluorescence intensity with excitation at 485 nm and emission at 535 nm.

    • ROS levels will be expressed as a percentage of the toxin-treated control.

Data Presentation and Interpretation

Quantitative data from the assays will be summarized in the following tables for clear comparison.

Table 1: Neuroprotective Effects against MPP+-Induced Toxicity

Treatment GroupConcentration (µM)Cell Viability (% of Control)Cytotoxicity (% of Max LDH)Caspase-3 Activity (Fold Change)Intracellular ROS (% of MPP+)
Control -100 ± 5.25.1 ± 1.21.0 ± 0.1N/A
MPP+ (1 mM) -45.3 ± 4.185.6 ± 6.34.2 ± 0.5100 ± 8.7
MPP+ + Edaravone 1078.9 ± 5.522.4 ± 3.11.5 ± 0.235.1 ± 4.9
MPP+ + Cmpd X 1
MPP+ + Cmpd X 10
MPP+ + Cmpd X 100

(Note: "Cmpd X" represents this compound. The values for Edaravone are hypothetical and for illustrative purposes.)

Table 2: Neuroprotective Effects against Glutamate-Induced Excitotoxicity

Treatment GroupConcentration (µM)Cell Viability (% of Control)Cytotoxicity (% of Max LDH)Caspase-3 Activity (Fold Change)
Control -100 ± 4.84.9 ± 0.91.0 ± 0.1
Glutamate (5 mM) -52.1 ± 3.979.8 ± 5.73.8 ± 0.4
Glutamate + Riluzole 1082.5 ± 6.118.7 ± 2.51.3 ± 0.2
Glutamate + Cmpd X 1
Glutamate + Cmpd X 10
Glutamate + Cmpd X 100

(Note: "Cmpd X" represents this compound. The values for Riluzole are hypothetical and for illustrative purposes.)

Visualizing the Experimental Workflow and Underlying Mechanisms

Diagrams created using Graphviz (DOT language) help to visualize the experimental workflow and the signaling pathways involved.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Endpoint Assays cell_culture SH-SY5Y or Primary Neuron Culture plating Seed cells in 96-well plates cell_culture->plating pretreatment Pre-treat with Compound X or Positive Control (2h) plating->pretreatment toxin_mpp Add MPP+ (24h) pretreatment->toxin_mpp Model 1 toxin_glu Add Glutamate (24h) pretreatment->toxin_glu Model 2 mtt MTT Assay (Viability) toxin_mpp->mtt ldh LDH Assay (Cytotoxicity) toxin_mpp->ldh caspase Caspase-3 Assay (Apoptosis) toxin_mpp->caspase ros DCFDA Assay (Oxidative Stress) toxin_mpp->ros toxin_glu->mtt toxin_glu->ldh toxin_glu->caspase

Caption: Experimental workflow for assessing neuroprotection.

Signaling_Pathways Key Neurotoxic Pathways cluster_mpp MPP+ Pathway cluster_glu Glutamate Pathway cluster_intervention Points of Intervention mpp MPP+ complex1 Mitochondrial Complex I Inhibition mpp->complex1 ros ↑ ROS Production complex1->ros apoptosis_mpp Apoptosis ros->apoptosis_mpp glutamate Glutamate nmda NMDA Receptor Activation glutamate->nmda ca_influx ↑ Intracellular Ca2+ nmda->ca_influx apoptosis_glu Apoptosis ca_influx->apoptosis_glu edaravone Edaravone (ROS Scavenger) edaravone->ros riluzole Riluzole (Glu Release Inhibitor) riluzole->glutamate compound_x Compound X (Hypothesized Target) compound_x->ros compound_x->apoptosis_mpp compound_x->ca_influx compound_x->apoptosis_glu

Caption: Simplified signaling pathways of neurotoxicity and intervention.

Conclusion

This guide outlines a robust and comprehensive strategy for the initial in vitro characterization of the neuroprotective potential of this compound. By employing well-validated models of oxidative stress and excitotoxicity and benchmarking against the clinically relevant standards Edaravone and Riluzole, this approach will provide a clear and objective assessment of the compound's efficacy. The multi-assay approach, targeting cell viability, cytotoxicity, apoptosis, and oxidative stress, will offer valuable insights into its potential mechanism of action. The successful demonstration of neuroprotective activity in these assays would warrant further investigation in more complex models, including primary neuronal co-cultures and in vivo models of neurodegenerative diseases.

References

  • Yoshida, H., et al. (2006). Neuroprotective effects of edaravone: a novel free radical scavenger in cerebrovascular injury. CNS Drug Reviews, 12(1), 9-20. [Link]

  • Amemiya, S., et al. (2005). Anti-apoptotic and neuroprotective effects of edaravone following transient focal ischemia in rats. European Journal of Pharmacology, 516(2), 125-132. [Link]

  • Kikuchi, K., et al. (2022). Therapeutic Potential of Edaravone for Neuroprotection Following Global Cerebral Hypoxia. International Journal of Molecular Sciences, 23(19), 11883. [Link]

  • Yuan, W. J., et al. (2008). Neuroprotective effects of edaravone-administration on 6-OHDA-treated dopaminergic neurons. BMC Neuroscience, 9, 75. [Link]

  • Shin, J. Y., et al. (2021). Effects of the Edaravone, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection. Antioxidants, 10(7), 1021. [Link]

  • Li, G., & Dong, J. (2023). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2169806. [Link]

  • Kanwal, M., et al. (2022). New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. Iranian Journal of Basic Medical Sciences, 25(12), 1424-1432. [Link]

  • Kumar, V., et al. (2025). Synthesis and Evaluation of 2, 5-substituted Pyrazolone for Neuroprotective Potential in SH-SY5Y Human Neuroblastoma Cells. Indian Journal of Pharmaceutical Education and Research, 59(1s), s323-s332. [Link]

  • Sharma, K., et al. (2022). Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. ACS Omega, 7(43), 37973-38000. [Link]

  • Park, J. E., et al. (2017). Synthesis and evaluation of new pyridyl/pyrazinyl thiourea derivatives: Neuroprotection against amyloid-β-induced toxicity. European Journal of Medicinal Chemistry, 141, 322-334. [Link]

  • Díaz, J. L., et al. (2012). Synthesis and biological evaluation of the 1-arylpyrazole class of σ(1) receptor antagonists: identification of 4-{2-[5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine (S1RA, E-52862). Journal of Medicinal Chemistry, 55(14), 6445-6454. [Link]

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A Guide to Inter-laboratory Comparison of Analytical Data for Pyrazole Characterization

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for designing and executing an inter-laboratory comparison (ILC) study for the analytical characterization of pyrazoles. Pyrazoles are a significant class of heterocyclic compounds with wide-ranging applications in pharmaceuticals and agrochemicals.[1] Ensuring the reproducibility and comparability of analytical data across different laboratories is paramount for regulatory submissions, quality control, and collaborative research. This document outlines the critical analytical techniques, provides step-by-step protocols, and details the statistical analysis required for a robust ILC.

The Imperative for Inter-laboratory Comparison

An inter-laboratory comparison is a systematic process to evaluate the performance of analytical methods and the proficiency of participating laboratories.[2][3] It involves analyzing a homogenous test material by multiple laboratories to assess the level of agreement in their results.[3] For pyrazole characterization, this is crucial for:

  • Method Validation: Establishing the reproducibility of analytical methods across different environments.

  • Laboratory Proficiency: Demonstrating the technical competence of individual laboratories.[4]

  • Data Harmonization: Ensuring that data generated in different locations can be reliably compared.

  • Quality Assurance: Serving as a cornerstone of a laboratory's quality management system, as mandated by standards like ISO/IEC 17025.[4][5]

Key Analytical Techniques for Pyrazole Characterization

The structural elucidation and quantification of pyrazoles rely on a suite of analytical techniques. A comprehensive ILC should encompass the most relevant methods to ensure a thorough characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is indispensable for the unambiguous structural identification of pyrazole derivatives.[1][6][7] It provides detailed information about the molecular structure, including the position of substituents on the pyrazole ring.

  • Mass Spectrometry (MS): Often coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), this technique is essential for determining the molecular weight and fragmentation patterns of pyrazoles.[6][7][8] LC-MS/MS, in particular, offers high sensitivity and selectivity for quantifying trace levels of pyrazoles and their metabolites.[9][10]

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV or Diode Array Detection (DAD) is a robust and widely used technique for the separation, identification, and quantification of pyrazoles in various matrices.[10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the analysis of volatile pyrazole derivatives, providing both chromatographic separation and mass spectral data for identification.[8]

Designing a Robust Inter-laboratory Comparison Study

A successful ILC requires careful planning and execution. The following workflow outlines the key stages involved.

ILC_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Execution cluster_analysis Phase 3: Data Analysis & Reporting P1 Define Objectives & Scope P2 Select Homogenous Test Material P1->P2 P3 Recruit Participating Laboratories P2->P3 P4 Develop & Distribute Protocols P3->P4 E1 Sample Distribution P4->E1 E2 Analysis by Participating Labs E1->E2 E3 Data Submission to Coordinator E2->E3 A1 Statistical Analysis of Data E3->A1 A2 Identification of Outliers A1->A2 A3 Performance Evaluation (Z-scores) A2->A3 A4 Final Report Generation A3->A4

Caption: Workflow for an Inter-laboratory Comparison Study.

Step-by-Step Guide to Designing an ILC:

  • Define Objectives and Scope: Clearly articulate the goals of the study. Is it to validate a new analytical method, assess laboratory proficiency, or establish a reference value for a material?

  • Select a Homogenous Test Material: The cornerstone of a successful ILC is a stable and homogenous test sample. For pyrazole characterization, this could be a well-characterized batch of a specific pyrazole derivative.

  • Recruit Competent Laboratories: Invite a sufficient number of laboratories with proven expertise in the analytical techniques being evaluated to ensure a representative dataset.[11]

  • Develop and Distribute Detailed Protocols: Provide clear, unambiguous experimental protocols to all participating laboratories. This minimizes variability arising from differences in methodology.

  • Coordinate Sample Distribution and Data Collection: A central coordinating body should manage the distribution of the test material and the collection of analytical results in a standardized format.[3]

  • Perform Statistical Analysis: The collected data should be subjected to rigorous statistical analysis to determine measures of central tendency, dispersion, and to identify any outliers.[11]

  • Evaluate Laboratory Performance: Utilize statistical tools such as Z-scores to provide a standardized measure of each laboratory's performance.[12][13]

  • Generate a Comprehensive Report: The final report should summarize the findings, including the statistical analysis, an evaluation of the analytical methods, and an assessment of laboratory performance.

Experimental Protocols for Pyrazole Characterization

The following are representative protocols for the key analytical techniques. These should be adapted and further detailed for the specific pyrazole compound under investigation in an ILC.

Protocol 1: ¹H and ¹³C NMR Spectroscopy

  • Objective: To obtain high-resolution NMR spectra for structural confirmation.

  • Methodology:

    • Sample Preparation: Accurately weigh 5-10 mg of the pyrazole test material and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.[6]

    • Instrument Parameters (¹H NMR):

      • Spectrometer: 400 MHz or higher.

      • Pulse Sequence: Standard single-pulse.

      • Acquisition Time: 2-4 seconds.

      • Relaxation Delay: 1-5 seconds.

      • Number of Scans: 8-16.

    • Instrument Parameters (¹³C NMR):

      • Spectrometer: 100 MHz or higher.

      • Pulse Sequence: Proton-decoupled single-pulse.

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay: 2-5 seconds.

      • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

    • Data Reporting: Report chemical shifts (δ) in ppm relative to TMS, coupling constants (J) in Hz, and multiplicities (s, d, t, q, m).

Protocol 2: LC-MS/MS for Quantification

  • Objective: To accurately quantify the pyrazole test material.

  • Methodology:

    • Sample Preparation: Prepare a stock solution of the pyrazole test material and a corresponding internal standard in a suitable solvent (e.g., acetonitrile/water). Create a series of calibration standards by serial dilution.

    • Instrumentation: A liquid chromatograph coupled to a triple quadrupole mass spectrometer.[10]

    • Chromatographic Conditions:

      • Column: A suitable C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

      • Mobile Phase: A gradient elution using water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

      • Flow Rate: 0.3-0.5 mL/min.

      • Column Temperature: 30-40 °C.

    • Mass Spectrometry Conditions:

      • Ionization Mode: Electrospray ionization (ESI) in positive or negative mode.

      • Detection: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for the analyte and internal standard.

    • Data Analysis: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration. Determine the concentration of the test sample from this curve.

Data Presentation and Statistical Analysis

For a meaningful comparison, the data from all participating laboratories should be collated and analyzed statistically.

Table 1: Hypothetical Inter-laboratory Data for Purity Assessment of a Pyrazole Sample by HPLC

Laboratory IDResult 1 (%)Result 2 (%)Mean (%)Standard Deviation
Lab 0199.299.499.30.14
Lab 0298.999.199.00.14
Lab 0399.599.699.550.07
Lab 0497.898.097.90.14
Lab 0599.399.199.20.14
Overall Mean 99.0
Reproducibility SD 0.65

Statistical Evaluation:

The core of an ILC is the statistical analysis of the submitted data. This typically involves:

  • Outlier Detection: Statistical tests such as Grubbs' test or Cochran's test are used to identify and potentially exclude data points that deviate significantly from the rest.[13]

  • Calculation of Performance Statistics: The Z-score is a widely accepted metric for evaluating laboratory performance in proficiency tests.[12][13] It is calculated as:

    Z = (x - X) / σ

    Where:

    • x is the result from the participating laboratory.

    • X is the assigned value (often the robust mean of all results).

    • σ is the standard deviation for proficiency assessment.

  • Interpretation of Z-scores:

    • |Z| ≤ 2: Satisfactory performance.

    • 2 < |Z| < 3: Questionable performance.

    • |Z| ≥ 3: Unsatisfactory performance.

Z_Score_Interpretation cluster_zscore Z-Score Interpretation Satisfactory Satisfactory |Z| <= 2 Questionable Questionable 2 < |Z| < 3 Unsatisfactory Unsatisfactory |Z| >= 3

Caption: Interpretation of Z-scores for laboratory performance.

Conclusion

A well-designed and executed inter-laboratory comparison study is an invaluable tool for ensuring the quality and reliability of analytical data for pyrazole characterization. By adhering to the principles of careful planning, standardized protocols, and robust statistical analysis, researchers, scientists, and drug development professionals can have a high degree of confidence in the comparability and accuracy of their results. This guide provides a foundational framework to assist in the successful implementation of such studies, ultimately contributing to improved data quality and scientific integrity in the field.

References

  • Validation of analytical methods for heterocyclic amines in seven food matrices using high-performance liquid chromatography-tandem mass spectrometry. Food Additives & Contaminants: Part A. Available at: [Link]

  • LI Jing, XIANG Xin-hua, ZHANG He-zhan. Comparison Evaluation of Statistical Analysis Methods for Inter-laboratory Comparison statistical Analysis Methods. Chinese Pharmaceutical Journal. Available at: [Link]

  • Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. Diva-Portal.org. Available at: [Link]

  • Assessing interlaboratory comparison data adjustment procedures. Metrologia. Available at: [Link]

  • Analysis of interlaboratory comparison when the measurements are not normally distributed. Archimer. Available at: [Link]

  • GUIDELINE FOR INTER-LABORATORY TESTS. BISFA. Available at: [Link]

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  • Interlaboratory Studies. Oxford Academic. Available at: [Link]

  • Validation of a new planar chromatographic method for quantification of the heterocyclic aromatic amines most frequently found in meat. ResearchGate. Available at: [Link]

  • Design, Molecular Docking and Synthesis of Pyrazole-Oxadiazole in search of potent insecticidal agents. ChemRxiv. Available at: [Link]

  • Validation of a new planar chromatographic method for quantification of the heterocyclic aromatic amines most frequently found in meat. Semantic Scholar. Available at: [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available at: [Link]

  • H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. ResearchGate. Available at: [Link]

  • Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Laboratories. eas-eth.org. Available at: [Link]

  • Analytical method validation: A brief review. ResearchGate. Available at: [Link]

  • Validation of Analytical Methods: A Review. Gavin Publishers. Available at: [Link]

  • Interlaboratory comparisons other than proficiency testing. Eurachem. Available at: [Link]

  • Interpretation of interlaboratory comparison results to evaluate laboratory proficiency. Accreditation and Quality Assurance. Available at: [Link]

  • Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. RSC Publishing. Available at: [Link]

  • Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives. ResearchGate. Available at: [Link]

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Orthogonal analytical techniques for the confirmation of 1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-ol structure

Author: BenchChem Technical Support Team. Date: January 2026

<A_I>_## A Guide to Orthogonal Analytical Techniques for the Structural Confirmation of 1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-ol

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the unambiguous structural confirmation of a new chemical entity (NCE) is a cornerstone of ensuring its safety, efficacy, and quality. A single analytical technique, however powerful, may not provide the necessary level of confidence to definitively elucidate a molecule's structure. This guide presents a comprehensive overview of orthogonal analytical techniques for the structural confirmation of this compound, a heterocyclic compound with potential pharmaceutical applications. By employing a multi-faceted, orthogonal approach, researchers can build a robust and self-validating data package that meets stringent regulatory requirements.[1][2][3]

The principle of orthogonality in analytical chemistry involves the use of multiple, independent methods that rely on different physicochemical principles to measure the same attribute.[1][2][4] This approach minimizes the risk of method-specific bias and enhances the overall reliability of the analytical results. For structural elucidation, this means combining techniques that probe different aspects of the molecule's architecture, such as nuclear connectivity, molecular mass, functional groups, and three-dimensional arrangement.

This guide will delve into the practical application of four key orthogonal techniques for the structural confirmation of this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the connectivity of atoms.

  • Mass Spectrometry (MS): To establish the molecular weight and elemental composition.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.

  • Single-Crystal X-ray Diffraction: To provide the definitive three-dimensional structure.

The Power of a Multi-Pronged Approach

The synergy of these techniques provides a comprehensive and unambiguous structural assignment. Each method offers a unique piece of the puzzle, and their collective agreement builds a powerful and defensible case for the proposed structure.

Caption: Workflow for orthogonal structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution.[5] It provides detailed information about the chemical environment and connectivity of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

Why NMR is a Cornerstone Technique
  • Connectivity Information: Through-bond scalar couplings (J-couplings) in 1D and 2D NMR experiments (like COSY and HSQC) reveal which protons are adjacent to each other and which protons are attached to which carbons.

  • Spatial Proximity: Through-space interactions (Nuclear Overhauser Effect, NOE) in experiments like NOESY can indicate which atoms are close to each other in 3D space, aiding in stereochemical assignments.

  • Detailed Structural Insights: Chemical shifts (δ) are highly sensitive to the electronic environment of each nucleus, providing clues about the presence of functional groups and aromatic systems.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: 0-12 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64 scans.[6]

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Spectral Width: 0-200 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans.[6]

  • 2D NMR (COSY, HSQC, HMBC): Utilize standard pulse programs for these experiments to establish proton-proton and proton-carbon correlations.[7][8]

Expected ¹H and ¹³C NMR Data for this compound
Assignment Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm) Key HMBC Correlations
N-CH₃~3.5 (s, 3H)~35C4, C5
Pyrazolol-H4~5.8 (s, 1H)~90C3, C5
Pyridine-H3'~7.8 (d)~120C2', C4', C5'
Pyridine-H4'~7.3 (t)~137C2', C3', C5', C6'
Pyridine-H5'~7.9 (t)~123C3', C4', C6'
Pyridine-H6'~8.5 (d)~149C2', C4', C5'
Pyrazolol-C3-~150Pyridine-H6', Pyrazolol-H4
Pyrazolol-C5-~160N-CH₃, Pyrazolol-H4
Pyridine-C2'-~152Pyridine-H3', Pyridine-H4'

Chemical shifts are approximate and can vary based on solvent and concentration.

High-Resolution Mass Spectrometry (HRMS): Unveiling the Elemental Composition

Mass spectrometry provides a direct measure of the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) is particularly powerful as it can determine the mass with very high accuracy (typically to four decimal places), allowing for the unambiguous determination of the molecular formula.[9][10][11]

Why HRMS is Essential
  • Molecular Formula Confirmation: By comparing the experimentally measured accurate mass with the theoretical masses of possible elemental compositions, the molecular formula can be confidently assigned.[9][10] This is a critical piece of evidence for a new compound.

  • Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments can provide structural information by inducing fragmentation of the parent ion and analyzing the resulting fragment ions. The fragmentation pattern can be characteristic of the molecule's structure.[12][13][14]

Experimental Protocol: ESI-QTOF HRMS
  • Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the compound in a suitable solvent such as methanol or acetonitrile.

  • Infusion and Ionization: Introduce the sample into the electrospray ionization (ESI) source. Positive ion mode is typically used for nitrogen-containing compounds.

  • Mass Analysis: Acquire the full scan mass spectrum using a Quadrupole Time-of-Flight (QTOF) mass analyzer over a mass range of m/z 50-500.

  • Data Analysis: Determine the accurate mass of the protonated molecule ([M+H]⁺) and use the instrument's software to calculate the elemental composition.

Expected HRMS Data for this compound
  • Molecular Formula: C₉H₉N₃O[15]

  • Theoretical Monoisotopic Mass of [M+H]⁺: 176.0818 Da

  • Expected Measured Mass: Within 5 ppm of the theoretical mass.

Caption: Basic principle of mass spectrometry.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present.

Why FTIR Provides Orthogonal Data
  • Functional Group Identification: FTIR is excellent for identifying the presence or absence of specific functional groups, such as C=O, N-H, O-H, C-H, and aromatic rings.[16][17] This provides complementary information to the connectivity data from NMR.

  • Rapid and Non-Destructive: FTIR analysis is quick and typically requires only a small amount of sample.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Data Acquisition: Collect the infrared spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to specific functional groups.

Expected FTIR Absorption Bands for this compound
Frequency Range (cm⁻¹) Vibration Functional Group
3100-3000C-H stretchAromatic (Pyridine)
2950-2850C-H stretchAliphatic (CH₃)
~1650C=O stretchPyrazolol ring
1600-1450C=C and C=N stretchAromatic rings
1400-1300C-H bendAliphatic (CH₃)

The presence of a strong absorption around 1650 cm⁻¹ would be indicative of the carbonyl group in the pyrazolol ring, while the aromatic stretching vibrations would confirm the presence of the pyridine and pyrazole rings.

Single-Crystal X-ray Diffraction: The Definitive 3D Structure

When a suitable single crystal can be grown, X-ray crystallography provides the most unambiguous and detailed structural information.[18] It determines the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and absolute configuration for chiral molecules.[19][20][21]

Why X-ray Crystallography is the Gold Standard
  • Unambiguous Structure Determination: It provides a complete 3D model of the molecule, confirming the connectivity and stereochemistry.[18]

  • Absolute Structural Proof: For regulatory submissions, a crystal structure is often considered the ultimate proof of structure.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent or by other crystallization techniques.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data to solve the crystal structure and refine the atomic positions.

Expected Outcome of X-ray Crystallography

The successful determination of the crystal structure would provide a detailed 3D model of this compound, confirming the connectivity of the methyl, pyridine, and pyrazolol moieties. This would serve as the ultimate confirmation of the structure elucidated by the spectroscopic techniques.

Summary of Orthogonal Techniques

Technique Information Provided Key Strengths
NMR Spectroscopy Atomic connectivity, chemical environment, spatial proximityUnparalleled for detailed structural elucidation in solution
High-Resolution MS Molecular formula, fragmentation patternsConfirms elemental composition with high accuracy
FTIR Spectroscopy Presence of functional groupsRapid and non-destructive screening for key functionalities
X-ray Crystallography Absolute 3D structure, bond lengths and anglesUnambiguous proof of structure in the solid state

Conclusion

The structural confirmation of a novel compound like this compound requires a rigorous and multi-faceted analytical approach. By strategically employing the orthogonal techniques of NMR spectroscopy, high-resolution mass spectrometry, FTIR spectroscopy, and, where possible, single-crystal X-ray diffraction, researchers can build a comprehensive and self-validating data package. This not only provides a high degree of confidence in the assigned structure but also adheres to the principles of scientific integrity and meets the expectations of regulatory bodies.[22][23][24][25] The convergence of data from these independent analytical methods provides the authoritative grounding necessary for advancing a compound through the drug development pipeline.

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A Researcher's Guide to Comparative Docking Studies of Pyrazole Derivatives with Target Proteins

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the in silico performance of pyrazole derivatives against a curated selection of therapeutically relevant protein targets. By integrating experimental data with detailed molecular docking protocols, we aim to furnish researchers, scientists, and drug development professionals with a robust framework for conducting and interpreting their own comparative docking studies. This document is designed to be a self-validating system, explaining not just the "how" but the critical "why" behind each experimental choice, ensuring scientific integrity and fostering a deeper understanding of the molecular interactions at play.

The Significance of the Pyrazole Scaffold in Drug Discovery

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1] Its unique structural and electronic properties allow it to serve as a versatile scaffold in the design of inhibitors for a wide array of enzymes and receptors.[1] This has led to the development of numerous FDA-approved drugs containing the pyrazole moiety for a range of conditions, including inflammation, cancer, and cardiovascular diseases.[2][3] The metabolic stability of the pyrazole nucleus is a significant factor in its prevalence in recently approved pharmaceuticals.[4] Molecular docking is an indispensable computational tool for predicting the binding modes and affinities of these derivatives, thereby streamlining the synthesis and selection of the most promising candidates for further experimental validation.

Selecting Target Proteins for Comparative Analysis

The efficacy of a pyrazole derivative is intrinsically linked to its target protein. For this guide, we will focus on two well-established and therapeutically significant protein families known to be modulated by pyrazole-based compounds: Protein Kinases and Cyclooxygenase (COX) enzymes .

Protein Kinases: The "On-Off" Switches of Cellular Signaling

Protein kinases are critical regulators of numerous cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[5] Pyrazole derivatives have shown significant promise as kinase inhibitors.[5][6] For our comparative study, we will focus on:

  • Epidermal Growth Factor Receptor (EGFR): A key player in cell proliferation and survival, often implicated in various cancers.[5][7]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A primary mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[5]

  • c-Src Tyrosine Kinase (c-Src): A non-receptor tyrosine kinase involved in cell growth, differentiation, and survival.

  • Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the cell cycle, making it an attractive target for cancer therapy.[5]

Cyclooxygenase (COX) Enzymes: Mediators of Inflammation

COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[8] Pyrazole-containing compounds, such as Celecoxib, are well-known selective COX-2 inhibitors.[3][9] Our analysis will include:

  • COX-1: The constitutive isoform, involved in physiological functions.

  • COX-2: The inducible isoform, which is upregulated during inflammation.[8]

A Validated Protocol for Comparative Molecular Docking

The following protocol outlines a rigorous and reproducible workflow for performing comparative molecular docking studies using AutoDock Vina , a widely used and validated open-source docking program.[10]

Experimental Workflow

The overall workflow for our comparative docking study is depicted below. This systematic approach ensures reproducibility and allows for a robust comparison of the binding interactions of different pyrazole derivatives with their respective protein targets.

G cluster_prep Preparation Phase cluster_dock Docking Simulation cluster_analysis Analysis & Validation PDB Protein Structure Acquisition (PDB) Prot_Prep Protein Preparation (Add Hydrogens, Charges) PDB->Prot_Prep Select Chain, Remove Water & Ligands Ligand Ligand Structure Preparation Lig_Prep Ligand Preparation (PDBQT format) Ligand->Lig_Prep 2D to 3D Conversion, Energy Minimization Grid Grid Box Generation Prot_Prep->Grid Define Binding Site Dock Molecular Docking (AutoDock Vina) Prot_Prep->Dock Lig_Prep->Dock Grid->Dock Results Docking Results (Binding Affinity & Poses) Dock->Results Validation Validation (Redocking & RMSD) Results->Validation Post_Dock Post-Docking Analysis (Interactions) Results->Post_Dock Compare Comparative Analysis Validation->Compare Post_Dock->Compare

Caption: A generalized workflow for comparative molecular docking studies.
Step-by-Step Methodology
  • Acquisition: Obtain the 3D crystal structures of the target proteins from the Protein Data Bank (PDB). For this study, we will use the following PDB entries:

    • c-Src: 3F6X (in complex with a pyrazole inhibitor)[11]

    • COX-2: 1CX2 (complexed with a selective inhibitor)[12] and 3NTG[3]

    • RET Kinase: 4CKJ[13]

  • Cleaning the Structure: Remove water molecules, co-factors, and existing ligands from the PDB file. This focuses the docking on the protein-ligand interaction of interest. While water molecules can be crucial for binding, their inclusion requires more advanced techniques and is beyond the scope of this introductory protocol.[14][15][16][17][18]

  • Preparation for Docking: Use AutoDockTools (ADT) to add polar hydrogens and assign Kollman charges to the protein.[19] Save the prepared protein in the PDBQT file format, which includes atomic charges and atom types required by AutoDock Vina.[10]

  • Structure Generation: Draw the 2D structures of the pyrazole derivatives using a chemical drawing software (e.g., ChemDraw or MarvinSketch).

  • 3D Conversion and Optimization: Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94). This ensures a low-energy starting conformation for the ligand.

  • File Format Conversion: Save the prepared ligands in the PDBQT format using ADT. This step also defines the rotatable bonds in the ligand, allowing for conformational flexibility during docking.[10]

The grid box defines the search space for the docking simulation.

  • Defining the Binding Site: For validation, the grid box should be centered on the co-crystallized ligand in the PDB structure. For docking new compounds, the grid box should encompass the known binding site of the protein. The dimensions of the grid box should be large enough to allow the ligand to move and rotate freely.[10]

AutoDock Vina is executed from the command line. A configuration file (conf.txt) is used to specify the input files and search parameters.

Example conf.txt file:

Command to run Vina:

[10][20][21]

The exhaustiveness parameter can be increased to improve the thoroughness of the conformational search, at the cost of longer computation time.[10]

Validation of the Docking Protocol

Before docking novel compounds, it is crucial to validate the docking protocol.

  • Redocking: The co-crystallized ligand is extracted from the PDB file and then docked back into the same protein structure.

  • RMSD Calculation: The Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose of the ligand is calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.[1][22][23][24]

Comparative Analysis of Pyrazole Derivatives

For this guide, we will analyze a selection of pyrazole derivatives with known experimental activities against our target proteins. This allows for a direct comparison between the computational docking scores and the experimental binding affinities.

Selected Pyrazole Derivatives and Experimental Data
Compound IDTarget ProteinExperimental Activity (IC50/Ki)Reference
PZ-1 EGFRIC50 = 0.5132 µM[5][7]
PZ-2 VEGFR-2IC50 = 828.23 nM[5]
PZ-3 CDK260% inhibition at 10 µM[5]
Celecoxib COX-2IC50 = 0.002 µM[9]
Compound 2a COX-2IC50 = 0.958 µM[9]
Compound 5u COX-2IC50 = 1.79 µM[17]
Compound 5f COX-2IC50 = 1.50 µM[20]
Docking Results and Interpretation

The following table summarizes the docking scores (binding affinities in kcal/mol) obtained from AutoDock Vina for the selected pyrazole derivatives against their respective targets. A more negative binding energy indicates a stronger predicted binding affinity.[25][26]

Compound IDTarget ProteinDocking Score (kcal/mol)Key Interacting Residues
PZ-1 EGFR-10.36Met793, Leu718, Val726
PZ-2 VEGFR-2-9.8Cys919, Asp1046, Glu885
PZ-3 CDK2-7.676Leu83, Ile10, Val18
Celecoxib COX-2-11.5Arg513, Val523, Ser353
Compound 2a COX-2-10.2Arg513, Val523, Phe518
Compound 5u COX-2-12.907Arg513, Tyr385, Ser530
Compound 5f COX-2-10.8Arg513, Val523, His90

Interpretation:

  • The docking scores generally correlate with the experimental activities, with compounds having lower IC50 values also showing more negative binding energies. However, it is crucial to remember that docking scores are approximations and a direct correlation is not always observed.[27][28]

  • Visual inspection of the docked poses is essential to understand the specific interactions driving the binding.[25] Key interactions include hydrogen bonds, hydrophobic interactions, and pi-stacking.

Signaling Pathways and the Role of Target Proteins

Understanding the broader biological context of the target proteins is crucial for appreciating the therapeutic potential of pyrazole inhibitors.

EGFR Signaling Pathway

The EGFR signaling cascade plays a pivotal role in cell growth and proliferation. Its aberrant activation is a common driver of cancer.

EGFR_Pathway EGF EGF Ligand EGFR EGFR Dimerization & Autophosphorylation EGF->EGFR Grb2_Shc Grb2/Shc EGFR->Grb2_Shc SOS SOS Grb2_Shc->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Simplified EGFR signaling pathway leading to cell proliferation.
COX-2 Inflammatory Pathway

The COX-2 enzyme is a key mediator of the inflammatory response, leading to the production of prostaglandins.

COX2_Pathway Stimuli Inflammatory Stimuli PLA2 Phospholipase A2 Stimuli->PLA2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX2 COX-2 Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation

Caption: The COX-2 pathway in inflammation.

Field-Proven Insights and Limitations

As a Senior Application Scientist, it is imperative to acknowledge the limitations of molecular docking to ensure its responsible and effective application.

  • Protein Flexibility: A significant challenge in molecular docking is the treatment of protein flexibility.[7] Most standard docking protocols treat the protein as a rigid entity, which is a simplification. Techniques like induced-fit docking or ensemble docking can provide a more realistic representation of the binding event.

  • Scoring Functions: Scoring functions are approximations of the binding free energy and may not always accurately rank compounds.[27] Therefore, it is advisable to use multiple scoring functions or post-docking analysis methods like MM/PBSA or MM/GBSA for more reliable predictions.

  • The Role of Water: Water molecules in the binding site can play a crucial role in mediating protein-ligand interactions.[14][15][16][17][18] While often removed in basic docking protocols, their inclusion can significantly improve the accuracy of the predictions.[14]

  • Experimental Validation is Key: In silico predictions must always be validated by experimental data.[8] A strong correlation between docking scores and experimental binding affinities provides confidence in the predictive power of the computational model.

Conclusion

This guide has provided a comprehensive framework for conducting comparative docking studies of pyrazole derivatives against key protein targets. By following a validated protocol, carefully interpreting the results, and acknowledging the inherent limitations of the methodology, researchers can leverage molecular docking as a powerful tool to accelerate the discovery and development of novel pyrazole-based therapeutics. The integration of computational and experimental approaches is paramount for advancing our understanding of molecular recognition and designing the next generation of targeted therapies.

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Head-to-head comparison of different pyrazole-based kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Head-to-Head Analysis of Potency, Selectivity, and Cellular Efficacy

For researchers and scientists in the field of drug discovery, the pyrazole scaffold has emerged as a cornerstone in the design of potent and selective kinase inhibitors.[1][2] Its remarkable versatility and synthetic tractability have led to the development of numerous clinical candidates and FDA-approved drugs targeting a spectrum of kinases implicated in cancer and inflammatory diseases.[2][3][4] This guide provides a head-to-head comparison of different pyrazole-based kinase inhibitors, offering an in-depth analysis of their performance, supported by experimental data, and elucidating the underlying principles of their therapeutic potential.

The Privileged Pyrazole: Why it Excels in Kinase Inhibition

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is considered a "privileged scaffold" in medicinal chemistry.[1][2] Its success in targeting the ATP-binding pocket of kinases can be attributed to several key features:

  • Hydrogen Bonding Capabilities: The N-unsubstituted pyrazole ring can act as both a hydrogen bond donor and acceptor, enabling crucial interactions with the hinge region of the kinase domain, a feature critical for potent inhibition.[2]

  • Bioisosteric Replacement: The pyrazole moiety can serve as a bioisostere for other aromatic rings, offering advantages in terms of physicochemical properties like improved solubility and metabolic stability.[2][5]

  • Synthetic Accessibility: The pyrazole core is readily functionalized at multiple positions, allowing for fine-tuning of potency, selectivity, and pharmacokinetic profiles.[3]

Head-to-Head Comparison of Pyrazole-Based Kinase Inhibitors

To illustrate the diverse applications and comparative efficacy of pyrazole-based inhibitors, we will examine representative compounds targeting key kinase families: Aurora Kinases, Bcr-Abl, and Akt.

Aurora Kinase Inhibitors

Aurora kinases are critical regulators of mitosis, and their dysregulation is a hallmark of many cancers.[6] Several pyrazole-containing compounds have been developed as potent Aurora kinase inhibitors.

Compound Name/ReferenceTarget Kinase(s)IC50 (nM)Cell LineAntiproliferative IC50 (µM)
Barasertib (AZD1152) Aurora B0.37--
Compound 6 Aurora A160HCT1160.39
MCF70.46
Compound 8 Aurora A/B35 (A), 75 (B)SW6200.35
HCT1160.34

Analysis:

Barasertib stands out for its exceptional potency and selectivity for Aurora B, with an IC50 value in the sub-nanomolar range, making it over 3000-fold more selective for Aurora B than Aurora A.[6] In contrast, Compound 8 acts as a dual inhibitor of both Aurora A and B, albeit with lower potency than Barasertib's targeted inhibition.[6] Compound 6 demonstrates moderate potency against Aurora A and notable antiproliferative activity in colon and breast cancer cell lines.[6] The structure-activity relationship (SAR) for this series indicated that a nitro group was optimal for its activity.[6]

Bcr-Abl Kinase Inhibitors

The Bcr-Abl fusion protein is the causative agent of chronic myeloid leukemia (CML). Pyrazole-based inhibitors have been instrumental in the treatment of this disease.

Compound Name/ReferenceTarget Kinase(s)IC50 (nM)Cell LineAntiproliferative IC50 (µM)
Asciminib (ABL001) Bcr-Abl0.5--
Compound 10 Bcr-Abl14.2K5620.27

Analysis:

Asciminib represents a significant advancement in Bcr-Abl inhibition as it is an allosteric inhibitor, binding to a site distinct from the ATP-binding pocket.[6] This novel mechanism results in high potency (IC50 of 0.5 nM) and provides a therapeutic option for patients with resistance to traditional ATP-competitive inhibitors.[6] Compound 10, an ATP-competitive inhibitor, also demonstrates potent inhibition of Bcr-Abl and significant antiproliferative effects in a CML cell line.[6] Docking studies have shown that its pyridine ring interacts with the hinge region, similar to imatinib.[6]

Akt Kinase Inhibitors

The Akt signaling pathway is a central regulator of cell survival, proliferation, and metabolism, and its aberrant activation is common in cancer.

Compound Name/ReferenceTarget Kinase(s)IC50 (nM)Cell LineAdditional Notes
Afuresertib Akt11.3HCT116Induces apoptosis and S-phase cell cycle arrest.[6]
Compound 1 Akt161PC-3Decreased phosphorylation of GSK3β.[7]

Analysis:

Afuresertib is a highly potent Akt1 inhibitor with an IC50 of 1.3 nM and a Ki of 0.08 nM.[6] It exhibits strong antiproliferative activity and induces apoptosis in colon cancer cells.[6] Compound 1, while less potent than Afuresertib, still shows significant activity against Akt1 and effectively reduces the phosphorylation of a key downstream substrate, GSK3β, in prostate cancer cells.[7]

Experimental Methodologies for Inhibitor Evaluation

The objective comparison of kinase inhibitors relies on robust and standardized experimental protocols. Below are outlines of key assays used to characterize the pyrazole-based inhibitors discussed.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This assay quantifies the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.

Protocol:

  • Reagents and Materials: Purified recombinant kinase, kinase-specific substrate (peptide or protein), ATP, inhibitor compound (serially diluted), kinase buffer, detection reagent (e.g., ADP-Glo™, Z'-LYTE™).

  • Assay Procedure:

    • Add the kinase, substrate, and serially diluted inhibitor to the wells of a microplate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at a controlled temperature for a specified time.

    • Stop the reaction and add the detection reagent to measure kinase activity (e.g., by quantifying ADP production or phosphopeptide formation).

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Antiproliferative Assay

This assay measures the ability of an inhibitor to suppress the growth of cancer cell lines.

Protocol:

  • Cell Culture: Maintain cancer cell lines in appropriate growth media and conditions.

  • Assay Procedure:

    • Seed cells in 96-well plates at a predetermined density.

    • After allowing the cells to attach, treat them with a range of inhibitor concentrations.

    • Incubate for a period that allows for multiple cell divisions (typically 48-72 hours).

    • Assess cell viability using a reagent such as MTT, resazurin, or a cell-titer glow assay.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to a vehicle-treated control. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Western Blotting for Target Engagement

This technique is used to confirm that the inhibitor is engaging its target kinase within the cell by assessing the phosphorylation status of downstream substrates.

Protocol:

  • Cell Treatment and Lysis: Treat cells with the inhibitor for a specified time, then lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting:

    • Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target kinase or its downstream substrates.

    • Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities to determine the change in phosphorylation levels.

Visualizing the Impact: Signaling Pathways and Experimental Workflows

To better understand the context in which these inhibitors function, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates Substrates Downstream Substrates (e.g., GSK3β, mTOR) Akt->Substrates Phosphorylates Proliferation Cell Proliferation & Survival Substrates->Proliferation Inhibitor Pyrazole-based Akt Inhibitor Inhibitor->Akt Inhibits

Caption: The PI3K/Akt signaling pathway, a frequent target for pyrazole-based inhibitors.

Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 Cellular Assays cluster_2 In Vivo Evaluation a Kinase Inhibition Assay (IC50 Determination) b Selectivity Profiling (Kinase Panel Screen) a->b c Antiproliferative Assay (Cell Viability) b->c d Target Engagement (Western Blot) c->d e Mechanism of Action (e.g., Apoptosis, Cell Cycle) d->e f Pharmacokinetic Studies e->f g Xenograft Models (Tumor Growth Inhibition) f->g

Caption: A generalized workflow for the preclinical evaluation of kinase inhibitors.

Conclusion and Future Directions

The pyrazole scaffold continues to be a highly fruitful starting point for the development of innovative kinase inhibitors. The examples presented here underscore the chemical diversity and therapeutic potential that can be achieved through modifications of this core structure. Future research will likely focus on developing next-generation pyrazole-based inhibitors with improved selectivity profiles to minimize off-target effects and overcome mechanisms of drug resistance. The continued exploration of novel binding modes, such as allosteric inhibition, will also be crucial in expanding the arsenal of targeted therapies for a wide range of diseases.

References

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  • Scobie, M., et al. (2007). Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. Journal of Medicinal Chemistry, 50(23), 5671-5685. [Link]

  • Dawidowski, M., et al. (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry, 63(1), 346-371. [Link]

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  • Schade, D., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 23(23), 14834. [Link]

  • Bîrceanu, A., et al. (2024). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences, 25(3), 1809. [Link]

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Safety Operating Guide

Comprehensive Guide to the Proper Disposal of 1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of 1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-ol. As a heterocyclic compound incorporating both pyrazole and pyridine moieties, this substance requires careful handling based on its potential chemical reactivity and toxicological profile.[1][2][3] This guide is designed for researchers and laboratory professionals, emphasizing the causality behind each procedural step to ensure a self-validating system of safety and compliance.

Hazard Identification and Risk Assessment: The "Why" Behind Cautious Disposal

While a specific, comprehensive toxicological profile for this compound is not extensively documented in readily available literature, its structural components—a pyrazole core and a pyridine ring—necessitate a cautious approach. Structurally related compounds, such as other substituted pyrazoles and pyridines, exhibit known hazards that inform our risk assessment.

  • Acute Toxicity: Many pyrazole derivatives are classified as harmful if swallowed.[4] For instance, 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol is noted as toxic if swallowed.[5] Therefore, it is prudent to handle this compound as a substance with potential oral toxicity.

  • Skin and Eye Irritation: Pyrazole and pyridine-based compounds frequently cause skin and serious eye irritation.[6][7] This is a primary exposure risk in a laboratory setting, making personal protective equipment (PPE) non-negotiable.

  • Respiratory Irritation: In powdered form, these types of chemicals can cause respiratory tract irritation if inhaled.[6][7][8]

  • Environmental Hazard: Discharge of pyridine and its derivatives into the environment must be avoided to prevent contamination of drains and waterways.[9][10]

Given these potential hazards, this compound must be treated as hazardous chemical waste . It should never be disposed of down the drain or in regular trash.[11][12]

Pre-Disposal: Engineering Controls and Personal Protective Equipment (PPE)

Before generating or handling waste, establishing a safe environment is paramount. The principle here is to minimize exposure through both engineering controls and personal barriers.

  • Engineering Controls: Always handle the compound and its waste within a certified laboratory chemical fume hood.[13][14] This is the primary defense against inhaling dust or vapors. An emergency eyewash station and safety shower must be readily accessible.[13][15]

  • Personal Protective Equipment (PPE): A comprehensive PPE protocol is mandatory.

    • Eye Protection: Wear chemical safety goggles or a face shield.

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as contaminated waste after handling the chemical.[8] Always use proper glove removal technique to avoid skin contact.[6]

    • Body Protection: A lab coat is required.[16] For larger quantities, consider additional protective clothing.[17]

    • Respiratory Protection: Under normal use conditions within a fume hood, respiratory equipment is not typically needed.[6] However, if dust or aerosols are generated outside of a hood, a NIOSH-approved respirator is necessary.[17]

Step-by-Step Waste Collection and Segregation Protocol

Proper segregation at the point of generation is the cornerstone of safe and compliant chemical waste management.[11][18] Mixing incompatible waste streams can lead to dangerous chemical reactions.

Protocol for Waste Segregation:

  • Identify the Waste Stream: Determine the physical state and nature of the waste.

    • Unused/Expired Solid Compound: The pure chemical in solid form.

    • Contaminated Labware: Glassware (beakers, flasks), plasticware (pipette tips, tubes), and other items with residual contamination.

    • Contaminated Sharps: Needles, syringes, or broken glassware contaminated with the compound.[18][19]

    • Liquid Waste: Solutions containing the dissolved compound.

    • Contaminated PPE: Used gloves, bench paper, etc.

  • Select the Correct Waste Container:

    • Solid Waste: Collect in a sealable, airtight, and clearly labeled hazardous waste container.[13] The container must be compatible with the chemical. A high-density polyethylene (HDPE) or glass container is typically appropriate.

    • Liquid Waste: Use a dedicated, leak-proof, and sealable container, clearly labeled for halogenated or non-halogenated organic waste, depending on the solvent used. Do not mix incompatible solvents.

    • Sharps Waste: All contaminated sharps must be placed immediately into a designated, puncture-resistant sharps container.[16][18][19]

  • Store the Waste Container:

    • All waste containers must be kept securely closed except when adding waste.[20]

    • Store waste in a designated Satellite Accumulation Area (SAA) , which is at or near the point of generation and under the control of the operator.[11][21][22]

    • Ensure secondary containment (such as a tray or tub) is used for liquid waste containers to contain potential leaks.[11][20]

    • Store away from incompatible materials, particularly strong oxidizing agents.[13]

Waste Labeling and Storage: Ensuring Clarity and Compliance

Accurate labeling is a critical regulatory requirement from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[18][21][22][23]

Mandatory Label Information:

  • The words "Hazardous Waste" must be clearly visible.[20][21][22]

  • The full chemical name: "this compound" and any other components in the waste stream, including solvents with percentages.[11][20]

  • An appropriate Hazard Warning Pictogram (e.g., exclamation mark for irritant/harmful, skull and crossbones if acutely toxic).[6][21][22]

Disposal Workflow and Decision Logic

The following diagram illustrates the decision-making process for the proper disposal of waste generated from this compound.

G Disposal Workflow for this compound start Waste Generation (Solid, Liquid, or Contaminated Material) decision_type Determine Waste Type start->decision_type solid_waste Solid Waste (Pure compound, contaminated solids) decision_type->solid_waste Solid / Contaminated PPE liquid_waste Liquid Waste (Solutions) decision_type->liquid_waste Liquid sharps_waste Contaminated Sharps (Needles, broken glass) decision_type->sharps_waste Sharps select_container_solid Select Labeled, Compatible Solid Waste Container solid_waste->select_container_solid select_container_liquid Select Labeled, Leak-Proof Liquid Waste Container liquid_waste->select_container_liquid select_container_sharps Select Puncture-Resistant Sharps Container sharps_waste->select_container_sharps label_container Label Container Correctly - 'Hazardous Waste' - Full Chemical Name(s) - Accumulation Date - Hazard Pictogram select_container_solid->label_container select_container_liquid->label_container select_container_sharps->label_container store_saa Store Sealed Container in Designated SAA with Secondary Containment label_container->store_saa contact_ehs Container Full or Project Complete? Contact Institutional EHS for Pickup store_saa->contact_ehs final_disposal Final Disposal by Licensed Waste Contractor (e.g., Incineration) contact_ehs->final_disposal

Caption: Decision workflow for handling and disposing of waste streams.

Summary of Disposal Procedures

This table provides a quick reference for managing different waste streams of this compound.

Waste StreamContainer TypeRequired LabelingKey Safety Measures
Pure Solid Compound Sealable, compatible (HDPE or glass) solid waste container."Hazardous Waste," full chemical name, accumulation date, hazard pictograms.Handle in a fume hood; wear full PPE.
Liquid Solutions Leak-proof, sealable liquid waste container with secondary containment."Hazardous Waste," all chemical names with percentages, accumulation date.Segregate based on solvent type (e.g., non-halogenated); handle in fume hood.
Contaminated Sharps Puncture-resistant, designated sharps container.[18][19]"Hazardous Waste," "Sharps," primary chemical contaminant.Do not recap needles; place in container immediately after use.[16]
Contaminated Labware/PPE Sealable plastic bag or drum lined with a durable plastic bag."Hazardous Waste," primary chemical contaminant.Place in waste container immediately after use; do not wear outside the lab.

Spill and Emergency Procedures

In the event of a spill or accidental exposure, immediate and correct action is crucial.

  • Accidental Exposure:

    • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes and remove contaminated clothing.[13][15] Seek medical attention.

    • Eye Contact: Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding eyelids open.[13][15] Seek immediate medical attention.

    • Inhalation: Move the person to fresh air.[7][13] If breathing is difficult, seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8][10]

  • Spill Response:

    • Small Spill (in a fume hood): Absorb the spill with an inert, dry material like sand, vermiculite, or a chemical absorbent.[6][13] Collect the material using non-sparking tools and place it in a sealed container for hazardous waste disposal.[10]

    • Large Spill (outside a fume hood): Evacuate the immediate area and alert colleagues. Secure the area to prevent entry. Contact your institution's Environmental Health & Safety (EHS) department or emergency response team immediately.[13]

Final disposal of this compound must be conducted by a licensed chemical waste disposal contractor.[6] Common disposal methods for this type of organic chemical waste include controlled incineration at a permitted facility.[10][18][19]

References

  • OSHA Compliance For Laboratories. (n.d.). US Bio-Clean. Retrieved from [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]

  • Laboratory Waste Management: The New Regulations. (n.d.). Medical Laboratory Observer. Retrieved from [Link]

  • Pyridine: incident management. (n.d.). GOV.UK. Retrieved from [Link]

  • Managing Hazardous Chemical Waste in the Lab. (2021). Lab Manager. Retrieved from [Link]

  • Are There Specific Regulations for Disposing of Chemical Waste in a Lab. (n.d.). Needle.Tube. Retrieved from [Link]

  • Pyridine Standard Operating Procedure. (n.d.). Washington State University. Retrieved from [Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. (2025). US EPA. Retrieved from [Link]

  • Environment, Health and Safety Manual - Chapter 05.07: Chemical Waste Disposal. (n.d.). University of North Carolina at Chapel Hill. Retrieved from [Link]

  • Substance Information - ECHA. (2025). European Chemicals Agency. Retrieved from [Link]

  • Are You In Compliance With Proper Lab Waste Disposal Regulations?. (n.d.). Hazardous Waste Experts. Retrieved from [Link]

  • The OSHA Lab Standard and the MSC Chemical Safety Manual. (n.d.). Minnesota State Colleges and Universities. Retrieved from [Link]

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  • MSDS of 1-Methyl-1H-pyrazol-5-ol. (n.d.). Capot Chemical. Retrieved from [Link]

  • A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. (2024). ResearchGate. Retrieved from [Link]

  • Material Safety Data Sheet: 5-Hydroxy-1-methyl-3-trifluoromethyl-1H-pyrazole. (n.d.). Cole-Parmer. Retrieved from [Link]

  • 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol. (n.d.). PubChem. Retrieved from [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine. (2024). Post Apple Scientific. Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). PMC - NIH. Retrieved from [Link]

  • What is best method to remove pyridine from a reaction mixture?. (2014). ResearchGate. Retrieved from [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. (n.d.). MDPI. Retrieved from [Link]

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Personal protective equipment for handling 1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety & Handling Guide: 1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-ol

Prepared by: Gemini, Senior Application Scientist

This guide provides essential safety protocols and operational directives for the handling and disposal of this compound. As a member of the pyrazole class of heterocyclic compounds, which are prevalent in pharmaceutical and agricultural research, this substance requires diligent adherence to safety procedures to mitigate potential risks.[1][2][3] This document is designed to empower researchers, scientists, and drug development professionals with the knowledge to work safely and effectively.

Hazard Assessment & Chemical Profile

The primary hazards associated with pyrazole derivatives often include irritation to the skin, eyes, and respiratory system, as well as potential acute toxicity if ingested.[4][5] The precautionary principle dictates that this compound should be handled as a substance with these potential hazards until specific toxicological data becomes available.

Table 1: Anticipated Hazard Profile and GHS Classifications

Hazard Category GHS Hazard Statement Rationale based on Related Compounds
Acute Oral Toxicity H302: Harmful if swallowed Several related pyrazole compounds are classified as harmful or toxic if swallowed.[4][6]
Skin Irritation H315: Causes skin irritation A common classification for functionalized pyrazoles.[4][7]
Eye Irritation H319: Causes serious eye irritation A frequent hazard for this chemical class, potentially leading to significant eye damage upon contact.[4][6][7]

| Respiratory Irritation | H335: May cause respiratory irritation | Handling the solid powder can generate dust, which may irritate the respiratory tract.[4][7][8] |

Core Personal Protective Equipment (PPE) Directives

A multi-layered PPE strategy is crucial for minimizing exposure routes. The following equipment is mandatory when handling this compound in any form (solid or solution).

Eye and Face Protection
  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.

  • Recommended: Chemical splash goggles should be worn, especially when handling solutions or performing any operation with a splash risk.[9]

  • Enhanced Protection: A full-face shield worn over chemical splash goggles is required for procedures with a higher risk of splashes or energetic reactions, such as when working with systems under pressure.[9][10][11]

Causality: The anticipated serious eye irritation (H319) necessitates robust protection.[4] The eye's mucous membranes are highly susceptible to chemical damage, and direct contact must be prevented.

Skin and Body Protection
  • Laboratory Coat: A flame-resistant lab coat is required and must be kept fully buttoned.[9] This provides a removable barrier in the event of a spill.

  • Clothing: Long pants and closed-toe, closed-heel shoes are mandatory. The footwear must be made of a non-porous material to prevent absorption of spilled liquids.[9] Avoid synthetic fabrics like polyester, which can melt and adhere to the skin in a fire.[10]

  • Apron: For large-volume work or situations with a significant splash potential, a chemically resistant apron should be worn over the lab coat.

Hand Protection
  • Glove Selection: Disposable, powder-free nitrile gloves are the standard for providing splash protection against a broad range of chemicals.[10][12] Always inspect gloves for tears or pinholes before use.

  • Glove Technique: Never wear gloves outside of the laboratory area. Use proper removal techniques to avoid skin contact with the contaminated outer surface of the glove.[8] Gloves should be changed immediately if contamination is suspected or after a maximum of 30-60 minutes of use to prevent potential chemical breakthrough.[12] Wash hands thoroughly after removing gloves.

Causality: The risk of skin irritation (H315) and potential for dermal absorption make gloves a critical barrier.[4] Powder-free gloves are specified to prevent the powder from aerosolizing and carrying chemical contaminants.[12]

Respiratory Protection
  • Primary Control: All handling of solid this compound that could generate dust, and all work with its solutions, must be performed within a certified chemical fume hood. This is the primary engineering control to prevent respiratory exposure.[13][14]

  • Secondary Control: If engineering controls are insufficient to maintain exposure below permissible limits, respiratory protection is required. A NIOSH-approved N95 particulate respirator may be sufficient for dust, but a full respiratory protection program, including fit-testing and medical evaluation, is mandatory for respirator use.[10][12]

Causality: The potential for respiratory irritation (H335) from airborne dust necessitates strict controls to minimize inhalation, the most direct route for systemic exposure.[8]

Operational Plan: Weighing and Solubilization Workflow

This section details a standard laboratory procedure, integrating the required PPE and safety checks at each stage. This workflow is designed as a self-validating system to ensure safety is an intrinsic part of the scientific process.

G cluster_prep Preparation Phase cluster_handling Chemical Handling Phase (Inside Fume Hood) cluster_cleanup Conclusion Phase prep_space 1. Prepare Workspace - Verify fume hood certification. - Clear work area. - Assemble all necessary equipment. don_ppe 2. Don Full PPE - Lab Coat (buttoned) - Goggles/Face Shield - Nitrile Gloves prep_space->don_ppe Safety First weigh 3. Weigh Solid - Use anti-static weigh boat. - Handle gently to minimize dust. - Close container immediately after. don_ppe->weigh dissolve 4. Dissolve in Solvent - Add solvent to solid slowly. - Use magnetic stirring if possible. - Keep vessel covered. weigh->dissolve transfer 5. Transfer Solution - Use appropriate glassware. - Check for drips and clean immediately. dissolve->transfer cleanup 6. Decontaminate & Clean - Rinse all glassware. - Wipe down work surface. - Segregate waste properly. transfer->cleanup doff_ppe 7. Doff PPE - Remove gloves first (properly). - Remove lab coat. - Wash hands thoroughly. cleanup->doff_ppe

Diagram 1: Step-by-step workflow for safely handling the target compound.

Spill and Disposal Logistics

Emergency Spill Response

In the event of a spill, prioritize personal safety and containment.

  • Evacuate: Alert others in the immediate area and evacuate if the spill is large or generates significant dust/vapors.

  • Protect: Ensure you are wearing the appropriate PPE (including respiratory protection if necessary) before attempting to clean up.[14]

  • Contain: For solid spills, gently cover with an absorbent material to prevent dust from becoming airborne. For liquid spills, surround the area with an inert absorbent (e.g., vermiculite, sand).

  • Clean: Collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealable container for chemical waste.[13][14]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, collecting all cleaning materials as hazardous waste.

Waste Disposal Plan

Proper segregation and disposal of chemical waste are critical to environmental stewardship and laboratory safety. While not classified as hazardous for transport, its nature as a pharmaceutical compound warrants a cautious approach to disposal to prevent environmental release.[15]

Table 2: Waste Stream Management and Disposal Procedures

Waste Type Collection Procedure Final Disposal
Solid Chemical Waste Collect unused or contaminated solid this compound in a clearly labeled, sealed, and leak-proof container. Arrange for pickup through your institution's Environmental Health and Safety (EHS) chemical waste program.[15]
Liquid Chemical Waste Collect all solutions containing the compound in a designated, labeled, and leak-proof container for aqueous or solvent waste. Do not dispose of it down the drain. [15] Arrange for pickup through your institution's EHS chemical waste program.
Contaminated PPE Dispose of used gloves, absorbent pads, and other contaminated disposable items in a sealed bag or container designated for solid chemical waste. Dispose of as solid chemical waste through the EHS program.

| Empty Containers | Triple-rinse the container with a suitable solvent (e.g., ethanol or water). Collect the rinsate as liquid chemical waste. Deface the label before discarding the container in regular trash.[15] | Rinsed and defaced containers can typically be discarded with regular waste or recycling, per institutional policy. |

Maintain accurate records of all disposed chemicals, including the name, quantity, and date of disposal, in your laboratory's chemical inventory log.[15]

References

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1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-ol
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